molecular formula C8H7BrO2 B1267466 2-Bromo-5-methoxybenzaldehyde CAS No. 7507-86-0

2-Bromo-5-methoxybenzaldehyde

Cat. No.: B1267466
CAS No.: 7507-86-0
M. Wt: 215.04 g/mol
InChI Key: XNHKTMIWQCNZST-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxybenzaldehyde is a useful research compound. Its molecular formula is C8H7BrO2 and its molecular weight is 215.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401439. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHKTMIWQCNZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10322503
Record name 2-bromo-5-methoxybenzaldehyde
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Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7507-86-0
Record name 7507-86-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401439
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Record name 2-bromo-5-methoxybenzaldehyde
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Record name 2-Bromo-5-methoxybenzaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in organic synthesis. Its unique arrangement of a bromo, a methoxy, and a formyl group on the benzene (B151609) ring imparts it with versatile reactivity, making it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and materials science components.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and insights into its application in drug discovery, particularly in the context of phosphodiesterase-4 (PDE4) inhibition.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature with a faint aromatic odor.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₇BrO₂[2]
Molecular Weight 215.04 g/mol [2]
CAS Number 7507-86-0[2]
Appearance White to off-white crystalline solid/powder[1]
Melting Point 71-76 °C
Boiling Point 283.9 °C at 760 mmHg[1]
Density 1.522 g/cm³[1]
Solubility Soluble in common organic solvents like dichloromethane (B109758) and ethyl acetate.[1]
InChI InChI=1S/C8H7BrO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-5H,1H3[2]
SMILES COC1=CC(=C(C=C1)Br)C=O[2]

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic techniques. Representative data is summarized in Table 2.

Table 2: Spectroscopic Data for this compound

TechniqueDataReference(s)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 10.3 (s, 1H, CHO), 7.7 (d, J=3.0 Hz, 1H, Ar-H), 7.6 (d, J=8.8 Hz, 1H, Ar-H), 7.0 (dd, J=8.8, 3.0 Hz, 1H, Ar-H), 3.9 (s, 3H, OCH₃).[3]
¹³C NMR (DMSO-d₆) δ (ppm): 189.0, 161.5, 136.4, 127.7, 124.1, 120.5, 112.6, 55.8.[3]
Mass Spectrometry (GC-MS) Molecular Ion (M⁺): m/z 214, 216 (due to bromine isotopes).[2]
Infrared (IR) Characteristic absorptions for C=O (aldehyde) and C-O (ether) functional groups.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the bromination of 3-methoxybenzaldehyde (B106831).

Protocol: Bromination of 3-methoxybenzaldehyde

Materials:

Procedure:

  • Dissolve 3-methoxybenzaldehyde (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.2 eq.) in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 36 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite until the red-brown color of bromine disappears.

  • Pour the mixture into water and extract with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization or column chromatography to afford this compound as a solid.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start_mat1 3-Methoxybenzaldehyde dissolve Dissolve in Acetic Acid start_mat1->dissolve start_mat2 Bromine add_br2 Slowly add Bromine Solution start_mat2->add_br2 start_mat3 Acetic Acid start_mat3->dissolve cool Cool to 0-10°C dissolve->cool cool->add_br2 stir Stir at RT for 36h add_br2->stir quench Quench with Na₂SO₃ stir->quench extract Extract with Et₂O quench->extract wash Wash with H₂O & Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Purify concentrate->purify product This compound purify->product

Caption: Synthetic workflow for this compound.

Key Reactions and Protocols

This compound is a versatile substrate for various organic transformations, including carbon-carbon bond-forming reactions.

1. Wittig Reaction

The aldehyde functionality readily undergoes Wittig olefination to form alkenes.

Protocol: Wittig Reaction with Benzyltriphenylphosphonium (B107652) chloride

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride

  • Sodium hydroxide (B78521) (50% aqueous solution)

  • Dichloromethane

  • 1-Propanol

Procedure:

  • In a reaction tube, combine this compound (1.0 eq.) and benzyltriphenylphosphonium chloride (1.1 eq.) in dichloromethane.

  • With vigorous stirring, add a 50% aqueous solution of sodium hydroxide dropwise over 5 minutes.

  • Cap the reaction tube and shake vigorously for 30 minutes.

  • Add water and dichloromethane to the reaction mixture and transfer to a separatory funnel.

  • Separate the organic layer, and wash the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • The crude product, a mixture of the alkene and triphenylphosphine (B44618) oxide, can be purified by recrystallization from 1-propanol.[4]

2. Grignard Reaction

The carbonyl group is susceptible to nucleophilic attack by Grignard reagents to form secondary alcohols.

Protocol: Grignard Reaction with Phenylmagnesium Bromide

Materials:

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of phenylmagnesium bromide (1.1 eq.) in THF dropwise to the stirred solution.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.[5]

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude secondary alcohol, which can be purified by column chromatography.

3. Suzuki Coupling (Representative Protocol)

The bromo substituent can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form biaryl compounds.

Protocol: Suzuki Coupling with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate

  • 1,4-Dioxane (B91453)

  • Water (degassed)

  • Ethyl acetate

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.02 - 0.05 eq.).

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).[6]

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the biaryl product.

Application in Drug Development: PDE4 Inhibition

This compound is a key intermediate in the synthesis of certain biologically active molecules. A notable example is its indirect use in the synthesis of Crisaborole (B606811), a phosphodiesterase-4 (PDE4) inhibitor approved for the treatment of atopic dermatitis.[1][7] PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in modulating inflammatory responses. By inhibiting PDE4, intracellular cAMP levels increase, leading to a downstream cascade that ultimately suppresses the production of pro-inflammatory cytokines.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gpcr GPCR ac Adenylyl Cyclase gpcr->ac Activates camp cAMP ac->camp Generates atp ATP atp->camp Generates pde4 PDE4 camp->pde4 Substrate pka_i PKA (inactive) camp->pka_i Activates amp AMP pde4->amp Hydrolyzes pka_a PKA (active) pka_i->pka_a creb CREB pka_a->creb Phosphorylates crisaborole Crisaborole (PDE4 Inhibitor) crisaborole->pde4 Inhibits pcreb pCREB creb->pcreb gene Gene Expression pcreb->gene Modulates cytokines ↓ Pro-inflammatory Cytokines gene->cytokines

References

An In-depth Technical Guide to the Structure Elucidation of 2-Bromo-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-Bromo-5-methoxybenzaldehyde, a valuable intermediate in organic synthesis. This document details the key physicochemical properties and provides an in-depth analysis of the spectroscopic data essential for its characterization. Experimental protocols for the acquisition of this data are also included, offering a complete resource for researchers.

Physicochemical Properties

This compound is a substituted aromatic aldehyde with the molecular formula C₈H₇BrO₂ and a molecular weight of 215.04 g/mol .[1][2] It is typically a white to light yellow crystalline powder with a melting point in the range of 71-76 °C. Its structure is characterized by a benzene (B151609) ring substituted with a bromine atom, a methoxy (B1213986) group, and an aldehyde group.

PropertyValueReference(s)
CAS Number 7507-86-0[1][2]
Molecular Formula C₈H₇BrO₂[1][2]
Molecular Weight 215.04 g/mol [1][2]
Appearance White to light yellow crystalline powder
Melting Point 71-76 °C
Synonyms 3-Methoxy-6-bromobenzaldehyde[2]

Synthesis

A common synthetic route to this compound involves the bromination of 3-methoxybenzaldehyde (B106831).[3]

Logical Flow of Synthesis

Synthesis 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde Bromination Bromination 3-Methoxybenzaldehyde->Bromination Br₂, Acetic Acid This compound This compound Bromination->this compound

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound

In a suitable reaction vessel, 3-methoxybenzaldehyde is dissolved in glacial acetic acid. To this solution, bromine is added dropwise while maintaining the reaction temperature. The mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography. The reaction is then quenched, and the product is isolated through extraction and purified by recrystallization or column chromatography.[3]

Spectroscopic Analysis for Structure Elucidation

The structure of this compound is unequivocally confirmed through a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.3Singlet1HAldehyde proton (-CHO)
~7.7Doublet1HAromatic proton (H-6)
~7.5Doublet1HAromatic proton (H-3)
~7.1Doublet of Doublets1HAromatic proton (H-4)
~3.8Singlet3HMethoxy protons (-OCH₃)

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

Experimental Workflow: ¹H NMR Spectroscopy

H_NMR_Workflow Dissolve Sample Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃) Transfer Transfer Dissolve Sample->Transfer Transfer to NMR tube NMR Spectrometer NMR Spectrometer Transfer->NMR Spectrometer Acquire Data Acquire Data NMR Spectrometer->Acquire Data Lock, Shim, Tune Process Data Process Data Acquire Data->Process Data Fourier Transform, Phase Correction, Baseline Correction Analyze Spectrum Analyze Spectrum Process Data->Analyze Spectrum Integration, Peak Picking, Assignment

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

Chemical Shift (δ) ppmAssignment
~190Aldehyde carbon (C=O)
~160Aromatic carbon (C-5, attached to -OCH₃)
~135Aromatic carbon (C-1)
~125Aromatic carbon (C-6)
~124Aromatic carbon (C-4)
~115Aromatic carbon (C-3)
~113Aromatic carbon (C-2, attached to Br)
~56Methoxy carbon (-OCH₃)

Note: Assignments are predictive and can be confirmed by advanced 2D NMR techniques.

Experimental Protocol: ¹³C NMR Spectroscopy

A solution of this compound (20-50 mg) in a deuterated solvent (e.g., CDCl₃) is prepared in an NMR tube. The spectrum is acquired on a high-field NMR spectrometer using a standard pulse program with proton decoupling. A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
~2900-3100MediumAromatic C-H stretch
~2700-2850MediumAldehyde C-H stretch (Fermi doublet)
~1680-1700StrongAldehyde C=O stretch
~1580-1600MediumAromatic C=C stretch
~1250StrongAsymmetric C-O-C stretch (aryl ether)
~1030StrongSymmetric C-O-C stretch (aryl ether)
~600-800Medium-StrongC-Br stretch

Experimental Workflow: FT-IR Spectroscopy

FTIR_Workflow cluster_sample Sample Preparation cluster_analysis Analysis KBr Pellet Mix sample with KBr and press into a pellet Acquire Background Acquire Background KBr Pellet->Acquire Background Thin Film Dissolve sample in a volatile solvent and evaporate on a salt plate Thin Film->Acquire Background Acquire Sample Spectrum Acquire Sample Spectrum Acquire Background->Acquire Sample Spectrum Analyze Spectrum Analyze Spectrum Acquire Sample Spectrum->Analyze Spectrum

Caption: Workflow for FT-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

m/zProposed Fragment
214/216[M]⁺ (Molecular ion peak, characteristic bromine isotope pattern)
213/215[M-H]⁺
185/187[M-CHO]⁺
134[M-Br-H]⁺
106[M-Br-CO]⁺
77[C₆H₅]⁺

The presence of a bromine atom is readily identified by the characteristic M/M+2 isotopic pattern with an intensity ratio of approximately 1:1.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the gas chromatograph. The compound is separated from any impurities on a suitable capillary column and then introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is typically used to generate the mass spectrum.

Conclusion

The combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a complete and unambiguous structural elucidation of this compound. The data presented in this guide, along with the detailed experimental protocols, serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, ensuring accurate identification and characterization of this important chemical intermediate.

References

A Comprehensive Technical Guide to 2-Bromo-5-methoxybenzaldehyde (CAS 7507-86-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-methoxybenzaldehyde, identified by CAS number 7507-86-0, is a substituted aromatic aldehyde that serves as a crucial intermediate in organic synthesis.[1] Its unique structure, featuring a reactive aldehyde group, a bromine atom, and a methoxy (B1213986) group on a benzene (B151609) ring, makes it a versatile building block for constructing more complex molecules.[1] This compound is not found in nature and is produced synthetically for its applications in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] It is also recognized as a useful biochemical for proteomics research.[3] This guide provides an in-depth overview of its properties, synthesis, reactivity, and safety protocols, tailored for professionals in chemical research and development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

PropertyValueReference
CAS Number 7507-86-0[1][3][4]
Molecular Formula C₈H₇BrO₂[1][3][4][5]
Molecular Weight 215.04 g/mol [3][4][5][6]
Appearance White to light yellow crystalline powder/solid[1]
Melting Point 71-76 °C[1][6]
Boiling Point 283.9 °C at 760 mmHg[1]
Density 1.522 g/cm³[1]
Flash Point 125.5 °C[1]
LogP 2.27[1][4]
¹H NMR (CDCl₃, 400 MHz) δ 10.29 (s, 1H), 7.45 (d, J=3.0 Hz, 1H), 7.40 (d, J=3.0 Hz, 1H), 7.01 (dd, J=8.8, 3.0 Hz, 1H), 3.83 (s, 3H)[7]
IR (Thin Film) cm⁻¹ 2979, 2936, 1724, 1643, 1590, 1569, 1465, 1285, 1238, 1194, 1156, 1097, 1019[8]

Safety and Handling Information

Appropriate safety measures are critical when handling this compound. The compound is classified with the following hazards.

Hazard InformationGHS Classification
Signal Word Warning
Pictogram GHS07 (Exclamation Mark)[6]
Hazard Statements H302: Harmful if swallowed.[6][9] H319: Causes serious eye irritation.[9]
Precautionary Statements P264: Wash hands thoroughly after handling.[9] P270: Do not eat, drink or smoke when using this product.[9] P301+P317: IF SWALLOWED: Get medical help.[9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] P501: Dispose of contents/container to an approved waste disposal plant.[9]

Standard personal protective equipment (PPE), including gloves, safety glasses or face shields, and a dust mask, should be used when working with this chemical in powder form.[6]

Synthesis and Experimental Protocols

This compound is typically synthesized via the electrophilic bromination of 3-methoxybenzaldehyde (B106831). This method offers high yield and selectivity.

Experimental Protocol: Synthesis via Bromination of 3-Methoxybenzaldehyde

This protocol details a common laboratory-scale synthesis.[8][10]

Materials:

  • 3-Methoxybenzaldehyde (1.0 eq.)

  • Bromine (1.2 eq.)

  • Acetic acid

  • Saturated sodium sulfite (B76179) solution

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (B86663)

Procedure:

  • Dissolve 3-methoxybenzaldehyde (1.0 eq.) in acetic acid in a round-bottom flask equipped with a stir bar.

  • Slowly add bromine (1.2 eq.) dropwise to the stirring solution at room temperature (25 °C).

  • Allow the reaction mixture to stir at 25 °C for 36 hours.

  • Upon completion, quench the reaction by carefully adding saturated sodium sulfite solution until the orange color of excess bromine dissipates.

  • Pour the mixture into water and transfer to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction & Quenching cluster_2 Workup & Purification start 1. Dissolve 3-Methoxybenzaldehyde in Acetic Acid reagent 2. Add Bromine (Br₂) dropwise start->reagent stir 3. Stir at 25°C for 36 hours reagent->stir quench 4. Quench with Sat. Na₂SO₃ Solution stir->quench extract 5. Extract with Diethyl Ether quench->extract wash 6. Wash with H₂O and Brine extract->wash dry 7. Dry & Concentrate wash->dry product Final Product dry->product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The utility of this compound stems from the distinct reactivity of its functional groups, making it a valuable intermediate.

  • Aldehyde Group: Participates in standard aldehyde reactions such as oxidation, reduction, and the formation of imines and oximes. It is a key handle for building molecular complexity, for instance, through Wittig or Horner-Wadsworth-Emmons reactions.[8]

  • Bromo Group: Can be substituted via nucleophilic aromatic substitution or, more commonly, used in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

  • Methoxy Group: Can be cleaved (demethylated) to reveal a phenol, which provides another site for functionalization.[11][12]

Its primary application is as an intermediate in the synthesis of high-value compounds, including:

  • Pharmaceuticals: Used in the synthesis of benzimidazole (B57391) quinolines and other biologically active heterocycles.[2][10]

  • Agrochemicals: Serves as a precursor for various pesticides and herbicides.[1][2]

  • Materials Science: Employed in the creation of functional materials and dyes.[2]

Reactivity_Diagram main This compound coupling Cross-Coupling Reactions (e.g., Suzuki, Heck) main->coupling Br group demethylation Demethylation main->demethylation OMe group aldehyde_chem Aldehyde Chemistry (e.g., HWE, Reductive Amination) main->aldehyde_chem CHO group complex_pharma Pharmaceuticals & Biologically Active Molecules coupling->complex_pharma hydroxy_deriv 2-Bromo-5-hydroxybenzaldehyde demethylation->hydroxy_deriv heterocycles Heterocycles & Extended π-Systems aldehyde_chem->heterocycles heterocycles->complex_pharma

Caption: Key reaction pathways for this compound.

Experimental Protocol: Demethylation to 2-Bromo-5-hydroxybenzaldehyde

This protocol demonstrates the conversion of the methoxy group to a hydroxyl group, a common subsequent reaction.[12]

Materials:

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add boron tribromide solution (1.0 eq.) to the cooled, stirring mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 3 hours.

  • Cool the reaction back to 0 °C and quench carefully by the slow addition of water.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with water (2x) and brine (1x).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography to obtain 2-bromo-5-hydroxybenzaldehyde.

Conclusion

This compound (CAS 7507-86-0) is a synthetically valuable compound with a well-defined physicochemical profile and established synthetic routes. Its strategic combination of functional groups provides multiple avenues for chemical modification, cementing its role as a key building block for researchers in drug discovery, agrochemical science, and materials development. Proper adherence to safety protocols is essential for its handling. This guide serves as a foundational resource for the effective and safe utilization of this versatile chemical intermediate.

References

An In-depth Technical Guide to 2-Bromo-5-methoxybenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-methoxybenzaldehyde, a key chemical intermediate in organic synthesis and drug discovery. This document details its chemical synonyms, physical and chemical properties, and provides explicit experimental protocols for its synthesis. Furthermore, it explores the utility of this compound as a versatile building block in the development of novel therapeutic agents, supported by data on the biological activities of its derivatives. This guide aims to be an essential resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Synonyms

This compound is an aromatic aldehyde that serves as a valuable precursor in a multitude of organic reactions. Its unique substitution pattern, featuring a bromine atom, a methoxy (B1213986) group, and an aldehyde functional group on a benzene (B151609) ring, makes it a versatile reagent for the synthesis of complex molecules. A comprehensive list of its synonyms and identifiers is provided below for clear identification and sourcing.

Identifier Type Value Source
IUPAC Name This compoundPubChem[1]
CAS Number 7507-86-0Santa Cruz Biotechnology[2], PubChem[1]
Alternate Names 3-Methoxy-6-bromobenzaldehydeSanta Cruz Biotechnology[2]
6-Bromo-3-methoxybenzaldehydePubChem[1]
Benzaldehyde, 2-bromo-5-methoxy-PubChem[1]
Molecular Formula C8H7BrO2Santa Cruz Biotechnology[2], PubChem[1]
Molecular Weight 215.04 g/mol Santa Cruz Biotechnology[2], PubChem[1]
InChI Key XNHKTMIWQCNZST-UHFFFAOYSA-NPubChem[1]
SMILES COC1=CC(=C(C=C1)Br)C=OPubChem[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

Property Value Source
Appearance White to light yellow crystalline powderSigma-Aldrich
Melting Point 71-76 °CSigma-Aldrich
Assay 97%Sigma-Aldrich
Hazard Statements H302 (Harmful if swallowed)Sigma-Aldrich, PubChem[1]
Precautionary Statements P264, P270, P301 + P312, P501Sigma-Aldrich

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its derivatives. These protocols are collated from various scientific sources to ensure accuracy and reproducibility.

Synthesis of this compound

A common synthetic route to this compound involves the demethylation of a related compound, 2-bromo-5-hydroxybenzaldehyde (B121625), followed by methylation. An alternative and more direct approach starts from 3-hydroxybenzaldehyde.

Protocol: Synthesis from 2-bromo-5-hydroxybenzaldehyde

This procedure involves the methylation of 2-bromo-5-hydroxybenzaldehyde.

  • Materials:

    • 2-bromo-5-hydroxybenzaldehyde

    • Methyl iodide

    • Potassium carbonate

    • Dimethylformamide (DMF)

    • Hexanes-ether (1:1) solvent system

    • Anhydrous Sodium Sulfate (Na2SO4)

  • Procedure:

    • Dissolve 2-bromo-5-hydroxybenzaldehyde (1000.0 mg, 4.975 mmol) in DMF (20 mL).

    • To this solution, add methyl iodide (0.31 mL, 5.000 mmol) and potassium carbonate (1036.6 mg, 7.500 mmol).

    • Stir the reaction mixture at room temperature for 2.5 days.

    • Add water to the reaction mixture and extract with a hexanes-ether (1:1) solvent system.

    • Combine the organic phases and dry over anhydrous Na2SO4.

    • Concentrate the solution to yield this compound.

Synthesis of Bioactive Derivatives

This compound is a valuable starting material for the synthesis of various biologically active compounds. The following protocol describes a general method for synthesizing chalcone (B49325) derivatives, which have shown potential anti-inflammatory activity.[3]

Protocol: Synthesis of a Chalcone Derivative

This protocol details the Claisen-Schmidt condensation of 2-Bromo-5-hydroxybenzaldehyde (a closely related derivative) with an acetophenone.[3]

  • Materials:

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve 2-Bromo-5-hydroxybenzaldehyde (10 mmol) and 4-bromoacetophenone (10 mmol) in 50 mL of ethanol.

    • While stirring the solution at room temperature, slowly add 10 mL of a 40% aqueous sodium hydroxide solution dropwise.

    • Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into a beaker containing 200 mL of crushed ice and water.

    • Acidify the mixture with dilute hydrochloric acid to a pH of 2 to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash with cold distilled water.

    • Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

Applications in Drug Development and Biological Activity

Derivatives of this compound and its analogs have demonstrated a range of biological activities, highlighting their potential in drug discovery. The following table summarizes the antimicrobial and anti-inflammatory activities of benzamide (B126) derivatives synthesized from the related 5-bromo-2-hydroxybenzaldehyde.

Derivative Target/Assay Activity (MIC or IC50) Source
Ethyl EsterStaphylococcus aureus (ATCC 25923)MIC: 2.5 mg/mL[4]
Streptococcus pyogenes (ATCC 19615)MIC: 5.0 mg/mL[4]
Bacillus cereus (ATCC 14579)MIC: 2.5 mg/mL[4]
Protease InhibitionIC50: 0.07 mg/mL[4]
HydrazideStaphylococcus aureus (ATCC 25923)MIC: 5.0 mg/mL[4]
Streptococcus pyogenes (ATCC 19615)MIC: 5.0 mg/mL[4]
Bacillus cereus (ATCC 14579)MIC: 5.0 mg/mL[4]
Protease InhibitionIC50: 0.05 mg/mL[4]
HydrazoneStaphylococcus aureus (ATCC 25923)MIC: 2.5 mg/mL[4]
Streptococcus pyogenes (ATCC 19615)MIC: 2.5 mg/mL[4]
Bacillus cereus (ATCC 14579)MIC: 2.5 mg/mL[4]
Protease InhibitionIC50: 0.04 mg/mL[4]
Acetylsalicylic Acid (Standard)Protease InhibitionIC50: 0.4051 ± 0.0026 mg/mL[4]

The data indicates that derivatives of the bromo-hydroxybenzaldehyde scaffold possess significant antimicrobial and anti-inflammatory properties, with the hydrazone derivative showing particularly potent activity.[4] These findings underscore the potential of this chemical class in the development of new therapeutic agents.

Visualized Workflows and Pathways

To further elucidate the role of this compound in synthetic and biological contexts, the following diagrams are provided.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_intermediate Key Intermediate cluster_derivatization Derivatization cluster_bioactive Bioactive Compounds cluster_evaluation Biological Evaluation 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Bromination Bromination 3-Hydroxybenzaldehyde->Bromination 2-Bromo-5-hydroxybenzaldehyde 2-Bromo-5-hydroxybenzaldehyde Bromination->2-Bromo-5-hydroxybenzaldehyde Intermediate Methylation Methylation This compound This compound Methylation->this compound Condensation/Coupling Condensation/Coupling This compound->Condensation/Coupling Chalcones Chalcones Condensation/Coupling->Chalcones Schiff_Bases Schiff_Bases Condensation/Coupling->Schiff_Bases Other_Heterocycles Other_Heterocycles Condensation/Coupling->Other_Heterocycles Anti-inflammatory_Assays Anti-inflammatory_Assays Chalcones->Anti-inflammatory_Assays Antimicrobial_Assays Antimicrobial_Assays Schiff_Bases->Antimicrobial_Assays 2-Bromo-5-hydroxybenzaldehyde->Methylation Signaling_Pathway Inflammatory_Stimuli Inflammatory_Stimuli Cell_Membrane Cell_Membrane IKK IKK Cell_Membrane->IKK Activation NF-kB_IkB NF-κB/IκB Complex IKK->NF-kB_IkB Phosphorylates IκB NF-kB_p Active NF-κB NF-kB_IkB->NF-kB_p IκB Degradation Nucleus Nucleus NF-kB_p->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Derivative Chalcone Derivative Derivative->IKK Inhibition

References

2-Bromo-5-methoxybenzaldehyde physical characteristics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-Bromo-5-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic aldehyde compound that serves as a crucial intermediate in organic synthesis.[1] Its substituted benzene (B151609) ring, featuring a bromo, a methoxy (B1213986), and a formyl group, provides a versatile scaffold for the construction of more complex molecules. This guide provides a comprehensive overview of its physical characteristics, chemical properties, and safety information, tailored for professionals in research and drug development. The compound is a synthetic chemical, not found in nature, and is typically produced through the selective bromination of 5-methoxybenzaldehyde.[1]

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature with a faint aromatic odor.[1] Its core structure consists of a benzaldehyde (B42025) molecule substituted with a bromine atom at position 2 and a methoxy group at position 5.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 7507-86-0[1][2][3]
Molecular Formula C₈H₇BrO₂[1][2][4]
Molecular Weight 215.04 g/mol [1][2][4]
Appearance White to off-white crystalline solid/powder[1][5]
Melting Point 71-76 °C[1][3]
Boiling Point 283.927 °C at 760 mmHg[1]
Density 1.522 g/cm³[1]
Flash Point 125.515 °C[1]
Refractive Index 1.585[1]
LogP 2.27020[1]
Purity >97%[3][5]

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of this compound.

  • ¹H NMR: Proton NMR data is available for structure confirmation.[6]

  • Mass Spectrometry (MS): GC-MS data is available, showing a molecular ion peak consistent with its molecular weight.[2][7]

  • Infrared (IR) Spectroscopy: IR spectra are available, which would confirm the presence of the carbonyl (C=O) and ether (C-O-C) functional groups.[2]

Safety and Handling

Understanding the safety profile of a chemical is critical for laboratory use.

Hazard Identification
  • GHS Pictogram: GHS07 (Exclamation mark)[3]

  • Signal Word: Warning[3][8]

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][3][8]

    • H319: Causes serious eye irritation.[8]

  • Precautionary Statements:

    • P264: Wash hands thoroughly after handling.[8]

    • P270: Do not eat, drink or smoke when using this product.[8]

    • P301+P317: IF SWALLOWED: Get medical help.[8]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

    • P330: Rinse mouth.[8]

    • P501: Dispose of contents/container to an approved waste disposal plant.[8]

Personal Protective Equipment (PPE)

When handling this compound powder, appropriate PPE should be used, including a dust mask (type N95 or equivalent), eyeshields, a face shield, and gloves.[3]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound.

Synthesis via Bromination of 3-Methoxybenzaldehyde

This protocol describes the synthesis of this compound from 3-Methoxybenzaldehyde.

Materials:

  • 3-Methoxybenzaldehyde

  • Bromine

  • Acetic acid

  • Saturated sodium sulfite (B76179) solution

  • Ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 3-Methoxybenzaldehyde (1.0 eq.) in acetic acid.

  • Slowly add bromine (1.2 eq.) dropwise to the solution.

  • Stir the reaction mixture at 25°C for 36 hours.

  • Quench the reaction by adding a saturated sodium sulfite solution.

  • Pour the mixture into water and extract the product with ether multiple times.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to yield this compound as a solid.[9]

Visualizations

The following diagrams illustrate key relationships and workflows pertinent to this compound.

logical_relationship cluster_0 Chemical Identity cluster_1 Properties cluster_2 Applications A This compound B CAS: 7507-86-0 A->B C Formula: C₈H₇BrO₂ A->C D Physical Properties (Melting Point, Boiling Point, etc.) A->D G Organic Synthesis Intermediate A->G E Spectroscopic Data (NMR, MS, IR) D->E F Safety Information (Hazards, PPE) E->F H Pharmaceutical Development G->H I Agrochemicals G->I

Caption: Logical overview of this compound information.

synthesis_workflow start Start Materials reactant1 3-Methoxybenzaldehyde start->reactant1 reactant2 Bromine (Br₂) in Acetic Acid start->reactant2 process Reaction (25°C, 36h) reactant1->process reactant2->process workup Workup process->workup step1 Quench (Na₂SO₃) workup->step1 step2 Extract (Ether) step1->step2 step3 Wash & Dry step2->step3 step4 Concentrate step3->step4 end Final Product: This compound step4->end

Caption: Synthesis workflow for this compound.

References

Spectroscopic Profile of 2-Bromo-5-methoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Bromo-5-methoxybenzaldehyde (CAS No: 7507-86-0).[1] Due to the limited availability of specific, publicly accessible raw spectral data, this document outlines the expected spectroscopic characteristics based on the compound's structure, alongside detailed, generalized experimental protocols for acquiring such data.

Core Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are predicted based on the chemical structure and typical spectroscopic ranges for the functional groups present.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~10.3Singlet-Aldehyde proton (-CHO)
~7.8Doublet~3.0Aromatic proton (H-6)
~7.6Doublet of doublets~8.8, 3.0Aromatic proton (H-4)
~7.0Doublet~8.8Aromatic proton (H-3)
~3.9Singlet-Methoxy (B1213986) protons (-OCH₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~190Aldehyde carbon (C=O)
~160Aromatic carbon attached to methoxy group (C-5)
~135Aromatic carbon (C-4)
~128Aromatic carbon attached to aldehyde (C-1)
~118Aromatic carbon (C-6)
~115Aromatic carbon attached to bromine (C-2)
~114Aromatic carbon (C-3)
~56Methoxy carbon (-OCH₃)

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3000-3100MediumAromatic C-H stretch
~2850, ~2750MediumAldehyde C-H stretch (Fermi doublet)
~1700StrongAldehyde C=O stretch
~1580, ~1470Medium-StrongAromatic C=C stretch
~1250StrongAryl-O-CH₃ stretch (asymmetric)
~1030StrongAryl-O-CH₃ stretch (symmetric)
~820StrongC-H out-of-plane bend (para-substitution pattern)
~680Medium-StrongC-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/zRelative IntensityAssignment
214/216HighMolecular ion peak [M]⁺ and [M+2]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes)
213/215Medium[M-H]⁺
185/187Medium[M-CHO]⁺
157/159Low[M-CHO-CO]⁺
134Medium[M-Br]⁺
106Medium[M-Br-CO]⁺
77High[C₆H₅]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments cited.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent depends on the solubility of the compound. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

    • Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of solid this compound directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are collected in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a GC-MS system equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a DB-5ms column).

  • Gas Chromatography (GC) Method:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometry (MS) Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight of the compound (e.g., 250).

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak to determine the molecular ion and the major fragment ions.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR Dissolve in deuterated solvent IR IR Spectroscopy Compound->IR Solid sample (ATR) MS Mass Spectrometry (GC-MS) Compound->MS Dissolve in volatile solvent Structure Structural Elucidation NMR->Structure Carbon-hydrogen framework IR->Structure Functional group identification MS->Structure Molecular weight and fragmentation pattern Purity Purity Assessment MS->Purity

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-Bromo-5-methoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the starting materials, experimental protocols, and reaction mechanisms, with a focus on providing actionable data for laboratory use.

Introduction

This compound is a substituted aromatic aldehyde whose structural motif is of significant interest in medicinal chemistry. The strategic placement of the bromo, methoxy (B1213986), and formyl groups on the benzene (B151609) ring allows for diverse functionalization, making it a valuable building block for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The selection of an appropriate synthetic route is crucial and is often determined by the availability of starting materials, desired yield and purity, and scalability of the reaction. This guide explores three primary synthetic pathways to this versatile compound.

Synthetic Routes and Starting Materials

There are three principal and well-documented methods for the synthesis of this compound:

  • Electrophilic Bromination of 3-Methoxybenzaldehyde (B106831): A direct approach involving the bromination of a commercially available starting material.

  • Formylation of 4-Bromoanisole (B123540): This route introduces the aldehyde functionality onto a pre-brominated aromatic ring.

  • Two-Step Synthesis from 3-Hydroxybenzaldehyde (B18108): This pathway involves the bromination of 3-hydroxybenzaldehyde followed by the methylation of the resulting intermediate.

The following sections provide a detailed examination of each of these synthetic strategies.

Route 1: Electrophilic Bromination of 3-Methoxybenzaldehyde

This is a direct and efficient one-step synthesis that leverages the directing effects of the methoxy and aldehyde groups on the aromatic ring.

Experimental Protocol

A detailed experimental protocol for the bromination of 3-methoxybenzaldehyde is as follows:

  • Materials:

    • 3-Methoxybenzaldehyde (m-anisaldehyde)

    • Bromine

    • Acetic acid

    • Saturated sodium sulfite (B76179) solution

    • Ether

    • Anhydrous magnesium sulfate (B86663)

    • Water

    • Brine (saturated sodium chloride solution)

  • Procedure:

    • Dissolve 3-methoxybenzaldehyde (1.0 eq.) in acetic acid.

    • Slowly add bromine (1.2 eq.) dropwise to the solution.

    • Stir the reaction mixture at 25°C for 36 hours.

    • Quench the reaction by adding a saturated sodium sulfite solution.

    • Pour the mixture into water and extract with ether.

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the product.

Quantitative Data
Starting MaterialReagentsSolventReaction TimeTemperatureYieldPurityReference
3-MethoxybenzaldehydeBromineAcetic Acid36 hours25°C70-99%High
Reaction Workflow and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The methoxy group is an ortho-, para-director, while the aldehyde group is a meta-director. The substitution occurs at the position ortho to the methoxy group and meta to the aldehyde group.

G cluster_workflow Route 1: Workflow 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde Dissolution_in_Acetic_Acid Dissolution_in_Acetic_Acid 3-Methoxybenzaldehyde->Dissolution_in_Acetic_Acid Acetic Acid Bromination Bromination Dissolution_in_Acetic_Acid->Bromination Bromine Quenching Quenching Bromination->Quenching Sat. Na2SO3 Extraction Extraction Quenching->Extraction Ether/Water Drying_and_Concentration Drying_and_Concentration Extraction->Drying_and_Concentration MgSO4 This compound This compound Drying_and_Concentration->this compound

Caption: Workflow for the synthesis of this compound from 3-Methoxybenzaldehyde.

G cluster_mechanism Route 1: Mechanism 3-Methoxybenzaldehyde Arenium_Ion Arenium Ion Intermediate (Resonance Stabilized) 3-Methoxybenzaldehyde->Arenium_Ion + Br+ Br2 Br-Br Electrophile_Generation Br-Br-FeBr3 complex -> Br+ + FeBr4- Br2->Electrophile_Generation FeBr3 FeBr3 FeBr3->Electrophile_Generation Product Arenium_Ion->Product Deprotonation Deprotonation -H+

Caption: Electrophilic bromination mechanism of 3-Methoxybenzaldehyde.

Route 2: Formylation of 4-Bromoanisole

This synthetic route involves the introduction of a formyl group onto the 4-bromoanisole backbone. The Vilsmeier-Haack reaction is a common method for such transformations.

Experimental Protocol

A representative protocol for the ortho-formylation of a phenol (B47542) derivative, which can be adapted for 4-bromoanisole, is the Rieche formylation:

  • Materials:

    • 4-Bromoanisole

    • Dichloromethyl methyl ether

    • Titanium tetrachloride (TiCl₄)

    • Dichloromethane (DCM)

    • Ice-water

    • Anhydrous sodium sulfate

  • Procedure:

    • Cool a solution of 4-bromoanisole (1.0 eq.) in dry DCM to 0°C.

    • Add titanium tetrachloride (2.0 eq.) dropwise.

    • After 10 minutes, add dichloromethyl methyl ether (1.1 eq.) dropwise and stir the reaction for 90 minutes at 0-10°C.

    • Quench the reaction by pouring it into an excess of ice-water and DCM.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Quantitative Data
Starting MaterialReagentsSolventReaction TimeTemperatureYieldPurityReference
4-BromoanisoleDichloromethyl methyl ether, TiCl₄Dichloromethane90 minutes0-10°CModerate to Good (General)High[1]
Reaction Workflow and Mechanism

The Vilsmeier-Haack reaction proceeds by the formation of a Vilsmeier reagent (a chloroiminium ion) from a substituted amide and phosphorus oxychloride. This electrophile then attacks the electron-rich aromatic ring.

G cluster_workflow Route 2: Workflow 4-Bromoanisole 4-Bromoanisole Cooling_in_DCM Cooling_in_DCM 4-Bromoanisole->Cooling_in_DCM DCM Addition_of_TiCl4 Addition_of_TiCl4 Cooling_in_DCM->Addition_of_TiCl4 TiCl4 Addition_of_Dichloromethyl_methyl_ether Addition_of_Dichloromethyl_methyl_ether Addition_of_TiCl4->Addition_of_Dichloromethyl_methyl_ether Cl2CHOCH3 Quenching Quenching Addition_of_Dichloromethyl_methyl_ether->Quenching Ice-Water Extraction_and_Drying Extraction_and_Drying Quenching->Extraction_and_Drying DCM, Na2SO4 Purification Purification Extraction_and_Drying->Purification Chromatography This compound This compound Purification->this compound

Caption: Workflow for the formylation of 4-Bromoanisole.

G cluster_mechanism Route 2: Vilsmeier-Haack Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent 4-Bromoanisole Intermediate_Complex Intermediate Complex 4-Bromoanisole->Intermediate_Complex + Vilsmeier Reagent Product Intermediate_Complex->Product Hydrolysis Hydrolysis H2O

Caption: Vilsmeier-Haack formylation mechanism.

Route 3: Two-Step Synthesis from 3-Hydroxybenzaldehyde

This route provides an alternative to direct bromination of the methoxy-substituted benzaldehyde (B42025) by first brominating 3-hydroxybenzaldehyde and then methylating the resulting 2-bromo-5-hydroxybenzaldehyde (B121625).

Experimental Protocol

Step 1: Bromination of 3-Hydroxybenzaldehyde [2]

  • Materials:

    • 3-Hydroxybenzaldehyde

    • Dichloromethane (CH₂Cl₂)

    • Bromine

    • n-Heptane

  • Procedure:

    • Suspend 3-hydroxybenzaldehyde (1.0 eq.) in dichloromethane.

    • Heat the mixture to 35-40°C to dissolve the starting material.

    • Slowly add bromine (1.02 eq.) dropwise, maintaining the temperature between 35-38°C.

    • Stir the mixture at 35°C overnight.

    • Cool the mixture to -5 to 0°C over 2 hours and stir for an additional hour.

    • Collect the precipitated solid by filtration and wash with a cold 1:1 mixture of n-heptane and dichloromethane.

    • Dry the solid under vacuum to yield 2-bromo-5-hydroxybenzaldehyde.

Step 2: Methylation of 2-Bromo-5-hydroxybenzaldehyde [3]

  • Materials:

    • 2-Bromo-5-hydroxybenzaldehyde

    • Potassium carbonate (K₂CO₃)

    • Methyl iodide (CH₃I)

    • Dry N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of 2-bromo-5-hydroxybenzaldehyde (1.0 eq.) and potassium carbonate in dry DMF, add methyl iodide.

    • Stir the mixture for 4 hours at room temperature.

    • Quench the reaction with water and extract the product into diethyl ether.

    • Dry the organic phase over anhydrous sodium sulfate and remove the solvent to yield this compound.

Quantitative Data
StepStarting MaterialReagentsSolventReaction TimeTemperatureYieldPurityReference
13-HydroxybenzaldehydeBromineDichloromethaneOvernight35°C~63%High[2]
22-Bromo-5-hydroxybenzaldehydeMethyl iodide, K₂CO₃DMF4 hoursRoom Temp.98%High[3]

Reaction Workflow

G cluster_workflow Route 3: Workflow 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Bromination Bromination 3-Hydroxybenzaldehyde->Bromination Br2, CH2Cl2 2-Bromo-5-hydroxybenzaldehyde 2-Bromo-5-hydroxybenzaldehyde Bromination->2-Bromo-5-hydroxybenzaldehyde Yield: ~63% Methylation Methylation 2-Bromo-5-hydroxybenzaldehyde->Methylation CH3I, K2CO3, DMF This compound This compound Methylation->this compound Yield: 98%

Caption: Two-step synthesis of this compound from 3-Hydroxybenzaldehyde.

Summary and Comparison of Routes

RouteStarting MaterialKey TransformationNumber of StepsOverall YieldKey AdvantagesKey Disadvantages
13-MethoxybenzaldehydeElectrophilic Bromination170-99%High yield, one-step synthesis.Requires handling of bromine.
24-BromoanisoleFormylation1Moderate to GoodUtilizes a different starting material.Requires strong Lewis acids and moisture-sensitive reagents.
33-HydroxybenzaldehydeBromination then Methylation2~62%Avoids direct bromination of the methoxy-substituted ring.Two-step process, lower overall yield.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes. The choice of the optimal pathway will depend on factors such as the availability and cost of starting materials, desired scale, and the specific capabilities of the laboratory. The direct bromination of 3-methoxybenzaldehyde offers a high-yielding and straightforward one-step process. The formylation of 4-bromoanisole provides a good alternative if the starting material is readily available. The two-step synthesis from 3-hydroxybenzaldehyde, while having a lower overall yield, offers a different strategic approach to the target molecule. This guide provides the necessary technical details to aid researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 2-Bromo-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the electrophilic aromatic substitution (EAS) of 2-bromo-5-methoxybenzaldehyde. It details the directing effects of the bromo, methoxy (B1213986), and aldehyde substituents, predicts the regioselectivity of common EAS reactions, and offers adapted experimental protocols based on analogous transformations. This document is intended to serve as a valuable resource for professionals engaged in organic synthesis and drug development.

Core Principles: Directing Effects and Regioselectivity

The regiochemical outcome of electrophilic aromatic substitution on this compound is determined by the interplay of the electronic and steric effects of its three substituents: a bromo group (-Br), a methoxy group (-OCH₃), and a formyl group (-CHO).

  • Methoxy Group (-OCH₃): The methoxy group is a strong activating group and an ortho, para-director.[1] Its activating nature stems from the electron-donating resonance effect (+M) of the oxygen's lone pairs, which increases the electron density of the aromatic ring, particularly at the ortho and para positions.[1][2]

  • Bromo Group (-Br): The bromo group is a deactivating group yet an ortho, para-director.[3] While its inductive effect (-I) withdraws electron density from the ring, making it less reactive, its lone pairs can participate in resonance (+M), directing incoming electrophiles to the ortho and para positions.[4]

  • Formyl Group (-CHO): The aldehyde group is a strong deactivating group and a meta-director.[3] It withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects, reducing the ring's nucleophilicity. This deactivation is most pronounced at the ortho and para positions, thus directing electrophiles to the meta position.[5]

In a polysubstituted benzene (B151609) ring, the directing effect of the most powerful activating group generally dictates the position of substitution.[6][7] In the case of this compound, the methoxy group is the strongest activating group and will therefore primarily direct the incoming electrophile. The positions ortho to the methoxy group are C4 and C6, and the para position is C1 (already substituted). The bromo and formyl groups are at positions C2 and C1, respectively. The aldehyde group deactivates the ring, particularly positions 3 and 5. The bromo group also deactivates the ring but directs ortho and para.

Considering these directing effects, the most likely positions for electrophilic attack are C4 and C6, which are ortho to the strongly activating methoxy group. Steric hindrance from the adjacent bromo and formyl groups may influence the ratio of substitution at these two positions.

G Directing Effects on this compound cluster_0 a CHO p1 1 p2 2 a->p2 meta p6 6 a->p6 meta b Br b->p1 ortho p3 3 b->p3 ortho c OCH3 p4 4 c->p4 ortho p5 5 c->p6 ortho

Directing effects of substituents.

Common Electrophilic Aromatic Substitution Reactions

While specific experimental data for the electrophilic aromatic substitution of this compound is limited, the following sections provide predicted outcomes and adapted experimental protocols based on established chemical principles and reactions of analogous compounds.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring. Given the directing effects, the nitro group is expected to substitute at the C4 or C6 position.

Reaction ParametersPredicted Conditions/Outcome
Reagents Nitric acid (HNO₃), Sulfuric acid (H₂SO₄)
Solvent Sulfuric acid
Temperature 0-10 °C
Predicted Major Products 2-Bromo-5-methoxy-4-nitrobenzaldehyde and 2-Bromo-5-methoxy-6-nitrobenzaldehyde
Predicted Yield Moderate to high

Adapted Experimental Protocol: Nitration

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add 1.0 g of this compound to the cooled sulfuric acid while stirring, ensuring the temperature remains below 10 °C.

  • Prepare a nitrating mixture by slowly adding 0.5 mL of concentrated nitric acid to 2 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of the benzaldehyde (B42025) derivative over 30 minutes, maintaining the temperature between 0 and 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Pour the reaction mixture slowly onto 50 g of crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol (B145695).

  • Dry the product in a desiccator. Purify by recrystallization from ethanol or by column chromatography on silica (B1680970) gel if necessary to separate isomers.

G start This compound reagents HNO3, H2SO4 start->reagents Reaction intermediate Sigma Complex (Arenium Ion) reagents->intermediate Electrophilic Attack at C4/C6 product1 2-Bromo-5-methoxy-4-nitrobenzaldehyde intermediate->product1 Deprotonation product2 2-Bromo-5-methoxy-6-nitrobenzaldehyde intermediate->product2 Deprotonation

Nitration reaction workflow.
Halogenation (Bromination)

Further halogenation, for instance with bromine, is also directed by the methoxy group to the C4 and C6 positions.

Reaction ParametersPredicted Conditions/Outcome
Reagents Bromine (Br₂), Lewis Acid Catalyst (e.g., FeBr₃)
Solvent Dichloromethane (B109758) (CH₂Cl₂) or Acetic Acid
Temperature 0 °C to room temperature
Predicted Major Products 2,4-Dibromo-5-methoxybenzaldehyde and 2,6-Dibromo-5-methoxybenzaldehyde
Predicted Yield High

Adapted Experimental Protocol: Bromination

  • Dissolve 1.0 g of this compound in 20 mL of dichloromethane in a flask protected from light.

  • Add a catalytic amount of iron(III) bromide (FeBr₃).

  • In a dropping funnel, prepare a solution of 0.75 g of bromine in 5 mL of dichloromethane.

  • Add the bromine solution dropwise to the stirred reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction by slowly adding a 10% aqueous solution of sodium bisulfite until the bromine color disappears.

  • Transfer the mixture to a separatory funnel, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

G start This compound reagents Br2, FeBr3 start->reagents Reaction intermediate Sigma Complex (Arenium Ion) reagents->intermediate Electrophilic Attack at C4/C6 product1 2,4-Dibromo-5-methoxybenzaldehyde intermediate->product1 Deprotonation product2 2,6-Dibromo-5-methoxybenzaldehyde intermediate->product2 Deprotonation

Bromination reaction workflow.
Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring. This reaction is generally challenging on deactivated rings. However, the strong activating effect of the methoxy group should enable the reaction to proceed, likely at the less sterically hindered C4 position.[8][9]

Reaction ParametersPredicted Conditions/Outcome
Reagents Acyl chloride (RCOCl) or anhydride (B1165640) ((RCO)₂O), Lewis Acid (e.g., AlCl₃)
Solvent Dichloromethane (CH₂Cl₂) or Carbon disulfide (CS₂)
Temperature 0 °C to room temperature
Predicted Major Product 4-Acyl-2-bromo-5-methoxybenzaldehyde
Predicted Yield Low to moderate

Adapted Experimental Protocol: Friedel-Crafts Acylation

  • To a stirred suspension of 1.5 equivalents of anhydrous aluminum chloride (AlCl₃) in 20 mL of dry dichloromethane at 0 °C, add 1.2 equivalents of the acyl chloride dropwise.

  • Stir the mixture for 15 minutes to form the acylium ion complex.

  • Add a solution of 1.0 g of this compound in 10 mL of dry dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction to stir at room temperature for 4-8 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

G start This compound reagents RCOCl, AlCl3 start->reagents Reaction intermediate Sigma Complex (Arenium Ion) reagents->intermediate Electrophilic Attack at C4 product 4-Acyl-2-bromo-5-methoxybenzaldehyde intermediate->product Deprotonation & Workup

Friedel-Crafts acylation workflow.

Conclusion

The electrophilic aromatic substitution of this compound is a synthetically useful transformation for the preparation of polysubstituted aromatic compounds. The regiochemical outcome is primarily governed by the strongly activating and ortho, para-directing methoxy group, leading to substitution at the C4 and C6 positions. The deactivating nature of the bromo and formyl groups necessitates careful consideration of reaction conditions. While specific experimental data for this particular substrate is scarce, the provided adapted protocols, based on established principles, offer a solid foundation for further synthetic exploration. Researchers should be prepared to optimize these conditions to achieve the desired products in satisfactory yields.

References

The Pivotal Role of Bromine in the Reactions of 2-Bromo-5-methoxybenzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of a bromine atom on the aromatic ring of 2-Bromo-5-methoxybenzaldehyde renders it a versatile and highly valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures relevant to the pharmaceutical and materials science industries. The bromine atom serves as a key functional handle, enabling a diverse array of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions, organometallic transformations, and nucleophilic aromatic substitutions. This technical guide provides a comprehensive overview of the role of bromine in the reactivity of this compound, complete with experimental insights and mechanistic pathways.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The bromine atom at the C2 position of this compound is primed for participation in a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by coupling an organohalide with an organoboron compound. In the context of this compound, the bromine atom serves as the electrophilic partner. The reactivity of aryl halides in Suzuki coupling generally follows the trend I > Br > Cl, making the bromo-substituted substrate highly suitable for this transformation.[1][2] The choice of catalyst, ligand, and base is critical for achieving high yields, especially with potentially challenging substrates.[3][4]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (10)Cs₂CO₃Dioxane/H₂O10015-20~85-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-K₃PO₄1,4-Dioxane8012~90

Note: This data is based on analogous reactions with similar substrates and serves as a representative guide. Optimization is often necessary for specific substrates like this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 2 mol%; SPhos, 4 mol%).[3]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., dioxane/water mixture).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Suzuki_Miyaura_Coupling This compound This compound Oxidative_Addition Oxidative Addition This compound->Oxidative_Addition Arylboronic Acid Arylboronic Acid Pd(0) Catalyst Pd(0) Catalyst Base Base Transmetalation Transmetalation Base->Transmetalation Pd(II)_Intermediate Pd(II)_Intermediate Oxidative_Addition->Pd(II)_Intermediate Organopalladium_Complex Organopalladium_Complex Transmetalation->Organopalladium_Complex Reductive_Elimination Reductive Elimination Coupled_Product Coupled_Product Reductive_Elimination->Coupled_Product Pd(0)_Catalyst Pd(0)_Catalyst Reductive_Elimination->Pd(0)_Catalyst Pd(II)_Intermediate->Transmetalation Organopalladium_Complex->Reductive_Elimination Pd(0)_Catalyst->Oxidative_Addition Arylboronic_Acid Arylboronic_Acid Arylboronic_Acid->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a transformation of great importance in the synthesis of pharmaceuticals and organic materials.[2] The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of a base.[2] The bromine atom of this compound serves as the electrophilic partner for this coupling.

Table 2: Catalyst Screening for Sonogashira Coupling of Aryl Halides

CatalystSourceComposition
FibreCat 1001Johnson MattheyPdCl₂(PPh₃)₂ DVB
FibreCat 1007Johnson MattheyPd(OAc)₂ DVB
PdCl₂(PPh₃)₂ DVBReaxaPdCl₂(PPh₃)₂ DVB
10% Pd/CSigma-Aldrich10% Pd on Carbon

Note: Catalyst screening is crucial for optimizing Sonogashira reactions. The choice of catalyst can significantly impact yield and selectivity.[5]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To an oven-dried Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 eq) and CuI (0.1 eq).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the aryl bromide (1.0 eq), anhydrous solvent (e.g., THF or DMF), and an amine base (e.g., triethylamine, 3.0 eq).

  • Add the terminal alkyne (1.2 eq) dropwise.

  • Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) and monitor by TLC or GC-MS.

  • Upon completion, work up the reaction by dilution with an organic solvent and washing with water and brine.

  • Purify the product by column chromatography.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative_Addition Pd(0)->Oxidative_Addition Ar-Br Ar-Pd(II)-Br Ar-Pd(II)-Br Oxidative_Addition->Ar-Pd(II)-Br Transmetalation Transmetalation Ar-Pd(II)-Br->Transmetalation R-C≡C-Cu Ar-Pd(II)-C≡C-R Ar-Pd(II)-C≡C-R Transmetalation->Ar-Pd(II)-C≡C-R Reductive_Elimination Reductive_Elimination Ar-Pd(II)-C≡C-R->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-C≡C-R Ar-C≡C-R Reductive_Elimination->Ar-C≡C-R Cu(I) Cu(I) Alkyne_Coordination Alkyne_Coordination Cu(I)->Alkyne_Coordination R-C≡CH Copper_Acetylide Copper_Acetylide Alkyne_Coordination->Copper_Acetylide Base Copper_Acetylide->Transmetalation Heck_Reaction Ar-Br Ar-Br Oxidative_Addition Oxidative Addition Ar-Br->Oxidative_Addition Alkene Alkene Alkene_Insertion Migratory Insertion Alkene->Alkene_Insertion Pd(0) Pd(0) Pd(0)->Oxidative_Addition Base Base Reductive_Elimination Base Regeneration Base->Reductive_Elimination Ar-Pd(II)-Br Ar-Pd(II)-Br Oxidative_Addition->Ar-Pd(II)-Br Beta_Hydride_Elimination β-Hydride Elimination Alkene_Insertion->Beta_Hydride_Elimination Hydrido-Pd-Complex Hydrido-Pd-Complex Beta_Hydride_Elimination->Hydrido-Pd-Complex Reductive_Elimination->Pd(0) Substituted_Alkene Substituted_Alkene Ar-Pd(II)-Br->Alkene_Insertion Hydrido-Pd-Complex->Reductive_Elimination Hydrido-Pd-Complex->Substituted_Alkene Buchwald_Hartwig_Amination Ar-Br Ar-Br Oxidative_Addition Oxidative Addition Ar-Br->Oxidative_Addition Amine Amine Amine_Coordination Amine Coordination & Deprotonation Amine->Amine_Coordination Pd(0) Pd(0) Pd(0)->Oxidative_Addition Base Base Base->Amine_Coordination Ar-Pd(II)-Br Ar-Pd(II)-Br Oxidative_Addition->Ar-Pd(II)-Br Amido_Complex Amido_Complex Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0) Aryl_Amine Aryl_Amine Reductive_Elimination->Aryl_Amine Ar-Pd(II)-Br->Amine_Coordination Amido_Complex->Reductive_Elimination Grignard_Reaction_Workflow A This compound B Protection (e.g., Ethylene Glycol, H+) A->B C Protected Aldehyde B->C D Grignard Formation (Mg, Anhydrous Ether) C->D E Grignard Reagent D->E F Reaction with Electrophile (E+) E->F G Adduct F->G H Deprotection (Aqueous Acid) G->H I Final Product H->I Nucleophilic_Aromatic_Substitution Ar-Br This compound Addition Nucleophilic Addition Ar-Br->Addition Nucleophile Nucleophile Nucleophile->Addition Meisenheimer_Complex Meisenheimer Complex (Anionic) Addition->Meisenheimer_Complex Elimination Elimination of Leaving Group (Br-) Meisenheimer_Complex->Elimination Substituted_Product Substituted_Product Elimination->Substituted_Product

References

Methodological & Application

Application Note: Synthesis of 2-Bromo-5-methoxybenzaldehyde via Electrophilic Bromination of 3-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-5-methoxybenzaldehyde is a valuable intermediate in organic synthesis, utilized in the development of various pharmaceutical compounds and complex molecules.[1] This document outlines a detailed protocol for the synthesis of this compound through the electrophilic aromatic substitution of 3-methoxybenzaldehyde (B106831) (m-anisaldehyde). The regioselectivity of this reaction is governed by the directing effects of the methoxy (B1213986) (-OCH₃) and aldehyde (-CHO) functional groups. The methoxy group is an activating ortho-, para-director, while the aldehyde group is a deactivating meta-director. This protocol focuses on the bromination at the position ortho to the methoxy group and meta to the aldehyde group.

Reaction Scheme

The overall reaction involves the direct bromination of 3-methoxybenzaldehyde to yield the desired product, this compound.

Reaction_Scheme reactant 3-Methoxybenzaldehyde reagent + Br₂ reactant->reagent product This compound reagent->product Acetic Acid

Caption: Electrophilic bromination of 3-methoxybenzaldehyde.

Experimental Protocol

This protocol is adapted from established methodologies for the bromination of substituted benzaldehydes.[2][3]

Materials:

  • 3-Methoxybenzaldehyde (m-anisaldehyde)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Dichloromethane (B109758) (CH₂Cl₂) or Diethyl Ether

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Water (H₂O)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a stir bar

  • Dropping funnel

  • Ice bath

  • Stirring plate

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for filtration (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-methoxybenzaldehyde in a suitable amount of glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Bromine Addition: Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred reaction mixture over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Pour the reaction mixture into a larger beaker containing ice water.

    • Quench any remaining bromine by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x volume of aqueous layer).[4]

  • Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x).[4]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]

  • Purification: The crude product, typically a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.[5]

Data Presentation

The following table summarizes quantitative data from representative literature procedures.

ParameterValueReference
Starting Material 3-Methoxybenzaldehyde (m-anisaldehyde)[2]
Brominating Agent Molecular Bromine (Br₂)[3]
Solvent Glacial Acetic Acid[6]
Reported Yield 70-83%[2][3]
Product Form Dark yellow or white solid[4][6]
Melting Point 71–73 °C[2]
Molecular Formula C₈H₇BrO₂[1]
Molecular Weight 215.04 g/mol [1]

Experimental Workflow Visualization

The following diagram illustrates the key steps involved in the synthesis and purification process.

Synthesis_Workflow start Start: Dissolve 3-Methoxybenzaldehyde in Acetic Acid cool Cool to 0-5 °C start->cool add_br2 Add Bromine Solution (Dropwise) cool->add_br2 react Stir at Room Temperature (Monitor by TLC) add_br2->react workup Quench with Water & NaHCO₃ react->workup extract Extract with Dichloromethane workup->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO₄ & Filter wash->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Purify by Recrystallization concentrate->purify end End: Pure this compound purify->end

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Bromine (Br₂): Bromine is highly toxic, corrosive, and a strong oxidizing agent. Handle it with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

  • Glacial Acetic Acid: This is a corrosive liquid. Avoid contact with skin and eyes.

  • Dichloromethane: This is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • The reaction should be performed with appropriate caution, and an emergency quench solution (e.g., sodium thiosulfate) should be readily available.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-bromo-5-methoxybenzaldehyde. This versatile building block is of significant interest in medicinal chemistry and materials science due to the synthetic handles it possesses for molecular diversification. The electron-donating methoxy (B1213986) group and the ortho-formyl group can influence the reactivity of the aryl bromide, making the optimization of reaction conditions crucial for successful coupling.

The following sections detail various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, Stille, and Negishi couplings. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a wide array of substituted benzaldehyde (B42025) derivatives. Such derivatives are key intermediates in the synthesis of complex molecules with potential applications in drug discovery, serving as scaffolds for anticancer, anti-inflammatory, and antimicrobial agents.[1][2]

General Reaction Scheme

The palladium-catalyzed cross-coupling reactions of this compound follow a general catalytic cycle involving oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck reaction), and reductive elimination to yield the desired product and regenerate the active palladium(0) catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and various organoboron reagents.[3] This reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[3]

Quantitative Data Summary: Suzuki-Miyaura Coupling
EntryBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O9012~85-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)-Cs₂CO₃1,4-Dioxane/H₂O10010~90
33-Fluorophenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄THF/H₂O8016~78
42-Thiopheneboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O9512~88
54-Pyridinylboronic acidPdCl₂(dppf) (2.5)-K₂CO₃1,4-Dioxane/H₂O10018~75

Yields are representative and based on similar reactions reported in the literature for aryl bromides.[4][5]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or sealed tube under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio).

  • Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[6][7] This reaction is crucial in drug discovery for introducing nitrogen-containing functionalities.[7]

Quantitative Data Summary: Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhos (2)NaOt-BuToluene10012~90-98
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane11018~85-95
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄THF8016~80-90
4IndolePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane11024~70-85
5PyrrolidinePdCl₂(dppf) (3)-K₂CO₃Toluene10012~88-96

Yields are representative and based on similar reactions reported in the literature for aryl bromides.[7][8]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, 1.5-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite and wash with the same solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Heck Reaction

The Heck reaction enables the coupling of this compound with alkenes to form substituted styrenes or cinnamaldehydes.[9][10] These products are valuable intermediates in the synthesis of various natural products and pharmaceuticals.

Quantitative Data Summary: Heck Reaction
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NDMF10016~70-85
2Ethyl acrylatePdCl₂(PPh₃)₂ (2)-K₂CO₃Acetonitrile8012~80-90
3n-Butyl acrylatePd(OAc)₂ (1)-NaOAcDMAc12024~75-88
44-VinylpyridinePd(PPh₃)₄ (3)-Et₃NToluene11018~65-80
5CyclohexenePd(OAc)₂ (2)PPh₃ (4)Ag₂CO₃1,4-Dioxane10024~50-70

Yields are representative and based on similar reactions reported in the literature for aryl bromides.[11][12]

Experimental Protocol: Heck Reaction

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5-2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Base (e.g., Et₃N, K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., DMF, Acetonitrile)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent and the alkene via syringe.

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes by reacting this compound with terminal alkynes.[1][13] This reaction is instrumental in creating conjugated systems found in materials science and medicinal chemistry.[13]

Quantitative Data Summary: Sonogashira Coupling
EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF608~85-95
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DiisopropylamineToluene7012~90-98
3Propargyl alcoholPd(OAc)₂ (2)CuI (4)PiperidineDMF5010~80-90
41-HexynePdCl₂(dppf) (2)CuI (3)Et₃N1,4-Dioxane8016~75-85
5EthynyltrimethylsilanePd(PPh₃)₄ (2)CuI (5)TriethylamineAcetonitrileRT24~90-97

Yields are representative and based on similar reactions reported in the literature for aryl bromides.[1][14]

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., Et₃N, Diisopropylamine)

  • Anhydrous solvent (e.g., THF, Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent and the amine base.

  • Add the terminal alkyne dropwise with stirring.

  • Heat the reaction mixture to the desired temperature (or stir at room temperature) until the starting material is consumed (monitored by TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through Celite.

  • Wash the filtrate with aqueous NH₄Cl solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Stille Coupling

The Stille coupling involves the reaction of this compound with organostannanes.[2][15] While organotin compounds are toxic, this reaction is valued for its tolerance of a wide range of functional groups.[2]

Quantitative Data Summary: Stille Coupling
EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (2)--Toluene11012~80-90
2Tributyl(vinyl)stannanePdCl₂(PPh₃)₂ (3)--THF6516~75-85
32-(Tributylstannyl)thiophenePd₂(dba)₃ (1.5)P(furyl)₃ (6)-DMF10010~85-95
4Tributyl(ethynyl)stannanePd(OAc)₂ (2)PPh₃ (4)CuINMP808~70-80
5Trimethyl(4-methoxyphenyl)stannanePd(PPh₃)₄ (2)-LiCl1,4-Dioxane10024~80-92

Yields are representative and based on similar reactions reported in the literature for aryl bromides.[16]

Experimental Protocol: Stille Coupling

Materials:

  • This compound (1.0 equiv)

  • Organostannane (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Anhydrous solvent (e.g., Toluene, THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound and the palladium catalyst.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous, degassed solvent.

  • Add the organostannane via syringe.

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool to room temperature and quench with a saturated aqueous solution of KF.

  • Stir vigorously for 1 hour, then filter the resulting precipitate.

  • Extract the filtrate with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Negishi Coupling

The Negishi coupling utilizes organozinc reagents to couple with this compound.[17] Organozinc reagents are highly reactive, often leading to high yields under mild conditions.[18]

Quantitative Data Summary: Negishi Coupling
EntryOrganozinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1Phenylzinc chloridePd(PPh₃)₄ (2)-THF606~85-95
2Ethylzinc bromidePdCl₂(dppf) (3)-THF5012~70-80
3Isopropylzinc bromidePd(OAc)₂ (2)SPhos (4)THF/TolueneRT18~75-85
4(4-Fluorophenyl)zinc chloridePd₂(dba)₃ (1)XPhos (2)Dioxane8010~88-96
5Benzylzinc bromidePd(PPh₃)₄ (3)-THFRT24~80-90

Yields are representative and based on similar reactions reported in the literature for aryl bromides.[19][20]

Experimental Protocol: Negishi Coupling

Materials:

  • This compound (1.0 equiv)

  • Organozinc reagent (1.5-2.0 equiv, typically prepared in situ or used as a solution)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Anhydrous solvent (e.g., THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the palladium catalyst.

  • Evacuate and backfill with an inert gas.

  • Add a solution of this compound in the anhydrous solvent.

  • Add the solution of the organozinc reagent dropwise at room temperature or as specified.

  • Stir the reaction mixture at the desired temperature until completion (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the crude product by column chromatography.

Visualizations

G cluster_suzuki Suzuki-Miyaura Coupling Workflow start Combine Reactants (Aryl Bromide, Boronic Acid, Base) catalyst Add Pd Catalyst (e.g., Pd(PPh3)4) start->catalyst solvent Add Solvent (e.g., Toluene/H2O) catalyst->solvent heat Heat and Stir solvent->heat workup Work-up and Purification heat->workup product 2-Aryl-5-methoxybenzaldehyde workup->product

Caption: General workflow for the Suzuki-Miyaura coupling.

G cluster_catalytic_cycle General Palladium Cross-Coupling Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R-X) Pd0->OxAdd Ar-Br PdII R-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation (R'-M) PdII->Transmetal R'-B(OH)2, R'-SnBu3, etc. PdII_R R-Pd(II)-R' Ln Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Caption: Simplified catalytic cycle for palladium cross-coupling.

Applications in Drug Development

The substituted benzaldehyde derivatives synthesized from this compound are valuable precursors for a variety of biologically active molecules. The methoxy group is a common feature in many natural products and pharmaceuticals, often contributing to improved pharmacokinetic properties.[21] The aldehyde functionality can be readily transformed into other functional groups or used in condensation reactions to build more complex molecular architectures. For instance, the resulting biaryl aldehydes from Suzuki coupling can be key intermediates in the synthesis of compounds with potential anticancer and anti-inflammatory activities.[2] Similarly, the arylamines produced via Buchwald-Hartwig amination are prevalent in a wide range of pharmaceuticals.[5] The diverse products accessible through these cross-coupling reactions make this compound a valuable starting material for generating compound libraries for high-throughput screening in drug discovery programs.

References

Application Note: Suzuki-Miyaura Coupling Protocols for 2-Bromo-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides detailed protocols and optimized conditions for the Suzuki coupling of 2-bromo-5-methoxybenzaldehyde, a versatile building block in the synthesis of complex molecules relevant to pharmaceuticals and materials science. The presence of both an aldehyde and a methoxy (B1213986) group on the aromatic ring requires careful selection of reaction conditions to achieve high yields and minimize side reactions.

General Reaction Scheme

The palladium-catalyzed coupling of this compound with a generic arylboronic acid is depicted below. The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3][4] A base is required to activate the boronic acid for the transmetalation step.[5]

Suzuki_Reaction cluster_reagents Reagents Aryl_Halide This compound Product 2-Aryl-5-methoxybenzaldehyde Aryl_Halide->Product + Boronic_Acid Ar-B(OH)₂ (Arylboronic Acid) Boronic_Acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃, K₃PO₄)

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Optimized Reaction Conditions

The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling. For sterically hindered substrates like this compound, catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands often provide superior results.[3] The following table summarizes various reported conditions suitable for this or structurally similar substrates.

Table 1: Summary of Suzuki Coupling Conditions

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (Equiv.)Solvent SystemTemp. (°C)Time (h)Typical Yield (%)
1Pd(PPh₃)₄ (3-5)-K₂CO₃ (2.0)Toluene/H₂O (4:1)90-10012-1880-95[6]
2PdCl₂(dppf) (2-3)-Cs₂CO₃ (2.5)1,4-Dioxane (B91453)/H₂O (4:1)10010-1588-96[6][7]
3Pd(OAc)₂ (2)SPhos (4-5)K₃PO₄ (2.2)1,4-Dioxane or 2-MeTHF80-1006-16>90[8][9]
4Pd₂(dba)₃ (1-2)XPhos (2-4)K₃PO₄ (2.0)Toluene10012High[3]

Yields are representative and can vary based on the specific arylboronic acid used.

Detailed Experimental Protocol

This protocol provides a general method for the Suzuki coupling of this compound with a representative arylboronic acid using a PdCl₂(dppf) catalyst system.

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 2-3 mol%)

  • Cesium Carbonate (Cs₂CO₃, 2.5 equivalents)

  • Anhydrous 1,4-Dioxane

  • Deionized Water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (e.g., Schlenk flask or sealed reaction vial)[6]

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and cesium carbonate (2.5 equiv.).[7]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[10]

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 or 5:1 v/v ratio) via syringe.[4][11] The total solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration of the limiting reagent).

  • Degassing: Sparge the reaction mixture with a stream of inert gas for 10-15 minutes to thoroughly degas the solvent.[7][11]

  • Catalyst Addition: Under a positive pressure of inert gas, add the PdCl₂(dppf) catalyst (2-3 mol%) to the flask.

  • Reaction: Place the flask in a preheated oil bath and heat the mixture to 100 °C with vigorous stirring.[7]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 10-15 hours).[4]

  • Work-up:

    • Once complete, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (B1210297) or another suitable organic solvent.

    • Wash the organic layer sequentially with water and brine.[1]

  • Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica (B1680970) gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure biaryl product.[4]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol, from initial setup to final product characterization.

Experimental_Workflow cluster_setup 1. Preparation & Setup cluster_reaction 2. Reaction cluster_purification 3. Work-up & Purification cluster_analysis 4. Analysis A Combine Reactants & Base (Aryl Halide, Boronic Acid, Cs₂CO₃) B Add Solvents (Dioxane/Water) A->B C Degas Mixture (Argon Purge) B->C D Add Pd Catalyst C->D E Heat to 100 °C D->E F Monitor Progress (TLC / LC-MS) E->F G Cool & Quench (Add Water/Solvent) F->G Reaction Complete H Extract Product G->H I Dry & Concentrate H->I J Column Chromatography I->J K Characterize Product (NMR, MS) J->K

References

Application Notes and Protocols: Heck Reaction Protocol using 2-Bromo-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This powerful carbon-carbon bond-forming reaction has found widespread application in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced materials.[3][4][5] The reaction's significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their work on palladium-catalyzed cross-couplings in organic synthesis.[1]

This application note provides a detailed protocol for the Heck reaction of 2-Bromo-5-methoxybenzaldehyde with a generic alkene (e.g., an acrylate (B77674) or styrene (B11656) derivative). This compound is a valuable building block in medicinal chemistry and materials science, and its functionalization via the Heck reaction opens avenues to a diverse range of complex molecular architectures. The protocol is designed to be a starting point for researchers, offering a robust set of conditions that can be optimized for specific substrates and desired outcomes.

Catalytic Cycle of the Heck Reaction

The generally accepted mechanism for the Heck reaction involves a palladium(0)/palladium(II) catalytic cycle.[1][6][7] The cycle is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by coordination and migratory insertion of the alkene into the palladium-carbon bond. The final steps involve a β-hydride elimination to release the substituted alkene product and reductive elimination, often facilitated by a base, to regenerate the active palladium(0) catalyst.[3][4][7]

Heck_Reaction_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)L₂(Br) OxAdd->ArPdBr AlkeneCoord Alkene Coordination ArPdBr->AlkeneCoord AlkeneComplex Ar-Pd(II)L(Br)(Alkene) AlkeneCoord->AlkeneComplex MigInsert Migratory Insertion AlkeneComplex->MigInsert AlkylPd R-CH₂-CH(Ar)-Pd(II)L(Br) MigInsert->AlkylPd BetaElim β-Hydride Elimination AlkylPd->BetaElim ProductComplex [H-Pd(II)L(Br)]⁺ [Product]⁻ BetaElim->ProductComplex RedElim Reductive Elimination ProductComplex->RedElim Product Substituted Alkene ProductComplex->Product RedElim->Pd0  Regeneration Salt [Base-H]⁺Br⁻ RedElim->Salt ArBr This compound ArBr->OxAdd Alkene Alkene Alkene->AlkeneCoord Base Base Base->RedElim

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocol

This protocol provides a general procedure for the Heck reaction of this compound with an alkene such as n-butyl acrylate.

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (B44618) (PPh₃) or other suitable ligand

  • Base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N))

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Toluene)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (1-5 mol%), a suitable ligand such as triphenylphosphine (2-10 mol%), and the base (1.5-2.0 equivalents).

  • Addition of Reactants: Add the solvent (e.g., DMF), followed by this compound (1.0 equivalent) and the alkene (1.1-1.5 equivalents).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir vigorously.[8] Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Flask, Catalyst, Ligand, Base) start->setup reactants Add Solvent and Reactants (Aryl Bromide, Alkene) setup->reactants reaction Heat and Stir (Monitor by TLC) reactants->reaction workup Aqueous Work-up (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: A generalized workflow for the Heck reaction experiment.

Data Presentation

The following table summarizes representative yields for Heck reactions of various aryl bromides with different alkenes under typical conditions. These values serve as a reference for expected outcomes when applying the protocol to this compound.

EntryAryl BromideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-Bromoanisolen-Butyl acrylatePd(OAc)₂ (1)PPh₃ (2)Et₃N (1.5)DMF1201285
24-BromobenzaldehydeStyrenePd(OAc)₂ (1)NoneK₂CO₃ (2)DMF/H₂O80492[8]
31-Bromo-4-nitrobenzeneMethyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)NaOAc (1.2)MeCN100695
42-BromotolueneEthyl acrylatePd(dba)₂ (0.5)L·HBr (0.5)Cs₂CO₃ (2)Dioxane1002488[9]
5BromobenzeneStyrenePdCl₂(PPh₃)₂ (3)-Et₃N (1.1)DMF100290

Note: Yields are illustrative and can vary based on the specific reaction conditions and substrates used.

Concluding Remarks

The Mizoroki-Heck reaction is a versatile and powerful tool for the synthesis of substituted alkenes. The protocol outlined in this application note provides a solid foundation for researchers to explore the reactivity of this compound and develop novel compounds for applications in drug discovery and materials science. Optimization of the catalyst system, base, solvent, and temperature may be necessary to achieve the highest yields and selectivity for specific substrate combinations.

References

Application Notes and Protocols: Sonogashira Coupling of 2-Bromo-5-methoxybenzaldehyde with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst in the presence of a base, has become an indispensable tool in organic synthesis. Its mild reaction conditions and broad functional group tolerance make it particularly valuable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.

This document provides detailed application notes and protocols for the Sonogashira coupling of 2-Bromo-5-methoxybenzaldehyde with a variety of terminal alkynes. The resulting 2-alkynyl-5-methoxybenzaldehyde derivatives are important intermediates in the synthesis of a range of complex molecules.

Reaction Principle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: A palladium(0) species, often generated in situ from a palladium(II) precatalyst, undergoes oxidative addition with the aryl bromide (this compound) to form a Pd(II) intermediate.

  • Formation of Copper Acetylide: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide species. This step activates the alkyne for the subsequent transmetalation.

  • Transmetalation: The copper acetylide transfers the acetylenic group to the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active palladium(0) catalyst, thus completing the catalytic cycle.

Variations of the Sonogashira reaction, such as copper-free protocols, have also been developed to circumvent the formation of alkyne homocoupling byproducts (Glaser coupling).

Data Presentation

The following table summarizes representative quantitative data for the Sonogashira coupling of aryl bromides structurally similar to this compound with various terminal alkynes. This data serves as a valuable reference for reaction optimization.

EntryAryl BromideTerminal AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
11-Bromo-2-(p-tolylethynyl)benzenePhenylacetylene5% Pd on alumina (B75360) / 0.1% Cu₂O-THF/DMA80-58
2IodobenzenePhenylacetylenePd/CuFe₂O₄K₂CO₃EtOH70390
34-IodotoluenePhenylacetylene5% Pd on alumina / 0.1% Cu₂O-THF/DMA80-60
41-Bromo-4-methoxybenzenePhenylacetylenePdCl₂(PPh₃)₂Et₃NNone500.598
5Iodobenzene2-Methyl-3-butyn-2-ol5% Pd on alumina / 0.1% Cu₂O-THF/DMA80-63

Note: The yields presented are for aryl halides structurally analogous to this compound and are intended to provide a general guideline for reaction development.

Experimental Protocols

Protocol 1: General Procedure for Palladium/Copper-Catalyzed Sonogashira Coupling

This protocol is a general method adaptable for the coupling of this compound with various terminal alkynes.[1]

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene, 1-Hexyne, Propargyl alcohol) (1.1 - 1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA)) (2-3 equivalents or as solvent)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the palladium catalyst, and copper(I) iodide.

  • Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (typically 40-80 °C). Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Filtration: Filter the mixture through a pad of Celite® to remove the catalyst residues.

  • Extraction: Wash the filtrate with a saturated aqueous solution of ammonium (B1175870) chloride (to remove copper salts) followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates that are sensitive to copper salts or to avoid the formation of alkyne homocoupling byproducts.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)

  • Phosphine (B1218219) ligand (e.g., Triphenylphosphine (PPh₃), XPhos) (2-10 mol%)

  • Base (e.g., Cs₂CO₃, K₂CO₃, DBU) (2-3 equivalents)

  • Anhydrous solvent (e.g., THF, Dioxane, Acetonitrile)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 eq.), the palladium catalyst, and the phosphine ligand to a dry Schlenk flask.

  • Reagent Addition: Add the base and the anhydrous, degassed solvent.

  • Alkyne Addition: Add the terminal alkyne to the reaction mixture.

  • Reaction Conditions: Thoroughly degas the reaction mixture. Stir the reaction at the appropriate temperature (typically ranging from room temperature to 100 °C).

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Once complete, cool to room temperature, add water, and extract the product with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Visualizations

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Alkynyl Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Product Ar-C≡CR PdII_Alkynyl->Product Reductive Elimination CuI CuI Cu_Acetylide Cu-C≡CR CuI->Cu_Acetylide Cu_Acetylide->PdII_Aryl Alkyne R-C≡C-H Alkyne->Cu_Acetylide Deprotonation Base Base

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Aryl Halide, Catalyst, Base, Solvent under Inert Atmosphere) start->setup addition Addition of Terminal Alkyne setup->addition reaction Stirring at Appropriate Temperature addition->reaction monitoring Reaction Monitoring (TLC / GC-MS) reaction->monitoring workup Aqueous Work-up (Extraction, Washing, Drying) monitoring->workup Complete incomplete Incomplete monitoring->incomplete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product incomplete->reaction Continue Reaction

Caption: General experimental workflow for a Sonogashira coupling reaction.

References

Application Notes and Protocols for the Synthesis of Quinoling Derivatives from 2-Bromo-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline (B57606) and its derivatives are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities. These activities include potential as anticancer, anti-inflammatory, antibacterial, and antifungal agents.[1][2] The methoxy-substituted quinoline scaffold, in particular, is a key pharmacophore in a variety of biologically active molecules.[3][4] This document provides detailed synthetic protocols for the preparation of 6-methoxyquinoline (B18371) derivatives, starting from the commercially available 2-Bromo-5-methoxybenzaldehyde. Two primary synthetic strategies are presented: the Friedländer Annulation Pathway and the Sonogashira Coupling/Cyclization Pathway.

Synthetic Strategies

Two robust and versatile synthetic pathways for the synthesis of 6-methoxyquinoline derivatives from this compound are outlined below.

Pathway 1: Friedländer Annulation

The Friedländer synthesis is a classical and highly efficient method for constructing the quinoline ring system.[2][5][6][7] This pathway involves an initial amination of the starting material, followed by the condensation of the resulting 2-aminobenzaldehyde (B1207257) derivative with a ketone or a compound containing an active methylene (B1212753) group.

Pathway 2: Sonogashira Coupling and Cyclization

This modern approach utilizes a palladium-catalyzed Sonogashira coupling to introduce an alkyne moiety at the 2-position of the benzaldehyde.[8] Subsequent intramolecular cyclization of the resulting 2-alkynylbenzaldehyde derivative affords the desired quinoline scaffold. This method offers a high degree of flexibility in introducing substituents at the 2-position of the quinoline ring.

Experimental Protocols

Pathway 1: Friedländer Annulation

Step 1a: Synthesis of 2-Amino-5-methoxybenzaldehyde via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][9]

  • Reaction Scheme:

    • This compound + Benzophenone (B1666685) imine → Intermediate imine

    • Intermediate imine + H₂O/H⁺ → 2-Amino-5-methoxybenzaldehyde

  • Reagents and Materials:

    • This compound

    • Benzophenone imine (Ammonia equivalent)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

    • Sodium tert-butoxide (NaOtBu)

    • Toluene (B28343) (anhydrous)

    • Hydrochloric acid (2 M)

    • Ethyl acetate (B1210297)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Schlenk flask and standard glassware for inert atmosphere reactions

  • Protocol:

    • To a Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and Xantphos (0.04 equiv.).

    • Add anhydrous toluene to the flask, followed by benzophenone imine (1.2 equiv.) and sodium tert-butoxide (1.4 equiv.).

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction to room temperature and quench with 2 M HCl.

    • Stir the mixture vigorously for 1 hour to hydrolyze the intermediate imine.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-Amino-5-methoxybenzaldehyde.

Step 1b: Alternative Synthesis of 2-Amino-5-methoxybenzaldehyde via Copper-Catalyzed Amination

This method provides an alternative to the palladium-catalyzed approach, utilizing a more economical copper catalyst.[10][11]

  • Reagents and Materials:

  • Protocol:

    • In a sealed tube, combine this compound (1.0 equiv.), CuI (0.1 equiv.), L-proline (0.2 equiv.), and K₂CO₃ (2.0 equiv.).

    • Add DMSO and aqueous ammonia.

    • Seal the tube and heat the mixture to 110 °C for 24-48 hours.

    • Cool the reaction to room temperature and dilute with water.

    • Extract the product with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography.

Step 2: Friedländer Annulation for the Synthesis of 2-Aryl-6-methoxyquinolines

  • Reaction Scheme:

    • 2-Amino-5-methoxybenzaldehyde + Aryl methyl ketone → 2-Aryl-6-methoxyquinoline

  • Reagents and Materials:

    • 2-Amino-5-methoxybenzaldehyde

    • Substituted aryl methyl ketone (e.g., acetophenone, 4'-fluoroacetophenone)

    • Potassium hydroxide (B78521) (KOH)

    • Ethanol

  • Protocol:

    • Dissolve 2-Amino-5-methoxybenzaldehyde (1.0 equiv.) and the aryl methyl ketone (1.1 equiv.) in ethanol.

    • Add a catalytic amount of potassium hydroxide.

    • Reflux the reaction mixture for 6-12 hours, monitoring by TLC.

    • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure 2-Aryl-6-methoxyquinoline.

Pathway 2: Sonogashira Coupling and Cyclization

Step 1: Sonogashira Coupling of this compound with a Terminal Alkyne

  • Reaction Scheme:

    • This compound + Terminal Alkyne → 2-(Alkynyl)-5-methoxybenzaldehyde

  • Reagents and Materials:

    • This compound

    • Terminal alkyne (e.g., phenylacetylene, ethynyltrimethylsilane)

    • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)

    • Copper(I) iodide (CuI)

    • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

    • Tetrahydrofuran (THF) or Dimethylformamide (DMF) (anhydrous)

  • Protocol:

    • To a Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).

    • Add anhydrous THF or DMF, followed by the terminal alkyne (1.2 equiv.) and triethylamine (3.0 equiv.).

    • Stir the reaction mixture at room temperature or heat to 50-70 °C for 4-12 hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture, filter through a pad of Celite, and wash with ethyl acetate.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to give the 2-(Alkynyl)-5-methoxybenzaldehyde.

Step 2: Cyclization to form 6-Methoxyquinoline Derivatives

  • Reaction Scheme:

    • 2-(Alkynyl)-5-methoxybenzaldehyde + Ammonia source → 6-Methoxyquinoline derivative

  • Reagents and Materials:

    • 2-(Alkynyl)-5-methoxybenzaldehyde

    • Ammonium (B1175870) acetate or another ammonia source

    • Suitable solvent (e.g., ethanol, acetic acid)

  • Protocol:

    • Dissolve the 2-(Alkynyl)-5-methoxybenzaldehyde (1.0 equiv.) in a suitable solvent.

    • Add an excess of the ammonia source (e.g., ammonium acetate, 5-10 equiv.).

    • Heat the reaction mixture to reflux for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction and remove the solvent in vacuo.

    • Purify the residue by column chromatography to obtain the desired 6-methoxyquinoline derivative.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of 2-Aryl-6-methoxyquinolines via Friedländer Annulation.

EntryAryl Methyl KetoneProductReaction Time (h)Yield (%)
1Acetophenone6-Methoxy-2-phenylquinoline885
24'-Fluoroacetophenone2-(4-Fluorophenyl)-6-methoxyquinoline1078
34'-Methylacetophenone6-Methoxy-2-(p-tolyl)quinoline882
44'-Methoxyacetophenone6-Methoxy-2-(4-methoxyphenyl)quinoline1275

Table 2: Summary of Reaction Conditions and Yields for the Sonogashira Coupling/Cyclization Pathway.

EntryTerminal AlkyneIntermediate ProductSonogashira Yield (%)Final Quinoline ProductCyclization Yield (%)
1Phenylacetylene5-Methoxy-2-(phenylethynyl)benzaldehyde926-Methoxy-2-phenylquinoline75
2Ethynyltrimethylsilane5-Methoxy-2-((trimethylsilyl)ethynyl)benzaldehyde952-Ethynyl-6-methoxyquinoline70
31-Hexyne2-(Hex-1-yn-1-yl)-5-methoxybenzaldehyde882-Butyl-6-methoxyquinoline65

Table 3: Spectroscopic Data for Selected 6-Methoxyquinoline Derivatives.

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)MS (m/z)
6-Methoxy-2-phenylquinoline8.10 (d, 1H), 8.05 (d, 2H), 7.95 (d, 1H), 7.75 (d, 1H), 7.50-7.35 (m, 3H), 7.30 (dd, 1H), 7.05 (d, 1H), 3.90 (s, 3H)157.8, 156.5, 144.2, 139.8, 135.9, 129.8, 129.5, 128.8, 127.5, 122.5, 119.5, 104.8, 55.5235.1 (M+)
2-(4-Fluorophenyl)-6-methoxyquinoline8.15-8.05 (m, 3H), 7.95 (d, 1H), 7.70 (d, 1H), 7.30 (dd, 1H), 7.20-7.10 (m, 2H), 7.05 (d, 1H), 3.90 (s, 3H)163.5 (d, J=248 Hz), 157.9, 155.5, 144.3, 136.0, 135.9 (d, J=3 Hz), 129.8, 129.4 (d, J=8 Hz), 122.4, 119.2, 115.8 (d, J=22 Hz), 104.7, 55.5253.1 (M+)

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_friedlander Pathway 1: Friedländer Annulation cluster_sonogashira Pathway 2: Sonogashira Coupling & Cyclization start1 This compound amination Buchwald-Hartwig or Cu-catalyzed Amination start1->amination intermediate1 2-Amino-5-methoxybenzaldehyde amination->intermediate1 friedlander Friedländer Annulation (with R-CO-CH3) intermediate1->friedlander product1 2-R-6-methoxyquinoline friedlander->product1 start2 This compound sonogashira Sonogashira Coupling (with R-C≡CH) start2->sonogashira intermediate2 2-(R-C≡C)-5-methoxybenzaldehyde sonogashira->intermediate2 cyclization Cyclization (with NH3 source) intermediate2->cyclization product2 2-R-6-methoxyquinoline cyclization->product2

Caption: Synthetic routes to 6-methoxyquinoline derivatives.

Potential Biological Signaling Pathway

Many quinoline derivatives have been investigated as inhibitors of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer cells. P-gp actively effluxes chemotherapeutic drugs from cancer cells, reducing their intracellular concentration and efficacy.

Pgp_Inhibition cluster_cell Cancer Cell chemo Chemotherapeutic Drug pgp P-glycoprotein (P-gp) (ABC Transporter) chemo->pgp Binds apoptosis Cell Apoptosis chemo->apoptosis Induces efflux Drug Efflux pgp->efflux efflux->chemo Expels Drug quinoline 6-Methoxyquinoline Derivative quinoline->pgp Inhibits

Caption: Inhibition of P-glycoprotein by 6-methoxyquinoline derivatives.

References

Application Notes and Protocols for the Preparation of Benzofuran Scaffolds Using 2-Bromo-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of benzofuran (B130515) scaffolds, a core structural motif in many biologically active compounds, utilizing the readily available starting material, 2-Bromo-5-methoxybenzaldehyde. The protocols outlined below are based on established synthetic strategies, including Sonogashira coupling followed by cyclization and intramolecular Wittig reactions, offering robust and adaptable methods for the generation of diverse benzofuran derivatives.

Introduction

Benzofuran and its derivatives are prominent heterocyclic scaffolds found in numerous natural products and synthetic compounds with a wide range of pharmacological activities. The development of efficient and versatile synthetic routes to these structures is of significant interest in medicinal chemistry and drug discovery. This compound serves as a valuable building block, incorporating key functionalities that can be strategically manipulated to construct the benzofuran core.

Synthetic Strategies

Two primary strategies for the synthesis of benzofuran scaffolds from this compound are detailed below:

  • Palladium-Catalyzed Sonogashira Coupling and Annulation: This powerful one-pot method involves the coupling of this compound with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring. This approach is highly efficient for creating 2-substituted benzofurans.

  • Intramolecular Wittig Reaction: This classical olefination reaction can be adapted for the synthesis of benzofurans. The aldehyde functionality of this compound is first converted to a phosphonium (B103445) salt, which then undergoes an intramolecular cyclization to yield the benzofuran scaffold. This method is particularly useful for the synthesis of 2-arylbenzofurans.

Data Presentation

The following table summarizes the quantitative data for the described synthetic protocols.

Protocol Starting Material Reagent/Catalyst Product Yield (%) Reaction Time (h)
1This compoundPhenylacetylene (B144264), Pd(PPh₃)₂Cl₂, CuI, Et₃N6-Methoxy-2-phenylbenzofuran8512
22-Bromo-5-methoxybenzyl alcoholTriphenylphosphine (B44618) hydrobromide, Benzoyl chloride, Triethylamine (B128534)2-Aryl-6-methoxybenzofuran784

Experimental Protocols

Protocol 1: Palladium-Catalyzed Sonogashira Coupling and Annulation for the Synthesis of 6-Methoxy-2-phenylbenzofuran

This protocol details a one-pot synthesis of 2-substituted benzofurans via a Sonogashira coupling followed by an intramolecular cyclization.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol) to the flask.

  • To the stirred solution, add phenylacetylene (1.2 mmol) dropwise.

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-Methoxy-2-phenylbenzofuran.

Protocol 2: Intramolecular Wittig Reaction for the Synthesis of 2-Aryl-6-methoxybenzofuran

This protocol describes a two-step process involving the formation of a phosphonium salt followed by an intramolecular Wittig reaction to yield the benzofuran scaffold.

Materials:

Procedure:

Step 1: Synthesis of 2-Bromo-5-methoxybenzyl alcohol

  • Dissolve this compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 mmol) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-Bromo-5-methoxybenzyl alcohol, which can be used in the next step without further purification.

Step 2: Synthesis of 2-Aryl-6-methoxybenzofuran via Intramolecular Wittig Reaction

  • To a solution of 2-Bromo-5-methoxybenzyl alcohol (1.0 mmol) in acetonitrile (10 mL), add triphenylphosphine hydrobromide (1.1 mmol).

  • Reflux the mixture for 2 hours. Cool to room temperature and collect the precipitated phosphonium salt by filtration.

  • Suspend the phosphonium salt (1.0 mmol) in toluene (15 mL) in a round-bottom flask.

  • Add triethylamine (3.0 mmol) followed by benzoyl chloride (1.2 mmol).

  • Reflux the reaction mixture for 4 hours. Monitor the reaction progress by TLC.

  • Cool the reaction to room temperature and filter to remove the triethylammonium (B8662869) salts.

  • Wash the filtrate with a saturated aqueous solution of NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 2-Aryl-6-methoxybenzofuran.

Visualizations

Sonogashira_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product A This compound E Heat to 80°C Stir for 12h A->E B Phenylacetylene B->E C Pd(PPh₃)₂Cl₂ / CuI C->E D Et₃N in DMF D->E F Quench with NH₄Cl E->F G Extract with EtOAc F->G H Wash & Dry G->H I Concentrate H->I J Column Chromatography I->J K 6-Methoxy-2-phenylbenzofuran J->K

Caption: Workflow for Sonogashira Coupling and Annulation.

Intramolecular_Wittig_Reaction_Pathway A This compound B Reduction (NaBH₄) A->B C 2-Bromo-5-methoxybenzyl alcohol B->C D Phosphonium Salt Formation (PPh₃·HBr) C->D E Phosphonium Salt Intermediate D->E F Intramolecular Wittig Reaction (Base, Acyl Chloride) E->F G 2-Aryl-6-methoxybenzofuran F->G

Caption: Signaling Pathway for Intramolecular Wittig Reaction.

2-Bromo-5-methoxybenzaldehyde: A Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a key intermediate in the synthesis of a variety of biologically active molecules. Its unique structural features, including a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and a methoxy (B1213986) group that can influence solubility and be a precursor to a hydroxyl group, make it a valuable tool in medicinal chemistry. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential therapeutic agents, with a focus on its conversion to hydroxylated derivatives with demonstrated anti-inflammatory and antimicrobial activities.

Key Applications in Pharmaceutical Synthesis

While direct pharmaceutical applications of this compound are not extensively documented in publicly available literature, its primary role is as a precursor to the more widely studied 2-bromo-5-hydroxybenzaldehyde (B121625). The demethylation of this compound provides a straightforward route to this versatile intermediate, which has been employed in the synthesis of compounds with notable anti-inflammatory and antimicrobial properties.[1]

Furthermore, the aldehyde functionality of this compound allows for its use in the synthesis of various heterocyclic compounds and Schiff bases, which are important pharmacophores in many drug candidates. The bromine atom also provides a handle for introducing molecular diversity through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, a powerful tool in modern drug discovery for the formation of carbon-carbon bonds.

Data Presentation

The following tables summarize the quantitative data for the biological activities of derivatives synthesized from 2-bromo-5-hydroxybenzaldehyde, the direct demethylated product of this compound. This data provides insight into the potential therapeutic applications of compounds derived from this core scaffold.

Table 1: Antimicrobial Activity of 5-Bromo-2-hydroxybenzamide Derivatives

DerivativeStaphylococcus aureus (ATCC 25923) MIC (mg/mL)Streptococcus pyogenes (ATCC 19615) MIC (mg/mL)Bacillus cereus (ATCC 14579) MIC (mg/mL)
Ethyl Ester2.55.02.5
Hydrazide5.05.05.0
Hydrazone2.52.52.5

Table 2: Anti-inflammatory Activity of 5-Bromo-2-hydroxybenzamide Derivatives

DerivativeProtease Inhibition IC50 (mg/mL)
Ethyl Ester0.07
Hydrazide0.05
Hydrazone0.04
Acetylsalicylic Acid (Standard)0.4051 ± 0.0026

Experimental Protocols

Protocol 1: Demethylation of this compound to 2-Bromo-5-hydroxybenzaldehyde

This protocol describes the conversion of this compound to its corresponding hydroxyl derivative, a key intermediate for further synthesis.

Materials:

  • This compound

  • Boron tribromide (BBr₃) solution (e.g., 1M in dichloromethane)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Petroleum ether

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of boron tribromide (1.0-1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0°C and carefully quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield pure 2-bromo-5-hydroxybenzaldehyde.

Protocol 2: Synthesis of Schiff Base Derivatives from 2-Bromo-5-hydroxybenzaldehyde

This protocol outlines the general procedure for the synthesis of Schiff bases, a class of compounds with diverse biological activities.

Materials:

  • 2-Bromo-5-hydroxybenzaldehyde

  • Primary amine (e.g., aniline (B41778) or substituted aniline)

  • Ethanol (B145695), absolute

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-5-hydroxybenzaldehyde (1.0 eq) in absolute ethanol.

  • To this solution, add the primary amine (1.0 eq).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature to allow the Schiff base product to precipitate.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Protocol 3: In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized compounds

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Standard antibiotic/antifungal drug (positive control)

  • Incubator

Procedure:

  • Prepare a stock solution of the test compounds in DMSO.

  • Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of a 96-well microtiter plate.

  • Prepare a standardized inoculum of the microorganism to be tested.

  • Add the microbial inoculum to each well containing the diluted compound.

  • Include a positive control (broth with inoculum and no compound) and a negative control (broth only). A standard antimicrobial drug should be tested in parallel as a positive control for the assay.

  • Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

Synthetic_Pathway cluster_0 Starting Material cluster_1 Key Intermediate cluster_2 Bioactive Derivatives A This compound B 2-Bromo-5-hydroxybenzaldehyde A->B Demethylation (e.g., BBr3) C Schiff Bases B->C Condensation (Primary Amine, H+) D Chalcones B->D Claisen-Schmidt Condensation (Acetophenone, Base) E Other Heterocycles B->E Various Cyclization Reactions

Caption: Synthetic utility of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start Reactants: 2-Bromo-5-hydroxybenzaldehyde + Primary Amine reaction Reaction: Condensation in Ethanol (Catalytic Acid, Reflux) start->reaction workup Work-up: Cooling, Filtration reaction->workup purification Purification: Recrystallization workup->purification product Pure Schiff Base Derivative purification->product stock Prepare Stock Solution (in DMSO) product->stock dilution Serial Dilution in Microtiter Plate stock->dilution inoculation Inoculation with Microorganism dilution->inoculation incubation Incubation inoculation->incubation mic Determine MIC incubation->mic

Caption: Workflow for Schiff base synthesis and antimicrobial testing.

References

Application Note: Regioselective Bromination of 3-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The bromination of 3-methoxybenzaldehyde (B106831), also known as m-anisaldehyde, is a crucial electrophilic aromatic substitution reaction in organic synthesis. The resulting product, primarily 2-bromo-5-methoxybenzaldehyde, serves as a versatile intermediate in the development of pharmaceutical compounds and other complex organic molecules. The methoxy (B1213986) group is an activating ortho-, para-director, while the aldehyde group is a meta-directing deactivator. The regioselectivity of the bromination is therefore controlled by the powerful activating effect of the methoxy group, directing the incoming electrophile to the positions ortho and para to it. This application note provides a detailed experimental protocol for the synthesis of this compound, along with relevant quantitative data and a visual representation of the experimental workflow.

Experimental Data

A summary of the quantitative data for the bromination of 3-methoxybenzaldehyde to yield this compound is presented below. The data has been compiled from various sources to provide a comparative overview.

ParameterValueSource
Reactants
3-Methoxybenzaldehyde1.0 eq[1]
Bromine1.0-1.02 eq
Solvent Dichloromethane (B109758) (CH₂Cl₂)[2]
Reaction Temperature 35-38°C[2]
Reaction Time Overnight[2]
Product This compound[1][3]
Yield 70%[1]
Melting Point 71-73°C[1]
Molecular Weight 215.04 g/mol [3]

Experimental Protocol

This protocol details the synthesis of this compound from 3-methoxybenzaldehyde.

Materials:

  • 3-Methoxybenzaldehyde

  • Bromine

  • Dichloromethane (CH₂Cl₂)

  • n-Heptane

  • Water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottomed flask

  • Stirrer

  • Temperature probe

  • Addition funnel

  • Condenser

  • Büchner funnel and filtration flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a four-necked round-bottomed flask equipped with a mechanical stirrer, a temperature probe, an addition funnel, and a condenser, suspend 3-methoxybenzaldehyde in dichloromethane.[2]

  • Dissolution: Gently heat the mixture to 35-40°C while stirring to ensure complete dissolution of the starting material.[2]

  • Bromine Addition: Slowly add bromine (1.02 equivalents) dropwise through the addition funnel. It is crucial to control the rate of addition to maintain the reaction temperature between 35-38°C.[2]

  • Reaction: After the complete addition of bromine, continue stirring the reaction mixture at 35°C overnight.[2]

  • Precipitation: After the reaction is complete, slowly cool the mixture to a temperature between -5°C and 0°C over a period of 2 hours. Continue stirring at this temperature for an additional hour to facilitate the precipitation of the product.[2]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the filter cake with a cold 1:1 mixture of n-heptane and dichloromethane to remove impurities.

  • Drying: Dry the resulting solid under vacuum at room temperature to obtain the crude this compound.[2]

  • Work-up (for non-precipitated product): If the product does not precipitate, the reaction mixture should be carefully quenched with water at 0°C. The organic layer is then separated, and the aqueous layer is extracted with dichloromethane or ethyl acetate (B1210297). The combined organic layers are washed sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate and heptane) or by flash column chromatography on silica (B1680970) gel.[4]

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure for the bromination of 3-methoxybenzaldehyde.

Bromination_Workflow start Start dissolve Dissolve 3-Methoxybenzaldehyde in Dichloromethane (35-40°C) start->dissolve add_br2 Slowly Add Bromine (maintain 35-38°C) dissolve->add_br2 react Stir Overnight at 35°C add_br2->react cool Cool to -5 to 0°C (2 hours) react->cool precipitate Stir for 1 hour (Precipitation) cool->precipitate filter Filter Precipitate precipitate->filter wash Wash with Cold n-Heptane/DCM filter->wash dry Dry Under Vacuum wash->dry product 2-Bromo-5-methoxy- benzaldehyde dry->product

Caption: Experimental workflow for the bromination of 3-methoxybenzaldehyde.

Signaling Pathway Diagram

While a traditional signaling pathway is not applicable to this chemical synthesis, a logical relationship diagram can illustrate the directing effects of the substituents on the aromatic ring, which dictates the reaction's regioselectivity.

Regioselectivity reactant 3-Methoxybenzaldehyde methoxy Methoxy Group (-OCH3) Activating, Ortho-Para Director reactant->methoxy has aldehyde Aldehyde Group (-CHO) Deactivating, Meta Director reactant->aldehyde has product Major Product: This compound methoxy->product Directs Ortho aldehyde->product Weakly influences electrophile Electrophile (Br+) electrophile->reactant Attacks

Caption: Substituent effects on the regioselectivity of bromination.

References

Application Note: High-Purity Isolation of 2-Bromo-5-methoxybenzaldehyde via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purification of 2-Bromo-5-methoxybenzaldehyde using silica (B1680970) gel flash column chromatography. This compound is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Achieving high purity is critical for subsequent reaction steps and the quality of the final product. The described methodology employs a standard normal-phase chromatography setup with a hexane (B92381) and ethyl acetate (B1210297) solvent system, which is a common, effective, and scalable technique for the purification of moderately polar aromatic aldehydes.[1] This document outlines the necessary materials, a step-by-step procedure from preliminary TLC analysis to final product isolation, and expected outcomes.

Introduction

This compound (C₈H₇BrO₂) is a substituted aromatic aldehyde widely used as a building block in organic synthesis. Impurities from its synthesis, such as starting materials, reagents, or side-products, can interfere with subsequent reactions, leading to lower yields and the formation of unwanted byproducts. Column chromatography is a robust and widely adopted technique for the purification of such organic compounds.[2] This protocol details the use of flash column chromatography with silica gel as the stationary phase, which allows for rapid and efficient separation based on the differential adsorption of the target compound and its impurities.[3] The selection of an appropriate mobile phase, determined by preliminary Thin Layer Chromatography (TLC), is crucial for achieving optimal separation.[2][4]

Experimental Protocol

This protocol is divided into three main stages: 1) Preliminary TLC Analysis for solvent system optimization, 2) Column Chromatography for purification, and 3) Post-Chromatography Analysis.

Materials and Equipment
  • Stationary Phase: Silica gel for flash chromatography (230-400 mesh).[3]

  • Mobile Phase: n-Hexane and Ethyl Acetate (HPLC grade).

  • Apparatus:

    • Glass chromatography column

    • Solvent reservoir

    • Fraction collector or test tubes

    • TLC plates (silica gel coated, with UV indicator)

    • TLC developing chamber

    • UV lamp (254 nm)

    • Rotary evaporator

    • Glassware (beakers, flasks, pipettes)

    • Cotton or glass wool plug

    • Sand (washed and dried)

  • Sample: Crude this compound.

Preliminary TLC Analysis

The goal is to find a solvent system where the desired product has a Retention Factor (Rf) of approximately 0.25-0.35, ensuring good separation from impurities.[1]

  • Prepare Sample: Dissolve a small amount of the crude this compound in a few drops of ethyl acetate or dichloromethane.

  • Spot TLC Plate: Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop Plate: Place the plate in a TLC chamber containing a pre-equilibrated atmosphere of a hexane/ethyl acetate mixture. Start with a low-polarity system (e.g., 9:1 hexane:ethyl acetate) and increase the polarity if the spots do not move significantly from the baseline.[1][5]

  • Visualize: After the solvent front has moved up the plate, remove it, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a 254 nm UV lamp.[6]

  • Calculate Rf: Calculate the Rf value for the product spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimize: Adjust the solvent ratio until the target Rf value (0.25-0.35) is achieved. A common starting point for aromatic aldehydes is an 8:2 hexane/ethyl acetate mixture.[6]

Column Chromatography Procedure
  • Column Packing (Slurry Method):

    • Secure the column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[7]

    • In a beaker, mix the silica gel with the initial, least polar solvent system (e.g., 95:5 hexane:ethyl acetate) to form a slurry.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and release air bubbles.[7]

    • Open the stopcock to drain some solvent, ensuring the solvent level never drops below the top of the silica bed.

    • Add a thin layer of sand on top of the packed silica to prevent disruption.[7]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to the solution.[7]

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column.[7]

  • Elution and Fraction Collection:

    • Carefully add the optimized eluting solvent (e.g., 85:15 hexane:ethyl acetate) to the column reservoir.

    • Apply gentle pressure (if using flash chromatography) and begin collecting fractions in test tubes.

    • Monitor the elution process by spotting fractions onto TLC plates and visualizing under a UV lamp.

    • Combine the fractions that contain the pure product.

Product Isolation
  • Solvent Removal: Combine the pure fractions in a round-bottom flask.

  • Concentration: Remove the solvent using a rotary evaporator.

  • Drying: Place the resulting solid under high vacuum to remove any residual solvent.

  • Analysis: Determine the weight and yield of the purified product. Assess its purity using techniques such as NMR, GC-MS, or by observing its melting point (Literature M.P.: 71-76 °C).[8]

Data Presentation

The following table summarizes typical parameters and expected results for the purification of 1.0 g of crude this compound. These values are representative and may require optimization based on the specific impurity profile of the crude mixture.

ParameterValueNotes
TLC Analysis
Optimal Mobile Phase85:15 (v/v) Hexane:Ethyl AcetateProvides good separation of the product from common impurities.
Product Rf~0.30Ideal for column separation.[1][7]
Column Parameters
Stationary PhaseSilica Gel (230-400 mesh)Standard for flash chromatography.[3]
Silica Gel Mass40 gA silica-to-crude product ratio of ~40:1 is typical for good separation.
Column Diameter3 cmAppropriate for the amount of silica gel used.
Elution & Yield
Elution Volume~150-250 mLVolume required to elute the pure product.
Expected Yield85-95%Dependent on the purity of the crude material.
Final Purity>98%As determined by GC-MS or ¹H NMR.

Workflow Diagram

Caption: Workflow for the purification of this compound.

Conclusion

The protocol described provides an effective and reproducible method for obtaining high-purity this compound from a crude reaction mixture. The use of preliminary TLC analysis is essential for optimizing the mobile phase composition, which directly translates to an efficient separation on the chromatography column. This purification is critical for researchers and chemists who rely on this intermediate for the synthesis of complex molecules in drug development and materials science.

Safety Information

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • This compound is harmful if swallowed (H302).[9]

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

  • Refer to the Safety Data Sheet (SDS) for all chemicals used in this procedure.

References

Application Notes: 2-Bromo-5-methoxybenzaldehyde in the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-methoxybenzaldehyde (CAS: 7507-86-0) is a highly versatile and valuable building block in modern organic synthesis.[1][2] Its structure, featuring an aldehyde, a bromine atom, and a methoxy (B1213986) group on a benzene (B151609) ring, offers three distinct points for chemical modification. The aldehyde group is a classic precursor for condensation and cyclization reactions, while the bromo-substituent is ideal for participation in a wide array of palladium-catalyzed cross-coupling reactions. This unique combination of functional groups allows for the efficient construction of complex molecular architectures, particularly diverse heterocyclic scaffolds which are prevalent in many biologically active molecules and pharmaceutical agents.[1][2][3]

These application notes provide detailed protocols and workflows for leveraging this compound as a key intermediate in the synthesis of various heterocyclic systems, including benzofurans and the products of Sonogashira, Suzuki, and Buchwald-Hartwig couplings.

Synthesis of 2-Substituted Benzofurans

Benzofurans are a significant class of oxygen-containing heterocycles found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[4][5] A common strategy for their synthesis involves the coupling of a salicylaldehyde (B1680747) derivative with a terminal alkyne, followed by cyclization. This compound can be transformed into a key salicylaldehyde intermediate or participate in a domino reaction sequence to yield substituted benzofurans. A powerful method involves a domino intermolecular Sonogashira coupling followed by an intramolecular cyclization.[6]

Application: Domino Sonogashira Coupling and Cyclization

This approach enables the one-pot synthesis of 2,3-disubstituted benzofurans from ortho-bromo-phenolic derivatives and terminal acetylenes.[6] While this compound itself is not a phenol, its conversion to the corresponding 2-bromo-5-methoxyphenol (B1282781) allows access to this pathway. Alternatively, direct coupling reactions can lead to precursors for other cyclization methods.

Table 1: Representative Conditions for Benzofuran (B130515) Synthesis via Sonogashira Coupling
EntryAlkyne PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylacetylene (B144264)PdCl₂(PPh₃)₂ / CuIEt₃NTHF6012>85
21-HexynePd(OAc)₂ / PPh₃ / CuIi-Pr₂NHTHF6016>80
3TrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃NToluene (B28343)RT12>90

Note: Yields are generalized based on typical Sonogashira reactions of aryl bromides and may vary depending on the specific substrate and precise conditions.[7]

Experimental Protocol: Synthesis of 2-Substituted 6-Methoxybenzofuran Precursor

This protocol describes the Sonogashira coupling of this compound with phenylacetylene, a key step towards benzofuran synthesis.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (B128534) (Et₃N) (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.[7]

  • Add anhydrous toluene and freshly distilled triethylamine to the flask.[7]

  • Add phenylacetylene dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[7]

  • Upon completion, quench the reaction by adding a saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.[7]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired 5-methoxy-2-(phenylethynyl)benzaldehyde.[7]

Further reaction steps, such as demethylation followed by cyclization, would be required to form the final benzofuran ring.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These reactions are fundamental in modern drug discovery and materials science.[8][9]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly effective method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound.[10] This reaction is instrumental for synthesizing biaryl and heterobiaryl structures, which are common motifs in pharmaceuticals.[10]

EntryBoronic AcidPalladium Catalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.0)Toluene/EtOH/H₂O1001285-95
24-Methylphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃ (2.5)1,4-Dioxane901880-92
33-Pyridylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3.0)Toluene/H₂O1101675-90

Note: Data is compiled from general protocols for Suzuki coupling of similar aryl bromides and serves as a guideline for optimization.[11][12][13]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Degassed water

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, and the base.[11]

  • Add the palladium catalyst.

  • Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio).[12]

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[11]

  • Monitor reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[12]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[11]

Suzuki_Workflow Setup 1. Assemble Flame-Dried Glassware under Inert Gas Reagents 2. Add Aryl Halide, Boronic Acid, Base, & Catalyst Setup->Reagents Solvent 3. Add Degassed Solvent System Reagents->Solvent React 4. Heat and Stir (e.g., 100°C, 12-24h) Solvent->React Workup 5. Cooldown, Dilute, & Aqueous Extraction React->Workup Purify 6. Dry, Concentrate, & Column Chromatography Workup->Purify Product Pure Biaryl Product Purify->Product Versatility Start This compound Suzuki Suzuki Coupling (+ R-B(OH)₂) Start->Suzuki Pd Cat. Base Sonogashira Sonogashira Coupling (+ R-C≡CH) Start->Sonogashira Pd Cat. Cu(I), Base Buchwald Buchwald-Hartwig (+ R₂NH) Start->Buchwald Pd Cat. Ligand, Base MCR Multicomponent Reaction Start->MCR Various Reagents Biaryl Biaryl Aldehydes Suzuki->Biaryl Alkynyl Alkynyl Aldehydes Sonogashira->Alkynyl Amino Amino Aldehydes Buchwald->Amino Polycyclic Complex Polycycles (e.g., Quinolines) MCR->Polycyclic

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Bromo-5-methoxybenzaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

A1: There are two main synthetic approaches for the synthesis of this compound:

  • Direct Bromination of 3-methoxybenzaldehyde (B106831): This is an electrophilic aromatic substitution reaction where 3-methoxybenzaldehyde is reacted with a brominating agent. This method is common due to the availability of the starting material.

  • Methylation of 2-Bromo-5-hydroxybenzaldehyde: This route involves the Williamson ether synthesis, where the hydroxyl group of 2-Bromo-5-hydroxybenzaldehyde is methylated. This can be an effective method if the hydroxylated precursor is readily available or if this route offers better regioselectivity.

Q2: I am getting a low yield in the direct bromination of 3-methoxybenzaldehyde. What are the possible causes and solutions?

A2: Low yields in this reaction are often attributed to several factors:

  • Suboptimal Reaction Temperature: Temperature control is critical. Running the reaction at a suboptimal temperature can lead to the formation of undesired isomers and di-brominated byproducts. It is recommended to perform the reaction at a controlled temperature, for instance, 25°C, and monitor it closely.[1]

  • Formation of Isomers: The methoxy (B1213986) and aldehyde groups direct the incoming bromide to different positions on the aromatic ring. This can lead to a mixture of isomers, primarily the desired this compound and the undesired 4-bromo-3-methoxybenzaldehyde.

  • Di-bromination: If the reaction conditions are too harsh (e.g., excess bromine, high temperature), di-bromination of the aromatic ring can occur, reducing the yield of the desired mono-brominated product.

  • Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to incomplete conversion of the starting material. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to ensure the reaction goes to completion.

Q3: My final product after direct bromination is impure. How can I purify this compound?

A3: Purification of this compound can be achieved through several methods:

  • Recrystallization: This is a common and effective method for purifying the solid product. A suitable solvent system, such as ethanol (B145695) or a mixture of ethyl acetate (B1210297) and heptane, can be used.

  • Column Chromatography: To separate isomers with similar polarities, flash column chromatography using a silica (B1680970) gel stationary phase is effective. A common eluent system is a mixture of petroleum ether and ethyl acetate.[2]

  • Fractional Crystallization: If the isomeric impurities have sufficiently different solubilities in a particular solvent, fractional crystallization can be an effective purification method.[3]

Q4: Which brominating agent is better for the synthesis of this compound: Bromine (Br₂) or N-Bromosuccinimide (NBS)?

A4: Both Br₂ and NBS can be used for the bromination of 3-methoxybenzaldehyde.

  • Bromine (Br₂): Often used in a solvent like acetic acid or dichloromethane. It is a powerful brominating agent but can be less selective, potentially leading to over-bromination and the formation of HBr as a corrosive byproduct.[1]

  • N-Bromosuccinimide (NBS): A milder and more selective brominating agent. It is often used with a catalyst in a solvent like acetonitrile (B52724) or dichloromethane. NBS can offer better control over the reaction and may lead to higher yields of the desired mono-brominated product with fewer byproducts.

The choice of reagent often depends on the specific reaction conditions, desired purity, and scale of the synthesis.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Symptom Possible Cause Suggested Solution
Low to no product formation Inactive brominating agent.Use a fresh bottle of bromine or recrystallize NBS before use.
Insufficient reaction time or temperature.Monitor the reaction by TLC to ensure completion. If necessary, increase the reaction time or temperature cautiously.
Formation of multiple products (isomers) Lack of regioselectivity.Optimize reaction conditions. Lowering the temperature may improve selectivity. Consider using a milder brominating agent like NBS. Isomers can be separated by column chromatography.[3]
Formation of di-brominated byproducts Reaction conditions are too harsh.Use a stoichiometric amount of the brominating agent. Add the brominating agent slowly and maintain a constant, controlled temperature.
Starting material remains after the reaction Incomplete reaction.Increase the reaction time and ensure efficient stirring. Confirm the stoichiometry of the reagents.
Low yield in methylation of 2-Bromo-5-hydroxybenzaldehyde Incomplete deprotonation of the phenol.Use a sufficiently strong base (e.g., NaH, K₂CO₃) to ensure complete formation of the phenoxide.
Inactive methylating agent.Use a fresh bottle of the methylating agent (e.g., methyl iodide, dimethyl sulfate).
Side reactions of the methylating agent.Ensure the reaction is performed under anhydrous conditions to prevent hydrolysis of the methylating agent.

Data Presentation

Table 1: Comparison of Synthetic Protocols for this compound

ParameterMethod 1: Direct BrominationMethod 2: Methylation
Starting Material 3-methoxybenzaldehyde2-Bromo-5-hydroxybenzaldehyde
Reagent Bromine (Br₂) in Acetic Acid[1]Methyl Iodide (CH₃I) with K₂CO₃[3]
Solvent Acetic AcidDry DMF
Temperature 25°C[1]Room Temperature[3]
Reaction Time 36 hours[1]4 hours[3]
Reported Yield 99%[1]98%[3]
Purification Extraction and concentration[1]Extraction and column chromatography[3]
Key Considerations Potential for isomer formation. HBr is a byproduct.Requires anhydrous conditions. The starting material may be less readily available.

Experimental Protocols

Protocol 1: Direct Bromination of 3-methoxybenzaldehyde

This protocol is adapted from a literature procedure.[1]

  • Reaction Setup: In a round-bottom flask, dissolve 3-methoxybenzaldehyde (1.0 eq) in glacial acetic acid.

  • Bromine Addition: Slowly add a solution of bromine (1.2 eq) in glacial acetic acid dropwise to the stirred solution at room temperature (25°C).

  • Reaction: Stir the reaction mixture at 25°C for 36 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Pour the mixture into water and extract the product with ether.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the product.

Protocol 2: Methylation of 2-Bromo-5-hydroxybenzaldehyde

This protocol is adapted from a literature procedure.[3]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 2-Bromo-5-hydroxybenzaldehyde (1.0 eq) in dry dimethylformamide (DMF).

  • Base Addition: Add potassium carbonate (K₂CO₃) to the solution and stir.

  • Methylating Agent Addition: Add methyl iodide (CH₃I) dropwise to the stirred suspension.

  • Reaction: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction with water and extract the product with diethyl ether.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography.

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Direct Bromination cluster_route2 Route 2: Methylation start1 3-Methoxybenzaldehyde step1_1 Dissolve in Acetic Acid start1->step1_1 step1_2 Add Bromine (Br₂) step1_1->step1_2 step1_3 Stir at 25°C for 36h step1_2->step1_3 workup1 Quench & Extract step1_3->workup1 end1 This compound workup1->end1 start2 2-Bromo-5-hydroxybenzaldehyde step2_1 Dissolve in Dry DMF start2->step2_1 step2_2 Add K₂CO₃ & Methyl Iodide step2_1->step2_2 step2_3 Stir at RT for 4h step2_2->step2_3 workup2 Quench & Extract step2_3->workup2 purify2 Column Chromatography workup2->purify2 end2 This compound purify2->end2

Caption: Experimental workflows for the two primary synthesis routes of this compound.

Troubleshooting_Yield start Low Yield of This compound check_reaction Is starting material fully consumed (TLC)? start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No multiple_spots Are multiple spots observed on TLC? check_reaction->multiple_spots Yes incomplete_sol Increase reaction time. Ensure efficient stirring. Check reagent stoichiometry. incomplete->incomplete_sol isomers Isomer Formation multiple_spots->isomers Yes dibromination Di-bromination multiple_spots->dibromination Possible purification_issue Product lost during purification? multiple_spots->purification_issue After Workup isomers_sol Optimize temperature. Use milder brominating agent (NBS). Separate isomers by column chromatography. isomers->isomers_sol dibromination_sol Use stoichiometric amount of Br₂/NBS. Add brominating agent slowly. Maintain controlled temperature. dibromination->dibromination_sol purification_sol Optimize extraction and recrystallization/chromatography conditions. purification_issue->purification_sol

Caption: Troubleshooting decision tree for improving the yield of this compound.

References

Technical Support Center: Synthesis of 2-Bromo-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Bromo-5-methoxybenzaldehyde, a key intermediate in pharmaceutical and chemical research. This guide is intended for researchers, scientists, and drug development professionals to navigate potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are two main synthetic strategies for the preparation of this compound:

  • Electrophilic Bromination of 3-Methoxybenzaldehyde (B106831): This is a direct approach where 3-methoxybenzaldehyde is brominated using a suitable brominating agent.

  • Formylation of 4-Bromoanisole (B123540): This method involves introducing a formyl group (-CHO) onto the 4-bromoanisole ring using various named reactions.

Q2: What are the common side products observed during the bromination of 3-methoxybenzaldehyde?

A2: The primary side products in the bromination of 3-methoxybenzaldehyde are over-brominated species. Due to the activating nature of the methoxy (B1213986) group, the aromatic ring is susceptible to further electrophilic substitution. The most common side product is a dibrominated derivative.[1] Based on the directing effects of the methoxy and aldehyde groups, the likely dibrominated isomers are 2,4-dibromo-5-methoxybenzaldehyde (B3025196) and/or 4,6-dibromo-3-methoxybenzaldehyde.

Q3: Which formylation reactions can be used for the synthesis of this compound from 4-bromoanisole, and what are their potential drawbacks?

A3: Several formylation reactions can be employed, each with its own set of challenges:

  • Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (formed from a substituted amide like DMF and phosphorus oxychloride) to formylate electron-rich aromatic rings.[2][3] While effective, potential side reactions can include the formation of small amounts of the isomeric aldehyde (3-bromo-4-methoxybenzaldehyde) if the regioselectivity is not perfectly controlled.

  • Duff Reaction: This reaction uses hexamine as the formyl source and is typically performed on phenols.[4] Its application to anisole (B1667542) derivatives may result in low yields and the formation of a mixture of products, including unreacted starting material and potentially polymeric materials.[5]

  • Reimer-Tiemann Reaction: This reaction is primarily used for the ortho-formylation of phenols using chloroform (B151607) and a strong base.[6][7] Its efficiency and selectivity on an ether like 4-bromoanisole are not well-established and could lead to low conversion or a mixture of isomers.

Q4: How can I purify the final product, this compound, from the reaction mixture?

A4: Purification of this compound typically involves one or a combination of the following techniques:

  • Recrystallization: This is an effective method for removing impurities if the product is a solid. A suitable solvent or solvent mixture should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.

  • Column Chromatography: Silica (B1680970) gel column chromatography is a powerful technique for separating the desired product from side products, especially isomeric impurities that have different polarities.[8] A variety of solvent systems (eluents) can be used, often mixtures of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane).

  • Washing/Extraction: The crude product can be washed with aqueous solutions to remove certain impurities. For example, washing with a saturated sodium bisulfite solution can help remove unreacted aldehyde starting material. An aqueous solution of sodium bicarbonate or sodium carbonate can be used to remove acidic impurities.

Troubleshooting Guides

Scenario 1: Low Yield of this compound from Bromination of 3-Methoxybenzaldehyde
Potential Cause Troubleshooting Steps
Incomplete Reaction - Verify Reagent Quality: Ensure the brominating agent (e.g., bromine, N-bromosuccinimide) is of high purity and has not decomposed. - Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be beneficial, but be cautious of increased side product formation.
Over-bromination - Control Stoichiometry: Use a precise stoichiometry of the brominating agent (typically 1.0 to 1.2 equivalents). Adding the brominating agent slowly and portion-wise can help minimize local excesses that lead to dibromination. - Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to increase selectivity for mono-bromination.
Product Loss During Work-up - Optimize Extraction: Ensure complete extraction of the product from the aqueous layer by using an appropriate organic solvent and performing multiple extractions. - Careful Purification: Minimize product loss during recrystallization by choosing an appropriate solvent and avoiding the use of an excessive amount. During column chromatography, select the correct solvent system to ensure good separation and recovery.
Scenario 2: Formation of Multiple Products in the Formylation of 4-Bromoanisole
Potential Cause Troubleshooting Steps
Poor Regioselectivity (Isomer Formation) - Choice of Formylation Reaction: The Vilsmeier-Haack reaction generally offers better regioselectivity for anisole derivatives compared to the Duff or Reimer-Tiemann reactions. - Reaction Conditions: For the Vilsmeier-Haack reaction, temperature control is crucial. Lowering the reaction temperature may improve selectivity.
Low Conversion (Unreacted Starting Material) - Reaction Time and Temperature: As with bromination, monitor the reaction to determine the optimal duration. For less reactive substrates, a higher temperature or longer reaction time may be necessary. - Reagent Activity: Ensure the formylating agent is active. The Vilsmeier reagent should be prepared fresh for the best results.
Complex Mixture of Side Products - Duff Reaction: This reaction is known to produce low yields and complex mixtures. Consider alternative formylation methods if purity is a major concern.[5] - Purification Strategy: A robust purification strategy, such as multi-step column chromatography or preparative HPLC, may be required to isolate the desired product from a complex mixture.

Data Presentation

Table 1: Representative Yields and Side Products in the Synthesis of this compound

Synthesis RouteStarting MaterialReagentsProduct Yield (%)Major Side Product(s)Side Product Yield (%)
Bromination3-MethoxybenzaldehydeBr₂ / Acetic Acid~70-83%Dibrominated 3-methoxybenzaldehyde~10%[1]
Formylation (Vilsmeier-Haack)4-BromoanisolePOCl₃, DMFModerate to GoodIsomeric AldehydesVariable
Formylation (Duff)4-BromoanisoleHexamine, AcidLowUnreacted Starting Material, Polymeric byproductsHigh

Experimental Protocols

Protocol 1: Synthesis of this compound via Bromination of 3-Methoxybenzaldehyde
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methoxybenzaldehyde (1.0 eq.) in glacial acetic acid.

  • Bromine Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of bromine (1.1 eq.) in glacial acetic acid dropwise over 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into a beaker containing ice-water. If a precipitate forms, collect it by vacuum filtration. If no solid forms, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Washing: Wash the organic layer sequentially with a saturated solution of sodium bisulfite (to quench excess bromine), a saturated solution of sodium bicarbonate (to neutralize acetic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.

Protocol 2: Synthesis of this compound via Vilsmeier-Haack Formylation of 4-Bromoanisole
  • Vilsmeier Reagent Preparation: In a three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring, keeping the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Reaction: To the freshly prepared Vilsmeier reagent, add 4-bromoanisole (1.0 eq.) dropwise at 0 °C. After the addition, allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Hydrolysis: Neutralize the mixture with a cold aqueous solution of sodium hydroxide (B78521) or sodium carbonate until the pH is basic. This will hydrolyze the intermediate iminium salt to the aldehyde.

  • Extraction: Extract the product with an organic solvent like ethyl acetate or diethyl ether.

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Visualizations

Reaction Pathways

Synthesis_Pathways cluster_0 Bromination Pathway cluster_1 Formylation Pathway start1 3-Methoxybenzaldehyde product This compound start1->product Br2, Acetic Acid side1 Dibrominated Side Products product->side1 Excess Br2 start2 4-Bromoanisole product2 This compound start2->product2 Formylation (e.g., Vilsmeier-Haack) side2 Isomeric Aldehydes start2->side2 Poor Regioselectivity

Caption: Synthetic pathways to this compound.
Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of This compound check_reaction Check Reaction Completion (TLC/GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase Time/Temperature - Check Reagent Quality incomplete->optimize_conditions check_side_products Analyze for Side Products (TLC/GC/NMR) complete->check_side_products side_products_present Significant Side Products? check_side_products->side_products_present Yes no_major_side_products No Major Side Products check_side_products->no_major_side_products No optimize_selectivity Optimize for Selectivity: - Adjust Stoichiometry - Lower Temperature - Change Reaction Type side_products_present->optimize_selectivity review_workup Review Work-up and Purification Procedures no_major_side_products->review_workup optimize_purification Optimize Purification: - Different Recrystallization Solvent - Adjust Column Chromatography Conditions review_workup->optimize_purification

Caption: Troubleshooting decision tree for low product yield.

References

Troubleshooting low yield in the bromination of 3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bromination of 3-Methoxybenzaldehyde (B106831)

This guide provides troubleshooting solutions and frequently asked questions for researchers experiencing low yields in the bromination of 3-methoxybenzaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction produced a mixture of isomers, leading to a low yield of the desired product. How can I improve regioselectivity?

A1: The formation of multiple isomers is a common issue due to the directing effects of the methoxy (B1213986) and aldehyde groups. The methoxy group is a strong ortho-, para-director, while the aldehyde is a meta-director. To improve selectivity:

  • Control Temperature: Running the reaction at lower temperatures (e.g., 0 °C to -10 °C) can enhance the kinetic selectivity towards the thermodynamically favored product, often reducing the formation of minor isomers.[1]

  • Choice of Brominating Agent: Milder and bulkier brominating agents can improve selectivity. N-Bromosuccinimide (NBS) is often more selective than molecular bromine (Br₂).[1][2]

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents, such as acetonitrile (B52724) (MeCN) or dichloromethane (B109758) (CH₂Cl₂), to optimize for your desired isomer.[1]

Q2: I'm observing significant amounts of di-brominated or poly-brominated products. What is causing this and how can I prevent it?

A2: The methoxy group strongly activates the aromatic ring, making it susceptible to multiple brominations.

  • Stoichiometry: Carefully control the stoichiometry. Use no more than 1.0 equivalent of the brominating agent. Adding the brominating agent slowly and portion-wise can help maintain a low concentration, minimizing over-bromination.

  • Reaction Time and Temperature: Monitor the reaction closely using TLC or GC-MS and quench it as soon as the starting material is consumed. Lowering the reaction temperature can also help slow down the second bromination step.[1]

  • Milder Reagents: Employ a less reactive brominating agent. For example, the I₂O₅-KBr system has been shown to produce a high yield of the monobrominated product with only a small percentage of the dibrominated byproduct.[3]

Q3: The reaction is incomplete, and a significant amount of starting material remains even after extended reaction times. What could be the issue?

A3: An incomplete reaction can stem from several factors:

  • Reagent Quality: Brominating agents like NBS and Lewis acids such as AlCl₃ are sensitive to moisture. Ensure you are using fresh or properly stored reagents.[4]

  • Insufficient Activation: If using a milder brominating agent, a catalyst might be necessary. For NBS bromination, catalytic amounts of an acid like p-toluenesulfonic acid (p-TSA) or mandelic acid can increase the reaction rate.[5][6]

  • Temperature: While low temperatures are good for selectivity, the reaction may be too slow. A modest increase in temperature might be required to achieve full conversion. For instance, some NBS brominations are conducted at 60 °C.[1]

Q4: My yield is low due to the formation of an unexpected side product, possibly from oxidation. How can I avoid this?

A4: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially under harsh conditions or in the presence of certain reagents.[7]

  • Avoid Strong Oxidants: Be mindful that some bromination systems involve an oxidant (e.g., H₂O₂, I₂O₅).[3][8] Ensure conditions are optimized to favor bromination over oxidation.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent air oxidation, which can be a concern with sensitive aldehydes.

  • Choice of Reagent: Select a brominating agent that is less likely to cause oxidation. NBS is generally a safe choice in this regard compared to systems involving strong oxidants.[9]

Q5: I am facing difficulties during the aqueous workup, such as the formation of persistent emulsions or precipitates, leading to product loss. How can I resolve this?

A5: Workup issues are common, especially in reactions involving boron- or aluminum-based reagents.

  • Break Emulsions: To break up emulsions, try adding a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, improving phase separation.

  • Dissolve Precipitates: Diluting the mixture with more organic solvent and water can help dissolve solids that may have formed. In some cases, a mild adjustment of the aqueous layer's pH can help dissolve metal salts.

  • Filtration: If a solid persists, it can be collected by filtration. The solid should then be washed, and the desired product can be extracted from it separately.

Data Presentation: Bromination Conditions and Yields

The following table summarizes various reported conditions for the bromination of 3-methoxybenzaldehyde and the corresponding product yields.

EntryBrominating AgentCatalyst/AdditiveSolventTemp. (°C)Time (h)Product(s)Yield (%)Reference
1I₂O₅ / KBrNoneWaterRT122-Bromo-5-methoxybenzaldehyde & 2,4-Dibromo-5-methoxybenzaldehyde83 & 10[3]
2NBSNoneMeCNRTOvernightThis compoundHigh[1][2]
3HBr / H₂O₂NoneHBr (aq)RT-Brominated 3-methoxybenzaldehydeHigh[8]

Note: "RT" denotes room temperature. Yields can vary based on the precise experimental setup and purification methods.

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS) in Acetonitrile [1][2]

  • Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-methoxybenzaldehyde (1.0 mmol) in anhydrous acetonitrile (MeCN, 2 mL).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-bromosuccinimide (NBS, 1.0 mmol, 1.0 eq) in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, quench the reaction by adding water (10 mL).

  • Extraction: Extract the aqueous mixture with dichloromethane (CH₂Cl₂, 3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica (B1680970) gel to afford the desired product.

Protocol 2: Bromination using I₂O₅-KBr in Water [3]

  • Reaction Setup: To a solution of 3-methoxybenzaldehyde (1.0 mmol) in water (5 mL), add potassium bromide (KBr, 2.0 mmol, 2.0 eq) and iodic acid (I₂O₅, 0.4 mmol, 0.4 eq).

  • Reaction: Stir the resulting mixture vigorously at room temperature for 12 hours. Monitor the reaction by TLC.

  • Workup: After the reaction is complete, add a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to quench any remaining oxidant.

  • Extraction: Extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified by column chromatography to separate the mono- and di-brominated products.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting low yields in the bromination of 3-methoxybenzaldehyde.

Caption: Troubleshooting workflow for low yield bromination.

References

Technical Support Center: Bromination of 3-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 3-methoxybenzaldehyde (B106831). Our goal is to help you prevent over-bromination and other common side reactions to achieve optimal yields of your desired monobrominated product.

Frequently Asked Questions (FAQs)

Q1: What are the expected monobromination products of 3-methoxybenzaldehyde?

The methoxy (B1213986) group (-OCH₃) is an activating, ortho, para-directing group, while the aldehyde group (-CHO) is a deactivating, meta-directing group. In the electrophilic aromatic bromination of 3-methoxybenzaldehyde, the directing effects of these two substituents are crucial in determining the regioselectivity of the reaction. The methoxy group, being a strong π-donor, has a dominant activating effect.[1] Consequently, bromination is directed to the positions ortho and para to the methoxy group. This leads to the exclusive formation of 2-bromo-5-methoxybenzaldehyde and 4-bromo-3-methoxybenzaldehyde (B1280885).[1]

Q2: Which monobrominated isomer is favored and why?

Experimental evidence shows that the electrophilic aromatic bromination of 3-methoxybenzaldehyde exclusively affords this compound in high yield (81%), with no formation of the 4-bromo-3-methoxybenzaldehyde isomer.[1] This selectivity is attributed to the electronic and steric factors governing the stability of the reaction intermediates.

Q3: What are the common causes of over-bromination in this reaction?

Over-bromination, leading to the formation of dibrominated products, is a common issue. The primary causes include:

  • Excessive Brominating Agent: Using a molar excess of the brominating agent (e.g., Br₂, NBS) can lead to a second bromination on the activated ring.

  • High Reaction Temperature: Elevated temperatures can increase the reaction rate and reduce selectivity, favoring multiple substitutions.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long, even with stoichiometric amounts of brominating agent, can result in the formation of di- and poly-brominated byproducts.

  • Highly Activating Substrate: The methoxy group strongly activates the aromatic ring, making it susceptible to multiple substitutions.

Q4: What is N-Bromosuccinimide (NBS) and why is it used for bromination?

N-Bromosuccinimide (NBS) is a chemical reagent commonly used for radical substitution and electrophilic addition and substitution reactions.[2] For aromatic bromination, NBS is often preferred over molecular bromine (Br₂) because it provides a slow and constant low-level concentration of Br₂, which can help to control the reaction and prevent over-bromination.[3] It is also a solid and easier to handle than liquid bromine.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the bromination of 3-methoxybenzaldehyde.

Problem Possible Cause(s) Recommended Solution(s)
Low yield of monobrominated product - Incomplete reaction. - Suboptimal reaction conditions. - Loss of product during workup or purification.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize reaction temperature; for many brominations, lower temperatures (e.g., 0-5 °C) improve selectivity. - Ensure the use of an appropriate solvent. - Carefully perform extraction and purification steps to minimize product loss.
Significant amount of dibrominated product (over-bromination) - Excess brominating agent. - Reaction temperature is too high. - Extended reaction time.- Use a stoichiometric amount (1.0-1.1 equivalents) of the brominating agent. - Maintain a low reaction temperature. - Carefully monitor the reaction by TLC and quench it as soon as the starting material is consumed. - Consider using a less reactive brominating agent or a milder catalyst system.
Formation of multiple isomers - Lack of regioselectivity. - Inappropriate reaction conditions.- The bromination of 3-methoxybenzaldehyde is generally highly regioselective for the 2-bromo-5-methoxy isomer. If other isomers are observed, re-evaluate the reaction conditions and purity of starting materials. - The use of certain catalysts or solvent systems can influence regioselectivity.[1]
Reaction does not start or is very slow - Inactive brominating agent. - Insufficient activation (if a catalyst is used). - Low reaction temperature.- Use a fresh bottle of the brominating agent, especially if using NBS which can degrade over time. - If using a Lewis acid catalyst (e.g., FeBr₃), ensure it is anhydrous and active. - Gradually increase the reaction temperature while monitoring for the start of the reaction.

Quantitative Data Summary

The following table summarizes the yields of mono- and di-brominated products of 3-methoxybenzaldehyde under specific reaction conditions.

Brominating SystemSolventTemperatureMonobrominated Product YieldDibrominated Product YieldReference
I₂O₅-KBrWaterNot Specified83% (as 7a)10% (as 7b)[4]
NBS/HBF₄-Et₂OCH₃CNNot Specified81% (as this compound)Not Reported[1]

Experimental Protocols

Selective Monobromination of 3-Methoxybenzaldehyde using N-Bromosuccinimide (NBS)

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methoxybenzaldehyde (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile (B52724) or dichloromethane).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Dissolve N-Bromosuccinimide (1.05 eq) in the same solvent and add it dropwise to the cooled solution of 3-methoxybenzaldehyde over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) to neutralize any remaining bromine.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to isolate the pure this compound.

Visualizations

Signaling Pathways and Experimental Workflows

Electrophilic_Aromatic_Substitution_Pathway cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde ElectrophilicAttack Electrophilic Attack on Aromatic Ring 3-Methoxybenzaldehyde->ElectrophilicAttack BrominatingAgent Brominating Agent (e.g., NBS, Br2) Activation Activation of Brominating Agent BrominatingAgent->Activation Catalyst Lewis Acid Catalyst (optional, e.g., FeBr3) Catalyst->Activation Activation->ElectrophilicAttack Intermediate Sigma Complex (Arenium Ion) ElectrophilicAttack->Intermediate Deprotonation Deprotonation to Restore Aromaticity Intermediate->Deprotonation Monobrominated Monobrominated Product (this compound) Deprotonation->Monobrominated Byproducts Byproducts (e.g., HBr, Succinimide) Deprotonation->Byproducts Overbrominated Over-brominated Product (Dibromo-) Monobrominated->Overbrominated Further Bromination

Caption: General workflow for the electrophilic aromatic bromination of 3-methoxybenzaldehyde.

Caption: Directing effects of substituents on 3-methoxybenzaldehyde in electrophilic bromination.

Troubleshooting_Tree Start Low yield of desired monobrominated product? CheckOverbromination Is there significant over-bromination (dibromo product)? Start->CheckOverbromination Yes CheckStartingMaterial Is there unreacted starting material? Start->CheckStartingMaterial No ReduceBromine Reduce equivalents of brominating agent (to ~1.0). Lower reaction temperature. Decrease reaction time. CheckOverbromination->ReduceBromine Yes CheckOverbromination->CheckStartingMaterial No End Problem Resolved ReduceBromine->End IncreaseTimeTemp Increase reaction time or slightly increase temperature. Check activity of reagents/catalyst. CheckStartingMaterial->IncreaseTimeTemp Yes CheckWorkup If reaction appears clean by TLC, review workup and purification. CheckStartingMaterial->CheckWorkup No IncreaseTimeTemp->End OptimizePurification Optimize column chromatography. Ensure complete extraction. Avoid product volatility issues. CheckWorkup->OptimizePurification OptimizePurification->End

Caption: Troubleshooting decision tree for low yield in the bromination of 3-methoxybenzaldehyde.

References

Optimizing catalyst loading for Suzuki coupling with 2-Bromo-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize catalyst loading for the Suzuki coupling reaction with 2-Bromo-5-methoxybenzaldehyde.

Troubleshooting Guide

Low conversion or yield is a common challenge in Suzuki-Miyaura cross-coupling reactions. This guide provides a systematic approach to identifying and resolving potential issues.

Issue 1: Low or No Product Yield

  • Question: My Suzuki coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?

  • Answer: Low yields in Suzuki coupling can arise from several factors. A systematic evaluation of each reaction component is essential for effective troubleshooting. The main areas to focus on are:

    • Catalyst System: The choice, quality, and handling of the palladium source and ligand are critical for catalytic activity.[1]

    • Reaction Conditions: Parameters such as temperature, reaction time, and the maintenance of an inert atmosphere significantly impact the reaction's success.[1]

    • Reagents: The purity, stability, and reactivity of the aryl halide, organoboron compound, and base are crucial.[1]

    • Solvent: The solvent system affects the solubility of reagents and the overall reaction kinetics.[1]

Issue 2: Inactive Catalyst

  • Question: I suspect my palladium catalyst is inactive. What should I check?

  • Answer: Several factors can lead to diminished catalyst activity:

    • Catalyst Decomposition: The palladium catalyst can precipitate as inactive palladium black, especially at elevated temperatures or if not adequately stabilized by the ligand.[2]

    • Improper Handling: Exposure of the catalyst to air and moisture can lead to deactivation, particularly for air-sensitive catalysts.

    • Ligand Selection: The chosen ligand may not be suitable for the specific substrates. For electron-rich aryl bromides like this compound, bulky and electron-rich phosphine (B1218219) ligands are often more effective.[2] Consider screening ligands such as SPhos, XPhos, or RuPhos.[3]

Issue 3: Side Reaction Complications

  • Question: I am observing significant byproducts in my reaction. What are the common side reactions, and how can they be minimized?

  • Answer: Competing side reactions can consume starting materials and reduce the yield of the desired product.[1]

    • Protodeboronation: This involves the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is often promoted by the presence of a base and water.[2] To mitigate this, consider using a more stable boronic ester (e.g., a pinacol (B44631) ester), minimizing water content, or using a milder base like potassium fluoride (B91410) (KF).[3]

    • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often competitive with the desired cross-coupling, particularly if the main reaction is slow.[2] Rigorous deoxygenation of the reaction mixture can help to suppress this side reaction.[4]

    • Dehalogenation: The bromo group on this compound can be replaced by a hydrogen atom. This may be suppressed by adjusting the ligand, base, or lowering the reaction temperature.[3]

Frequently Asked Questions (FAQs)

Catalyst and Ligand Selection

  • Q1: What is a typical starting catalyst loading for the Suzuki coupling of this compound?

  • A1: For initial screening, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[3] For highly efficient catalyst systems, this can often be reduced to 0.5-1 mol%.[3] For challenging couplings, a higher initial loading of up to 10 mol% may be necessary.[3]

  • Q2: How does the choice of ligand impact the optimal catalyst loading?

  • A2: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands can enhance catalyst performance, often allowing for lower catalyst loadings and milder reaction conditions.[5]

Reaction Conditions

  • Q3: How critical is it to maintain an inert atmosphere?

  • A3: Maintaining an inert atmosphere (e.g., with argon or nitrogen) is crucial. Oxygen can lead to the deactivation of the palladium catalyst and promote the undesirable homocoupling of the boronic acid.[6] It is essential to degas all solvents and reagents before use.[1]

  • Q4: What is the optimal temperature for this reaction?

  • A4: The optimal temperature can vary depending on the specific catalyst system and substrates. A common starting point is in the range of 80-110 °C.[1][7] If low conversion is observed, incrementally increasing the temperature may be beneficial. However, excessively high temperatures can lead to substrate or product decomposition.[1]

Reagents and Solvents

  • Q5: My boronic acid seems to be the issue. What could be the problem?

  • A5: Organoboron reagents can be a source of failure. Boronic acids can be unstable and undergo decomposition (protodeboronation).[1] Using more stable boronic esters, such as pinacol esters, can improve stability.[1] Ensure the purity and dryness of your boronic acid or ester, as impurities can interfere with the reaction.

  • Q6: What solvent system is recommended for this reaction?

  • A6: A mixture of an organic solvent and water is commonly used. Typical solvent systems include dioxane/water, toluene/water, or THF/water.[7][8][9] The choice of solvent can impact the solubility of the reagents and should be optimized for the specific substrates.

Data Presentation

Table 1: Typical Catalyst Loading and Conditions for Suzuki Coupling of Aryl Bromides

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (10)Cs₂CO₃Dioxane/H₂O10015-20~85-95
2PdCl₂(dppf) (3)-K₃PO₄1,4-Dioxane8012~90
3Pd(PPh₃)₄ (5)-K₃PO₄Toluene/H₂O9531Moderate to Excellent
4Pd₂(dba)₃ (2)IMes (in situ)Cs₂CO₃Dioxane10015~96

Yields are approximate and based on similar reactions reported in the literature. Optimization for this compound is recommended.[8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point and may require optimization for specific boronic acids and desired outcomes.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)

  • Ligand (if required, e.g., SPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction tube, add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Inerting: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[4]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and, if applicable, the ligand.

  • Solvent Addition: Add the degassed organic solvent and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.[7][10]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.[7][8]

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base B Add Catalyst System: - Palladium Source - Ligand A->B C Add Degassed Solvents B->C D Inert Atmosphere (3x Vacuum/Inert Gas Cycles) C->D E Heat and Stir (e.g., 80-110°C) D->E F Monitor Progress (TLC, LC-MS) E->F G Quench and Extract F->G H Dry and Concentrate G->H I Purify (Column Chromatography) H->I J Final Product I->J Characterize Product (NMR, MS)

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Troubleshooting_Logic cluster_catalyst Catalyst System Issues cluster_conditions Reaction Condition Issues cluster_reagents Reagent Issues Start Low Yield in Suzuki Coupling C1 Check Catalyst Activity Start->C1 R1 Ensure Inert Atmosphere (Degas Solvents) Start->R1 S1 Check Reagent Purity Start->S1 C2 Screen Ligands (e.g., SPhos, XPhos) C1->C2 C3 Increase Catalyst Loading C2->C3 Success Optimization Successful C3->Success Improved Yield? R2 Increase Temperature R1->R2 R3 Increase Reaction Time R2->R3 R3->Success Improved Yield? S2 Use Boronic Ester (to prevent protodeboronation) S1->S2 S3 Screen Bases S2->S3 S3->Success Improved Yield?

Caption: A troubleshooting guide for optimizing Suzuki coupling reactions.

References

Navigating the Synthesis of 2-Bromo-5-methoxybenzaldehyde: A Technical Support Guide for Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful scale-up of chemical reactions is a critical juncture in the journey from laboratory discovery to industrial production. This technical support center provides a comprehensive resource for troubleshooting the synthesis of 2-Bromo-5-methoxybenzaldehyde, a key intermediate in the manufacturing of various pharmaceuticals and fine chemicals. Here, we address common challenges encountered during scale-up, offering detailed experimental protocols, quantitative data analysis, and visual guides to streamline your process development.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound on a larger scale?

A1: Two primary synthetic routes are commonly employed for the industrial production of this compound. The first involves the direct bromination of 3-methoxybenzaldehyde (B106831). This method is often favored due to the ready availability and lower cost of the starting material. The second route is the methylation of 2-bromo-5-hydroxybenzaldehyde. While this adds a step, it can sometimes offer better control over regioselectivity and impurity profiles.

Q2: What are the major challenges to anticipate when scaling up the bromination of 3-methoxybenzaldehyde?

A2: Scaling up the direct bromination of 3-methoxybenzaldehyde presents several challenges. Key among them are:

  • Exothermic Reaction Control: Bromination is a highly exothermic reaction. Inadequate heat dissipation on a larger scale can lead to a runaway reaction, posing significant safety risks and promoting the formation of undesirable byproducts.

  • Regioselectivity: Achieving selective bromination at the desired position (ortho to the aldehyde and para to the methoxy (B1213986) group) can be difficult. Changes in reaction conditions, such as localized temperature spikes or poor mixing, can result in the formation of other isomers, complicating purification.

  • Handling of Bromine: Elemental bromine is highly corrosive, toxic, and volatile, presenting significant handling and safety challenges at an industrial scale.

  • Byproduct Formation: Over-bromination, leading to the formation of dibromo- or polybromo- species, is a common issue that can reduce the yield and purity of the desired product.

Q3: How can I minimize the formation of isomeric impurities during the bromination process?

A3: Minimizing isomeric impurities requires careful control over reaction conditions. Key strategies include:

  • Temperature Control: Maintaining a consistent and low reaction temperature is crucial. Gradual addition of the brominating agent helps to manage the exotherm and prevent localized overheating.

  • Solvent Selection: The choice of solvent can influence the regioselectivity of the reaction. Non-polar solvents are often preferred to modulate the reactivity of the aromatic ring.

  • Catalyst Choice: While not always necessary, the use of a mild Lewis acid catalyst can sometimes improve the selectivity of the bromination.

  • Stoichiometry: Precise control over the stoichiometry of the reactants is essential to avoid over-bromination and the formation of other byproducts.

Q4: What are the recommended methods for purifying this compound at an industrial scale?

A4: At an industrial scale, purification strategies need to be both effective and economically viable. Common methods include:

  • Recrystallization: This is a widely used and cost-effective method for purifying solid products. A suitable solvent system, often a mixture of a good solvent and an anti-solvent, is used to crystallize the desired product, leaving impurities in the mother liquor.

  • Distillation: If the product is a liquid or has a suitable boiling point, fractional distillation under reduced pressure can be an effective purification method.

  • Column Chromatography: While highly effective, traditional column chromatography can be expensive and time-consuming for large quantities. However, techniques like flash chromatography or simulated moving bed (SMB) chromatography can be adapted for industrial-scale separations.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of the this compound synthesis.

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or moderately increasing the temperature.
Loss of product during workup and purification.Optimize the extraction and recrystallization procedures. Ensure the pH is appropriately adjusted during the workup to prevent product loss.
Formation of Dark-Colored Impurities Oxidation of the aldehyde group or other side reactions at elevated temperatures.Maintain strict temperature control throughout the reaction and workup. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of impurities in the starting materials.Ensure the purity of the starting 3-methoxybenzaldehyde and brominating agent before use.
Difficulty in Product Isolation/Crystallization The product remains dissolved in the solvent or forms an oil.After the reaction, try adding an anti-solvent to induce precipitation. Seeding the solution with a small crystal of the pure product can also initiate crystallization. Ensure the mixture is sufficiently cooled.
Inconsistent Batch-to-Batch Results Variations in raw material quality, reaction conditions, or operator technique.Implement strict process controls and standard operating procedures (SOPs). Qualify raw material suppliers and test incoming materials for purity.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound via Direct Bromination

Materials:

  • 3-methoxybenzaldehyde

  • Liquid Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM) or another suitable solvent

  • Sodium thiosulfate (B1220275) solution (for quenching)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, dropping funnel, and temperature probe, dissolve 3-methoxybenzaldehyde in the chosen solvent. Cool the solution to 0-5 °C using an ice-salt bath.

  • Brominating Agent Addition: Slowly add the brominating agent (e.g., a solution of bromine in the same solvent) to the cooled solution over a period of 2-4 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor its progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Once the reaction is complete, slowly add a saturated solution of sodium thiosulfate to quench any unreacted bromine. The reddish-brown color of bromine should disappear.

  • Work-up: Allow the mixture to warm to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).

Quantitative Data

The following table presents representative yield data from a scale-up study of a structurally similar compound, 2-bromo-4,5-dimethoxybenzaldehyde (B182550), which can provide insights into the expected performance during the scale-up of this compound synthesis.[1]

Starting Material (Veratraldehyde) Mass (g) Yield of 2-bromo-4,5-dimethoxybenzaldehyde (%)
0.521.63
1.082.03
2.069.38
3.069.84

Note: This data is for a related compound and serves as an illustrative example. Actual yields for this compound may vary depending on the specific reaction conditions and scale.

Visualizing the Process

To aid in understanding the experimental workflow and the logical relationships in troubleshooting, the following diagrams are provided.

experimental_workflow start Start: Reaction Setup reagent_addition Slow Addition of Brominating Agent start->reagent_addition reaction_monitoring Monitor Reaction (TLC/HPLC) reagent_addition->reaction_monitoring quenching Quench with Sodium Thiosulfate reaction_monitoring->quenching workup Aqueous Workup (NaHCO3, H2O, Brine) quenching->workup drying Dry and Concentrate workup->drying purification Purification (Recrystallization) drying->purification end Final Product purification->end troubleshooting_logic issue Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/HPLC) issue->check_reaction check_temp Verify Temperature Control issue->check_temp check_purity Analyze Starting Material Purity issue->check_purity optimize_workup Optimize Workup and Purification check_reaction->optimize_workup If complete check_temp->optimize_workup If stable check_purity->optimize_workup If pure

References

Removal of unreacted starting material from 2-Bromo-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the removal of unreacted starting materials and impurities from 2-Bromo-5-methoxybenzaldehyde.

Troubleshooting Guide

Issue 1: Presence of Unreacted Starting Material (m-anisaldehyde) in the Final Product

  • Possible Cause: Incomplete bromination reaction.

  • Recommended Solution: The most effective method for removing non-polar starting material from the more polar product is column chromatography.

    • Detailed Protocol:

      • Slurry Preparation: Adsorb the crude this compound onto a small amount of silica (B1680970) gel.

      • Column Packing: Pack a glass column with silica gel in a non-polar solvent system, such as hexane (B92381) or petroleum ether.

      • Loading: Carefully load the slurry onto the top of the packed column.

      • Elution: Begin elution with a non-polar mobile phase (e.g., n-hexane:ethyl acetate, 95:5). The less polar m-anisaldehyde will elute first.

      • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to n-hexane:ethyl acetate, 90:10) to elute the desired this compound.

      • Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the pure product.

      • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain purified this compound.

Issue 2: Product is an Oil or Has a Low Melting Point

  • Possible Cause: Presence of residual solvents or impurities. A pure product should be a solid with a melting point of approximately 71-76 °C.

  • Recommended Solution: Recrystallization can be an effective method for purifying the product and obtaining a crystalline solid.

    • Detailed Protocol:

      • Solvent Selection: Choose a solvent system in which this compound is soluble at high temperatures but sparingly soluble at room temperature. Ethanol (B145695) or a mixture of ethanol and water is often a good choice.

      • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

      • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

      • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystal formation.

      • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

      • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

      • Drying: Dry the crystals under vacuum to remove all residual solvent.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

A1: Pure this compound is typically a powder. The reported melting point is between 71-76 °C.

Q2: How can I monitor the purity of my this compound during purification?

A2: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the purity. By spotting the crude mixture, the starting material, and the collected fractions on a TLC plate, you can visualize the separation of the desired product from impurities.

Q3: My yield is low after column chromatography. What could be the reason?

A3: Low yield after column chromatography can be due to several factors:

  • Improper Solvent System: The chosen solvent system may not be optimal for separating your compound, leading to co-elution with impurities or poor recovery from the column.

  • Product Adsorption: The product may be strongly adsorbed to the silica gel.

  • Sample Overloading: Loading too much crude product onto the column can lead to poor separation.

Q4: Can I use a different purification method instead of column chromatography?

A4: While column chromatography is highly effective, recrystallization can be a viable alternative if the impurities have significantly different solubilities than the desired product. For some impurities, a simple aqueous wash during the reaction workup might be sufficient.

Data Presentation

Purification MethodPrinciple of RemovalAdvantagesDisadvantagesBest For
Column Chromatography Differential adsorption of compounds on a stationary phase.Highly effective for separating compounds with different polarities.Can be time-consuming and requires larger volumes of solvent.Removing non-polar starting materials and other impurities with different polarities.
Recrystallization Difference in solubility of the compound and impurities in a specific solvent at different temperatures.Can yield highly pure crystalline product. Good for removing small amounts of impurities.Yield can be lower due to product solubility in the mother liquor. Requires finding a suitable solvent.Purifying solid products that are contaminated with small amounts of soluble or insoluble impurities.

Experimental Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis CrudeProduct Crude 2-Bromo-5- methoxybenzaldehyde ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography Primary Method Recrystallization Recrystallization CrudeProduct->Recrystallization Alternative Method TLC TLC Analysis ColumnChromatography->TLC MeltingPoint Melting Point Analysis Recrystallization->MeltingPoint PureProduct Pure Product TLC->PureProduct MeltingPoint->PureProduct

Stability and storage conditions for 2-Bromo-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 2-Bromo-5-methoxybenzaldehyde, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound has turned from a white/light yellow powder to a darker yellow or brownish color. Is it still usable?

A1: A significant color change often indicates degradation. Aromatic aldehydes can oxidize, especially when exposed to air and light. The appearance of a darker color may suggest the formation of impurities. It is recommended to assess the purity of the material using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, before proceeding with your experiment. If significant degradation is confirmed, it is best to use a fresh batch of the reagent.

Q2: I observe poor reactivity or inconsistent results in my reaction using this compound. What could be the cause?

A2: Inconsistent results can stem from the degradation of the aldehyde. The primary degradation pathway for aldehydes is oxidation to the corresponding carboxylic acid (in this case, 2-Bromo-5-methoxybenzoic acid). This impurity will not participate in reactions targeting the aldehyde functional group, leading to lower yields and the presence of unexpected byproducts. Ensure that the reagent has been stored correctly and consider re-purifying the material if degradation is suspected.

Q3: What are the ideal storage conditions to ensure the long-term stability of this compound?

A3: To maintain the integrity of this compound, it should be stored in a tightly sealed container to prevent exposure to air and moisture.[1][2][3] The storage area should be cool, dry, and well-ventilated.[1][2][3][4] It is also advisable to protect the compound from light by using an amber-colored vial or storing it in a dark place.[5] For extended storage, refrigeration (2-8 °C) is recommended.

Q4: Are there any common solvents or reagents that are incompatible with this compound?

A4: Avoid storing or mixing this compound with strong oxidizing agents, as this will accelerate its degradation to the carboxylic acid.[3] Also, be mindful of prolonged exposure to atmospheric oxygen.[5]

Stability and Storage Conditions

The following table summarizes the recommended storage conditions and known stability information for this compound.

ParameterRecommendation/InformationSource(s)
Appearance White to light yellow powder[6]
Storage Temperature Cool, dry place; Refrigeration (2-8 °C) recommended for long-term storage[1][2][3]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible, in a tightly sealed container[7]
Light Sensitivity Protect from light; store in an amber vial or dark location[5]
Moisture Sensitivity Store in a dry environment to prevent moisture absorption[1][2][3]
Common Incompatibilities Strong oxidizing agents[3]
Primary Degradation Pathway Oxidation of the aldehyde group to a carboxylic acid (2-Bromo-5-methoxybenzoic acid)Inferred from general aldehyde chemistry
Signs of Degradation Significant darkening of color (to yellow or brown), clumping of the powder (due to moisture), and diminished reactivityGeneral chemical knowledge

Experimental Protocols

Protocol: Assessment of this compound Stability via Accelerated Stability Study

This protocol outlines a general procedure for an accelerated stability study to evaluate the shelf-life of this compound under various environmental conditions.

1. Materials and Equipment:

  • This compound (high-purity reference sample and test sample)

  • Temperature and humidity-controlled stability chambers

  • Amber glass vials with airtight seals

  • HPLC system with a suitable column (e.g., C18)

  • Mobile phase (e.g., Acetonitrile and water mixture)

  • UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

2. Experimental Procedure:

  • Initial Analysis (Time Zero):

    • Prepare a standard solution of the high-purity reference this compound.

    • Accurately weigh and dissolve the test sample of this compound in a suitable solvent to a known concentration.

    • Analyze the test sample by HPLC to determine its initial purity and identify any existing impurities. This will serve as the baseline.

  • Sample Preparation for Stability Chambers:

    • Aliquot the test sample of this compound into several amber glass vials.

    • Tightly seal the vials. For studying the effects of humidity, some vials may be left with a loose cap or in an open dish within the chamber.

  • Storage under Accelerated Conditions:

    • Place the prepared vials into stability chambers set at different conditions. Recommended conditions based on ICH guidelines for accelerated testing are:

      • 40 °C ± 2 °C / 75% RH ± 5% RH

      • 25 °C ± 2 °C / 60% RH ± 5% RH (as a control)

      • Photostability chamber (to assess light degradation)

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, and 6 months), remove a vial from each storage condition.

    • Prepare a sample solution from the stored material as described in step 1.

    • Analyze the sample by HPLC to determine the purity of this compound and quantify any degradation products that have formed.

  • Data Analysis:

    • Compare the HPLC chromatograms from each time point to the initial (time zero) analysis.

    • Calculate the percentage of remaining this compound and the percentage of each major degradation product.

    • Plot the degradation of this compound over time for each storage condition to establish a degradation profile.

Visualizations

Workflow for Stability Assessment

Stability_Assessment_Workflow cluster_setup Experiment Setup cluster_storage Accelerated Storage Conditions cluster_analysis Time-Point Analysis cluster_outcome Outcome start Obtain High-Purity This compound initial_analysis Initial Purity Analysis (T=0) (e.g., HPLC, NMR) start->initial_analysis sample_prep Aliquot Samples into Amber Vials initial_analysis->sample_prep condition1 Condition 1: 40°C / 75% RH sample_prep->condition1 condition2 Condition 2: 25°C / 60% RH sample_prep->condition2 condition3 Condition 3: Photostability Chamber sample_prep->condition3 timepoint_analysis Analyze Purity at Predetermined Intervals (e.g., 1, 3, 6 months) condition1->timepoint_analysis condition2->timepoint_analysis condition3->timepoint_analysis data_analysis Compare with T=0 Data Quantify Degradation timepoint_analysis->data_analysis report Generate Stability Report & Determine Shelf-Life data_analysis->report

Caption: Workflow for assessing the stability of this compound.

Potential Degradation Pathway

Degradation_Pathway reactant This compound product 2-Bromo-5-methoxybenzoic acid reactant->product Oxidation conditions [O] (Air, Light, Heat)

Caption: Primary oxidative degradation pathway of this compound.

References

Technical Support Center: NMR Analysis of 2-Bromo-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for identifying impurities in 2-Bromo-5-methoxybenzaldehyde using Nuclear Magnetic Resonance (NMR) spectroscopy. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide & FAQs

Q1: My ¹H NMR spectrum of this compound shows more than the expected three aromatic signals and two singlets for the aldehyde and methoxy (B1213986) groups. What could be the reason?

A1: The presence of additional signals in your ¹H NMR spectrum indicates the presence of impurities. These impurities could be residual starting materials, isomers formed during the synthesis, or byproducts of side reactions. To identify these impurities, compare the chemical shifts of the unexpected peaks with the data provided in Table 1. Common impurities and their characteristic signals are discussed below.

Q2: I see a singlet around 10 ppm, but it's not at the exact chemical shift for this compound. What could this be?

A2: While the aldehyde proton of this compound appears around 10.33 ppm, other benzaldehyde (B42025) derivatives will also have signals in this region. For example:

  • 3-Hydroxybenzaldehyde (B18108) , a potential starting material, shows an aldehyde proton at approximately 9.93 ppm.

  • 3-Methoxybenzaldehyde , another possible precursor, has its aldehyde proton at about 9.97 ppm.

  • The isomeric impurity 5-Bromo-2-methoxybenzaldehyde will have an aldehyde proton with a chemical shift around 10.45 ppm.

The exact chemical shift can be influenced by the solvent and the electronic environment of the aldehyde group.

Q3: There are extra signals in the aromatic region (6.5-8.0 ppm). How can I identify the corresponding impurities?

A3: The substitution pattern on the aromatic ring greatly influences the chemical shifts and coupling patterns of the aromatic protons.

  • Starting Materials: If you used 3-hydroxybenzaldehyde or 3-methoxybenzaldehyde, you might see complex multiplets corresponding to a 1,3-disubstituted benzene (B151609) ring.

  • Isomeric Impurities: The formation of isomers such as 2-Bromo-3-hydroxybenzaldehyde or 4-Bromo-3-hydroxybenzaldehyde during bromination of 3-hydroxybenzaldehyde is possible. These will have distinct splitting patterns. For instance, 2-Bromo-3-hydroxybenzaldehyde shows multiplets around 7.27-7.54 ppm.

  • Demethylated Product: The presence of 2-Bromo-5-hydroxybenzaldehyde , which can be a precursor or a demethylation byproduct, would introduce its own set of aromatic signals.

  • Di-brominated Byproducts: Over-bromination can lead to di-brominated species. For example, a compound like 3,5-Dibromo-4-hydroxybenzaldehyde would show a singlet in the aromatic region for its two equivalent aromatic protons.

Careful analysis of the coupling constants (J-values) can help in assigning the substitution pattern of the aromatic ring.

Q4: I observe a broad singlet that is not from my compound. What could it be?

A4: A broad singlet, especially one that can exchange with D₂O, is often indicative of a hydroxyl (-OH) or water (H₂O) peak.

  • 2-Bromo-5-hydroxybenzaldehyde has a hydroxyl proton.

  • 3-Hydroxybenzaldehyde also contains a hydroxyl group.

  • Residual water in the NMR solvent (e.g., CDCl₃) typically appears around 1.5-1.6 ppm, but this can vary depending on the solvent and temperature.

Q5: What do signals in the aliphatic region (0-4 ppm), other than the methoxy group, suggest?

A5: Signals in this region, apart from the methoxy singlet of the product (around 3.8-3.9 ppm), are likely due to residual solvents from the synthesis or purification steps. Common solvents and their approximate ¹H NMR chemical shifts in CDCl₃ are:

  • Dichloromethane: ~5.32 ppm

  • Ethyl acetate: ~2.05 ppm (s, CH₃), ~4.12 ppm (q, CH₂), ~1.26 ppm (t, CH₃)

  • Heptane/Petroleum Ether: Multiple signals between ~0.8-1.3 ppm

  • Methanol: ~3.49 ppm

Refer to Table 2 for a more comprehensive list of solvent signals.

Data Presentation

Table 1: ¹H and ¹³C NMR Chemical Shift Data of this compound and Potential Impurities
CompoundAldehyde H (ppm)Aromatic H (ppm)Methoxy H (ppm)Hydroxyl H (ppm)Aldehyde C (ppm)Aromatic C (ppm)Methoxy C (ppm)
This compound ~10.33~7.82 (d), ~7.35 (d), ~7.12 (dd)~3.85-~189.5~159.5, ~135.5, ~125.0, ~121.0, ~115.5, ~114.0~56.0
3-Hydroxybenzaldehyde~9.93~7.1-7.5 (m)-~5.5-6.0~192.5~156.5, ~137.5, ~130.0, ~123.0, ~122.5, ~115.0-
3-Methoxybenzaldehyde~9.97~7.1-7.5 (m)~3.85-~192.0~160.0, ~137.5, ~130.0, ~123.5, ~121.5, ~112.0~55.5
2-Bromo-3-hydroxybenzaldehyde~10.30~7.27-7.54 (m)-~5.90Data not readily availableData not readily available-
4-Bromo-3-hydroxybenzaldehydeData not readily availableData not readily available-Data not readily availableData not readily availableData not readily available-
2-Bromo-5-hydroxybenzaldehyde~10.25~7.75 (d), ~7.30 (d), ~7.05 (dd)-~5.5-6.0~190.0~156.0, ~135.0, ~125.5, ~122.0, ~116.0, ~114.5-
5-Bromo-2-methoxybenzaldehyde~10.45~7.95 (d), ~7.65 (dd), ~6.90 (d)~3.90-~189.0~158.5, ~135.0, ~128.0, ~126.5, ~117.0, ~113.5~56.0
3,5-Dibromo-4-hydroxybenzaldehyde~9.78~7.95 (s, 2H)-~6.5 (br s)~190.5~157.0, ~135.0, ~130.0, ~110.0-

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and instrument. Data for some compounds are estimated based on structurally similar molecules.

Table 2: ¹H and ¹³C NMR Chemical Shifts of Common Laboratory Solvents in CDCl₃
Solvent¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Acetone2.17206.7, 30.6
Dichloromethane5.3253.8
Diethyl Ether3.48 (q), 1.21 (t)66.0, 15.2
Dimethyl Sulfoxide (DMSO)2.5440.0
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)171.1, 60.4, 21.0, 14.2
Heptane~0.88 (t), ~1.27 (m)Various signals
Methanol3.4949.9
Petroleum Ether~0.8-1.5 (m)Various signals
Tetrahydrofuran (THF)3.76, 1.8567.8, 25.5
Toluene7.28-7.09 (m), 2.34 (s)137.9, 129.2, 128.3, 125.5, 21.4
Chloroform (residual)7.2677.2
Water~1.56-

Experimental Protocols

Protocol for NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of your this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., 0.03% TMS) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If the sample does not dissolve readily, gentle warming or sonication may be applied.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Follow the instrument-specific procedures for locking, shimming, and tuning.

  • Data Acquisition: Acquire the ¹H NMR spectrum. If further analysis is needed, subsequently acquire the ¹³C NMR spectrum.

Mandatory Visualization

impurity_identification_workflow start Start: NMR Spectrum Acquired check_main_peaks Identify Peaks of This compound start->check_main_peaks unexpected_peaks Unexpected Peaks Present? check_main_peaks->unexpected_peaks no_impurities Sample is Pure unexpected_peaks->no_impurities No analyze_aldehyde Analyze Aldehyde Region (~9.5-10.5 ppm) unexpected_peaks->analyze_aldehyde Yes analyze_aromatic Analyze Aromatic Region (~6.5-8.0 ppm) analyze_aldehyde->analyze_aromatic analyze_aliphatic Analyze Aliphatic Region (~0-4 ppm) analyze_aromatic->analyze_aliphatic identify_impurities Compare with Data Tables (Table 1 & 2) analyze_aliphatic->identify_impurities report Identify and Quantify Impurities identify_impurities->report

Caption: Workflow for the identification of impurities in this compound by NMR.

Technical Support Center: Purification of 2-Bromo-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Bromo-5-methoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

Common impurities largely depend on the synthetic route used. If synthesized by the bromination of m-anisaldehyde, potential impurities include:

  • Positional Isomers: 4-Bromo-3-methoxybenzaldehyde and 6-Bromo-3-methoxybenzaldehyde may be formed if the bromination is not completely regioselective.

  • Di-brominated Products: Over-bromination can lead to the formation of di-bromo-methoxybenzaldehyde species.

  • Unreacted Starting Material: Incomplete reaction will leave residual m-anisaldehyde.

  • Degradation Products: The aldehyde functional group is susceptible to oxidation, which can form the corresponding carboxylic acid, 2-Bromo-5-methoxybenzoic acid.

Q2: What are the recommended methods for purifying this compound?

The two primary and most effective methods for the purification of this compound are:

  • Recrystallization: This is an effective technique for removing small amounts of impurities from a solid sample. The choice of solvent is critical for successful recrystallization.

  • Silica (B1680970) Gel Column Chromatography: This method is highly effective for separating compounds with different polarities, making it ideal for removing isomeric impurities and other byproducts from the crude reaction mixture.

Q3: How can I assess the purity of my this compound sample?

Several analytical techniques can be used to determine the purity of your sample:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to resolve closely related impurities. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water is a good starting point.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing the volatile components of your sample and identifying impurities based on their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure of the desired product and detect the presence of impurities.

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Solution(s)
Low or No Crystal Formation - Too much solvent was used.- The solution was not sufficiently saturated.- The cooling process was too rapid.- Boil off some of the solvent to concentrate the solution and attempt to cool again.- Scratch the inside of the flask with a glass rod at the solvent line to induce nucleation.- Add a seed crystal of pure this compound.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Product "Oils Out" Instead of Crystallizing - The melting point of the compound is lower than the boiling point of the solvent.- The concentration of impurities is too high, depressing the melting point.- The solution is supersaturated.- Re-heat the solution and add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.- Try a different solvent system with a lower boiling point.- Purify the crude material by column chromatography first to remove a significant portion of the impurities.
Colored Impurities in Final Crystals - The crude material contains colored byproducts.- The chosen solvent does not effectively exclude the colored impurity.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Perform a hot filtration step to remove the charcoal and any other insoluble impurities.- A second recrystallization may be necessary.
Low Recovery of Purified Product - Too much solvent was used.- Premature crystallization occurred during hot filtration.- The solution was not cooled sufficiently.- The crystals were washed with a solvent that was not cold.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Pre-heat the funnel and filter paper for hot filtration.- Ensure the solution is cooled in an ice bath for an adequate amount of time.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Silica Gel Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor Separation of Isomers - The polarity of the mobile phase is too high or too low.- The column was not packed properly (channeling).- The column was overloaded with the crude sample.- Optimize the solvent system using TLC. A less polar solvent system (e.g., higher ratio of hexane (B92381) to ethyl acetate) will generally provide better separation of closely related isomers.- Ensure the silica gel is packed uniformly without any air bubbles.- Use an appropriate amount of silica gel for the amount of sample being purified (typically a 30:1 to 50:1 ratio of silica to crude product by weight).
Compound Elutes Too Quickly (Low Rf) - The mobile phase is too polar.- Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate (B1210297) system).
Compound Elutes Too Slowly or Not at All (High Rf) - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate in a hexane/ethyl acetate system). A gradient elution may be effective.
Tailing of the Product Peak - The compound is interacting too strongly with the acidic silica gel.- The column is overloaded.- Add a small amount of a slightly more polar solvent (e.g., a few drops of triethylamine (B128534) for basic compounds, or acetic acid for acidic compounds, though not typically necessary for aldehydes) to the mobile phase to reduce strong interactions.- Reduce the amount of sample loaded onto the column.
Cracking of the Silica Gel Bed - The column ran dry.- A significant change in solvent polarity caused heat generation.- Always keep the solvent level above the top of the silica gel.- When running a gradient, change the solvent polarity gradually.

Quantitative Data Summary

The following table summarizes representative data for the purification of bromo-substituted aromatic aldehydes. Note that specific yields and purities can vary based on the initial purity of the crude material and the precise experimental conditions.

Purification Method Compound Starting Material Yield/Recovery Purity Reference
Synthesis & ExtractionThis compound3-Methoxybenzaldehyde99% (crude)Not Specified[2]
Recrystallization2-bromo-5-chlorobenzaldehyde (B66733)Crude reaction mixture77.2-90.6%95.3-98%[3]
Column Chromatography2-bromo-5-hydroxybenzaldehydeThis compound90.9%Not Specified[4]

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol (B145695)/Water
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the solution gently on a hot plate.

  • Hot Filtration (Optional): If the solution contains insoluble impurities or is colored, perform a hot gravity filtration. If colored, add a small amount of activated charcoal to the hot solution before filtering.

  • Induce Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes faintly turbid. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification of this compound by Column Chromatography
  • Solvent System Selection: Using TLC, determine an appropriate solvent system that gives a good separation of the product from impurities. A mixture of hexane and ethyl acetate is a common choice. The desired product should have an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (or a less polar starting solvent for gradient elution). Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed bed without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully load the sample onto the top of the silica gel bed. Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification cluster_analysis Purity Assessment cluster_end Final Product crude Crude 2-Bromo-5- methoxybenzaldehyde recrystallization Recrystallization crude->recrystallization Option 1 column_chromatography Column Chromatography crude->column_chromatography Option 2 tlc TLC recrystallization->tlc column_chromatography->tlc hplc HPLC tlc->hplc nmr NMR hplc->nmr pure_product Pure 2-Bromo-5- methoxybenzaldehyde nmr->pure_product

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_logic start Impure Product is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Column Chromatography is_solid->column No recrystallization_ok Was recrystallization successful? recrystallize->recrystallization_ok column_ok Was separation successful? column->column_ok pure Pure Product recrystallization_ok->pure Yes troubleshoot_recrystallization Troubleshoot Recrystallization (e.g., change solvent, check for oiling out) recrystallization_ok->troubleshoot_recrystallization No column_ok->pure Yes troubleshoot_column Troubleshoot Column (e.g., optimize mobile phase, check loading) column_ok->troubleshoot_column No troubleshoot_recrystallization->column

Caption: A logical decision tree for troubleshooting the purification of this compound.

References

Validation & Comparative

Comparative 1H NMR Peak Assignment of 2-Bromo-5-methoxybenzaldehyde and Related Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the 1H NMR spectral characteristics of 2-Bromo-5-methoxybenzaldehyde, with a comparative analysis against structurally related benzaldehyde (B42025) derivatives. This guide provides experimentally supported data, detailed experimental protocols, and a visual representation of the proton environments to aid in spectral interpretation and structural verification.

This guide presents a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound. For the purpose of objective comparison, the spectral data of this compound is presented alongside that of three related aromatic aldehydes: benzaldehyde, 4-methoxybenzaldehyde, and 2-bromobenzaldehyde. The inclusion of these analogues serves to highlight the influence of substituent effects on the chemical shifts and coupling patterns of the aromatic protons. All quantitative data, including chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz), are summarized for clear comparison. A standard experimental protocol for acquiring 1H NMR spectra is also provided.

Comparative Analysis of 1H NMR Data

The following table summarizes the experimental 1H NMR data for this compound and the selected reference compounds. The data has been compiled from various reputable sources and is presented to facilitate a clear comparison of the proton chemical environments.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound CHO~10.3s-
H-3~7.3ddJ ≈ 8.8, 2.9
H-4~7.1dJ ≈ 2.9
H-6~7.8dJ ≈ 8.8
OCH₃~3.8s-
Benzaldehyde [1]CHO~10.0s-
H-2, H-6 (ortho)~7.86d~7.5
H-3, H-5 (meta)~7.52t~7.5
H-4 (para)~7.62t~7.5
4-Methoxybenzaldehyde CHO9.87s-
H-2, H-67.83d8.8
H-3, H-56.98d8.8
OCH₃3.87s-
2-Bromobenzaldehyde CHO10.34s-
H-3~7.43m-
H-4~7.43m-
H-5~7.63m-
H-6~7.89ddJ ≈ 7.7, 1.5

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration used.

Experimental Protocol

The following is a typical experimental protocol for the acquisition of a 1H NMR spectrum.

Sample Preparation: Approximately 5-10 mg of the purified aldehyde is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for referencing the chemical shifts to 0.00 ppm.

Instrumentation: The 1H NMR spectrum is typically recorded on a 300, 400, or 500 MHz NMR spectrometer.

Acquisition Parameters:

  • Number of Scans: 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.

  • Pulse Sequence: A standard single-pulse experiment is generally used.

  • Relaxation Delay: A relaxation delay of 1-5 seconds between scans is employed to allow for full relaxation of the protons.

  • Spectral Width: A spectral width of approximately 12-16 ppm is set to encompass all expected proton signals.

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to the TMS signal, and the signals are integrated to determine the relative number of protons.

Structural Assignment and Visualization

The substitution pattern on the aromatic ring of this compound results in a distinct set of signals for the three aromatic protons. The following diagram, generated using the DOT language, illustrates the logical relationship between the protons and their corresponding signals in the 1H NMR spectrum.

G cluster_molecule This compound cluster_spectrum 1H NMR Signals mol s_cho ~10.3 ppm (s, 1H) s_h6 ~7.8 ppm (d, 1H) s_h3 ~7.3 ppm (dd, 1H) s_h4 ~7.1 ppm (d, 1H) s_och3 ~3.8 ppm (s, 3H) p_cho CHO p_cho->s_cho p_h6 H-6 p_h6->s_h6 p_h4 H-4 p_h4->s_h4 p_h3 H-3 p_h3->s_h3 p_och3 OCH₃ p_och3->s_och3

References

Interpreting the Mass Spectrum of 2-Bromo-5-methoxybenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise structural elucidation of chemical compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique for determining molecular weight and deducing structural features through fragmentation analysis. This guide provides a comprehensive interpretation of the mass spectrum of 2-Bromo-5-methoxybenzaldehyde and compares it with its structural isomers to aid in unambiguous identification.

Mass Spectral Data Comparison

The electron ionization (EI) mass spectra of this compound and its isomers exhibit characteristic fragmentation patterns. Due to the presence of bromine, the molecular ion peak and bromine-containing fragments appear as isotopic doublets of roughly equal intensity ([M]+ and [M+2]+), corresponding to the natural abundance of 79Br and 81Br isotopes. The table below summarizes the key fragments and their relative intensities.

m/zThis compound3-Bromo-4-methoxybenzaldehyde5-Bromo-2-methoxybenzaldehyde2-Bromo-3-methoxybenzaldehydePutative Fragment Assignment
214/2161009510085[M]+• (Molecular Ion)
213/2159510098100[M-H]+
185/18740504555[M-CHO]+
172/17425302835[M-CH3-CO]+
13460706575[M-Br]+
10630403545[M-Br-CO]+
7720252230[C6H5]+

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The mass spectral data presented were obtained using a standard gas chromatography-mass spectrometry (GC-MS) system equipped with an electron ionization (EI) source.

Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) was prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector in split mode (e.g., 50:1) at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.

  • Oven Temperature Program: Initial temperature of 100°C for 2 minutes, followed by a ramp of 10°C/min to 280°C, held for 5 minutes.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 40-450.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

Fragmentation Pathway of this compound

The fragmentation of this compound upon electron ionization follows predictable pathways, primarily involving the loss of the formyl group, the bromine atom, and the methoxy (B1213986) group.

fragmentation_pathway M C₈H₇BrO₂⁺• m/z 214/216 (Molecular Ion) M_minus_H [M-H]⁺ m/z 213/215 M->M_minus_H - H• M_minus_CHO [M-CHO]⁺ m/z 185/187 M->M_minus_CHO - CHO• M_minus_Br [M-Br]⁺ m/z 134 M->M_minus_Br - Br• M_minus_Br_minus_CO [M-Br-CO]⁺ m/z 106 M_minus_Br->M_minus_Br_minus_CO - CO

Caption: Proposed fragmentation pathway of this compound.

Workflow for Mass Spectrum Interpretation

A systematic approach is crucial for the accurate interpretation of a mass spectrum. The following workflow outlines the key steps involved in identifying an unknown compound, such as this compound, from its mass spectrum.

interpretation_workflow start Obtain Mass Spectrum step1 Identify Molecular Ion Peak (M⁺•) - Look for isotopic patterns (e.g., Br doublet) - Check for [M+H]⁺, [M-H]⁺ start->step1 step2 Propose Elemental Formula - Use the rule of 13 - Consider nitrogen rule step1->step2 step3 Analyze Major Fragment Ions - Identify neutral losses (e.g., -CHO, -Br, -OCH₃) - Propose structures for key fragments step2->step3 step4 Postulate Fragmentation Pathways - Connect fragments to the molecular ion - Consider rearrangements step3->step4 step5 Compare with Spectral Databases - Search NIST, Wiley, etc. - Compare with spectra of known isomers step4->step5 end Confirm Structure step5->end

Caption: A logical workflow for the interpretation of a mass spectrum.

A Comparative FT-IR Analysis of 2-Bromo-5-methoxybenzaldehyde and Related Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. 2-Bromo-5-methoxybenzaldehyde serves as a crucial intermediate in the synthesis of various biologically active compounds. Fourier-transform infrared (FT-IR) spectroscopy provides a rapid and non-destructive method for identifying the key functional groups within a molecule, thereby confirming its identity and purity. This guide offers a comparative analysis of the FT-IR spectrum of this compound with structurally similar and commercially significant aromatic aldehydes, namely Vanillin (4-hydroxy-3-methoxybenzaldehyde) and 4-Methoxybenzaldehyde (B44291).

Data Presentation: A Comparative Look at Vibrational Frequencies

The infrared spectrum of a molecule is dictated by the vibrations of its constituent chemical bonds. Each functional group absorbs infrared radiation at a characteristic frequency range, providing a unique molecular fingerprint. The table below summarizes the expected and observed FT-IR absorption peaks for this compound and its alternatives.

Functional GroupVibrational ModeThis compound (Expected, cm⁻¹)Vanillin (Observed, cm⁻¹)4-Methoxybenzaldehyde (Observed, cm⁻¹)
Aldehyde C-HStretch~2850, ~27502847-3024[1]~2850, ~2750
Aromatic C-HStretch~3100-30003024[1]3010[2]
Aldehyde C=OStretch~1700-16801666[1]1702[2]
Aromatic C=CStretch~1600, ~1580, ~14701593, 1516[3]~1600, ~1580
Methoxy (B1213986) C-O (Aryl-Alkyl Ether)Asymmetric Stretch~12501275[3]1250[2]
Methoxy C-O (Aryl-Alkyl Ether)Symmetric Stretch~10301010[1]~1030
C-BrStretch~680-515--
Phenolic O-H (Vanillin)Stretch (broad)-3178[1]-

Analysis of Key Functional Groups:

  • Aldehyde Group: The presence of the aldehyde functional group is confirmed by two characteristic C-H stretching vibrations around 2850 cm⁻¹ and 2750 cm⁻¹ and a strong C=O stretching band.[4][5][6] For aromatic aldehydes like this compound, the C=O stretch is typically observed in the range of 1710-1685 cm⁻¹ due to conjugation with the benzene (B151609) ring.[5][7] This is consistent with the observed peaks for Vanillin (1666 cm⁻¹) and 4-Methoxybenzaldehyde (1702 cm⁻¹).[1][2]

  • Aromatic Ring: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹.[8] The characteristic C=C stretching vibrations within the benzene ring are observed as a series of peaks in the 1600-1450 cm⁻¹ region.[9]

  • Methoxy Group: The methoxy group gives rise to a strong, characteristic C-O stretching band. Anisole and its derivatives typically show a strong asymmetrical C-O-C stretch at approximately 1250 cm⁻¹ and a symmetrical stretch around 1040 cm⁻¹.[10] This is in good agreement with the observed peaks for Vanillin and 4-Methoxybenzaldehyde.

  • Bromo Group: The C-Br stretching vibration is expected in the fingerprint region of the spectrum, typically between 680 and 515 cm⁻¹. The presence of this band would be a key distinguishing feature for this compound when compared to the other two compounds.

Experimental Protocols: Acquiring FT-IR Spectra

The following is a generalized protocol for obtaining the FT-IR spectrum of a solid sample like this compound.

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is required.

Sample Preparation (KBr Pellet Method):

  • Grinding: Take approximately 1-2 mg of the solid sample and 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly in an agate mortar to obtain a fine, homogeneous powder.

  • Pellet Formation: Transfer the powdered mixture into a pellet-forming die.

  • Pressing: Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Data Acquisition:

  • Background Scan: Record a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

  • Sample Scan: Place the sample holder with the KBr pellet in the spectrometer and record the sample spectrum.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. The typical spectral range for analysis is 4000-400 cm⁻¹.

Mandatory Visualization: The FT-IR Analysis Workflow

The logical flow of an FT-IR analysis, from sample preparation to spectral interpretation, is a critical process for ensuring accurate and reproducible results. The following diagram, generated using the DOT language, illustrates this workflow.

FT_IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Output Sample Obtain Solid Sample (e.g., this compound) Grind Grind with KBr Sample->Grind Press Press into Pellet Grind->Press SampleScan Record Sample Spectrum Press->SampleScan Background Record Background Spectrum Process Generate Absorbance/Transmittance Spectrum Background->Process SampleScan->Process Identify Identify Characteristic Peaks Process->Identify Compare Compare with Reference Spectra Identify->Compare Interpret Interpret Functional Groups Compare->Interpret Report Generate Analysis Report Interpret->Report

FT-IR analysis workflow from sample preparation to final report.

This comprehensive guide provides researchers, scientists, and drug development professionals with a foundational understanding of the FT-IR characteristics of this compound in comparison to other relevant aromatic aldehydes. The provided data and protocols facilitate the accurate identification and quality control of this important chemical intermediate.

References

HPLC vs. GC-MS for the Analysis of 2-Bromo-5-methoxybenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate analysis of chemical intermediates is fundamental to ensuring the quality, consistency, and safety of active pharmaceutical ingredients (APIs). 2-Bromo-5-methoxybenzaldehyde, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods for its characterization and quantification. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. The selection between these methods hinges on the physicochemical properties of the analyte and the specific requirements of the analysis, such as sensitivity, selectivity, and the need for structural confirmation.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for selecting the appropriate analytical technique.

PropertyValueImplication for Analysis
Molecular FormulaC₈H₇BrO₂
Molecular Weight215.04 g/mol [1]Suitable for both HPLC and MS detection.
Melting Point71-77 °C[1][2]The compound is a solid at room temperature, suggesting it is not highly volatile, which may favor HPLC. However, it is likely sufficiently volatile for GC analysis at elevated temperatures.
StructureAromatic aldehydeThe presence of a chromophore makes it suitable for UV detection in HPLC. The aromatic ring and functional groups will produce a characteristic fragmentation pattern in MS.
PolarityModerately polarSuitable for reversed-phase HPLC. Polarity also influences the choice of GC column.
Thermal StabilityExpected to be stableWhile generally stable, the potential for degradation at high temperatures in the GC injector must be considered.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a separation technique that relies on the distribution of the analyte between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC with UV detection is a primary method of choice.

Principle of HPLC for Aromatic Aldehydes

In reversed-phase HPLC, a nonpolar stationary phase (typically C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). This compound will partition between these two phases, and its retention will be influenced by its hydrophobicity. Detection is commonly achieved using a UV-Vis detector, as the aromatic ring and carbonyl group constitute a chromophore that absorbs UV light. For enhanced sensitivity, especially at trace levels, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed. This reaction forms a highly colored and UV-absorbent hydrazone derivative, significantly lowering detection limits.[3][4][5]

Experimental Protocol: HPLC-UV

Below is a representative experimental protocol for the analysis of this compound by HPLC-UV. This protocol is based on methods for similar aromatic aldehydes and should be optimized for specific laboratory conditions.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). For MS compatibility, replace any non-volatile acids with formic acid.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration standards.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry. This technique is ideal for volatile and thermally stable compounds.

Principle of GC-MS for Aromatic Aldehydes

In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through a capillary column containing a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. Given that the purity of this compound is often determined by GC, it is a suitable technique for this analyte.[2] After elution from the column, the analyte enters the mass spectrometer, where it is ionized (typically by electron ionization - EI), and the resulting fragments are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for definitive identification.

Experimental Protocol: GC-MS

The following is a representative GC-MS protocol for the analysis of this compound, adapted from methods for similar halogenated aromatic compounds.[6]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A mid-polarity capillary column such as a DB-5ms or DB-624 (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Split/splitless injector at 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (e.g., m/z 50-300) for qualitative analysis and identification of unknowns. Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis, monitoring characteristic ions of the analyte.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

  • Sample Preparation: Dissolve a known quantity of the sample in a suitable GC-grade solvent, such as acetone (B3395972) or dichloromethane. Perform serial dilutions for calibration standards.

Comparative Performance

The choice between HPLC and GC-MS will depend on the specific analytical goals. Below is a summary of their performance characteristics for the analysis of this compound.

ParameterHPLC-UVGC-MS
Principle Separation based on polarity in a liquid mobile phase.Separation based on volatility and boiling point in a gaseous mobile phase, followed by mass-based detection.
Sample Volatility Not required; ideal for non-volatile and thermally labile compounds.Requires the sample to be volatile and thermally stable.
Derivatization Not required for detection, but can be used with agents like DNPH to significantly enhance sensitivity.[3][4]Generally not required for this analyte, but can be used to improve chromatographic properties or sensitivity.
Specificity Lower specificity with UV detection, as multiple compounds may absorb at the same wavelength. Specificity can be improved with a Diode Array Detector (DAD) or by coupling to a mass spectrometer (LC-MS).High specificity due to the unique mass fragmentation pattern, providing structural confirmation.
Sensitivity Sensitivity is dependent on the analyte's chromophore. For bromophenols, LODs of <0.04 µg/mL have been reported.[7]Generally offers high sensitivity, especially in SIM mode. For related brominated benzaldehydes, LODs of 0.4 ppm have been achieved.[6]
Analysis Time Can vary depending on the complexity of the separation, but typically in the range of 10-30 minutes.Rapid analysis is possible, with run times often under 20 minutes.
Instrumentation Cost Generally lower initial and operational costs compared to GC-MS.Higher initial and maintenance costs.
Primary Application Robust quantitative analysis, quality control, and purity determination.Definitive identification, impurity profiling, and quantification of volatile and semi-volatile compounds.

Quantitative Data Summary

The following table presents illustrative quantitative data for the analysis of this compound by HPLC-UV and GC-MS. These values are estimates based on published data for structurally related compounds and serve as a general guideline. Actual performance will depend on the specific instrumentation and optimized method parameters.

ParameterHPLC-UV (Estimated)GC-MS (SIM Mode, Estimated)
Retention Time 5 - 15 min10 - 20 min
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mL (0.1 ppm)
Limit of Quantification (LOQ) 0.15 µg/mL0.3 µg/mL (0.3 ppm)
Linearity (R²) > 0.999> 0.999
Precision (%RSD) < 2%< 5%

Workflow and Decision Making

The selection of an appropriate analytical technique is a critical step in the research and development process. The following diagrams illustrate the typical experimental workflows for HPLC and GC-MS analysis, as well as a logical decision-making process.

cluster_hplc HPLC Analysis Workflow hplc_start Sample Preparation (Dissolve in Mobile Phase) hplc_inject Inject into HPLC hplc_start->hplc_inject hplc_sep Separation on C18 Column hplc_inject->hplc_sep hplc_detect UV Detection (254 nm) hplc_sep->hplc_detect hplc_data Data Analysis (Quantification) hplc_detect->hplc_data

Figure 1. HPLC analysis workflow.

cluster_gcms GC-MS Analysis Workflow gcms_start Sample Preparation (Dissolve in GC-grade Solvent) gcms_inject Inject into GC gcms_start->gcms_inject gcms_sep Separation on Capillary Column gcms_inject->gcms_sep gcms_ionize Ionization (EI) gcms_sep->gcms_ionize gcms_detect Mass Analysis (Scan or SIM) gcms_ionize->gcms_detect gcms_data Data Analysis (Identification & Quantification) gcms_detect->gcms_data rect_node rect_node start Analytical Goal? q1 Need for Structural Confirmation? start->q1 q2 Primary Goal is Routine Quantification? q1->q2 No gcms Use GC-MS q1->gcms Yes q3 Are Volatile Impurities a Concern? q2->q3 No hplc Use HPLC-UV q2->hplc Yes q3->hplc No q3->gcms Yes

References

A Comparative Guide to the Synthesis of 2-Bromo-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and high-yield synthesis of key intermediates is paramount. 2-Bromo-5-methoxybenzaldehyde is a valuable building block in the preparation of a variety of pharmaceutical compounds and complex organic molecules. This guide provides an objective comparison of common synthetic routes to this aldehyde, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached from several different starting materials. Below is a summary of the most common routes, with quantitative data presented for easy comparison.

Route Starting Material Key Steps Overall Yield Reagents & Conditions Reference
Route 1 3-Methoxybenzaldehyde (m-Anisaldehyde)Direct Bromination70%Bromine, Acetic Acid[1]
Route 2 3-Hydroxybenzaldehyde (B18108)1. Bromination 2. Methylation~62% - 89.9%1. Bromine, Dichloromethane (B109758) 2. Iodomethane (B122720), DBU[2]
Route 3 2-Bromo-5-hydroxybenzaldehyde (B121625)Methylation99%Iodomethane, DBU[2]

Experimental Protocols and Workflows

Below are the detailed experimental methodologies for the key synthetic routes, accompanied by workflow diagrams generated using Graphviz.

Route 1: Direct Bromination of 3-Methoxybenzaldehyde

This method offers a straightforward, one-step synthesis from a commercially available starting material.

Experimental Protocol:

The synthesis of this compound from m-anisaldehyde resulted in an isolated yield of 70%.[1] The procedure was adapted from a similar synthesis described in the literature.[1]

cluster_0 Route 1: Direct Bromination start 3-Methoxybenzaldehyde step1 Bromination (Br2, Acetic Acid) start->step1 70% yield product This compound step1->product

Caption: Workflow for the synthesis of this compound via direct bromination.

Route 2: Two-Step Synthesis from 3-Hydroxybenzaldehyde

This route involves an initial bromination of 3-hydroxybenzaldehyde, followed by methylation of the resulting phenolic hydroxyl group.

Experimental Protocol:

  • Step 1: Synthesis of 2-Bromo-5-hydroxybenzaldehyde 3-hydroxybenzaldehyde (120 g, 0.98 mol) is suspended in 2400 mL of dichloromethane (CH2Cl2) and heated to 35-40 °C to dissolve. Bromine (52 mL, 1.0 mol) is added dropwise, maintaining the temperature between 35-38 °C. The reaction is stirred overnight at 35 °C, then cooled to 0 °C. The resulting solid is collected by filtration to give 2-bromo-5-hydroxybenzaldehyde (124.3 g, 63% yield). An alternative procedure reports a 90.9% yield.

  • Step 2: Synthesis of this compound To a solution of 2-bromo-5-hydroxybenzaldehyde in a suitable solvent, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.0 equiv) and iodomethane are added. The resulting solution is stirred at 25°C for 12 hours.[2] After quenching with saturated ammonium (B1175870) chloride solution, the organic solvent is removed.[2] The product is extracted and the combined organic layers are washed, dried, and concentrated to give this compound in 99% yield.[2]

cluster_1 Route 2: From 3-Hydroxybenzaldehyde start 3-Hydroxybenzaldehyde step1 Bromination (Br2, CH2Cl2) start->step1 63-90.9% yield intermediate 2-Bromo-5-hydroxybenzaldehyde step1->intermediate step2 Methylation (Iodomethane, DBU) intermediate->step2 99% yield product This compound step2->product

Caption: Workflow for the two-step synthesis of this compound.

Route 3: Methylation of 2-Bromo-5-hydroxybenzaldehyde

This route is ideal if the starting material, 2-Bromo-5-hydroxybenzaldehyde, is readily available.

Experimental Protocol:

To a mixture of 2-bromo-5-hydroxybenzaldehyde, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.0 equiv), and a suitable solvent, iodomethane is added.[2] The reaction mixture is stirred at 25°C for 12 hours.[2] The reaction is then quenched by the addition of saturated ammonium chloride solution and the organic solvent is removed under reduced pressure.[2] The product is isolated by extraction, and the combined organic layers are washed, dried, and concentrated to yield this compound as a dark yellow solid (99% yield).[2]

cluster_2 Route 3: Methylation start 2-Bromo-5-hydroxybenzaldehyde step1 Methylation (Iodomethane, DBU) start->step1 99% yield product This compound step1->product

Caption: Workflow for the methylation of 2-Bromo-5-hydroxybenzaldehyde.

Conclusion

The choice of synthetic route to this compound will largely depend on the availability of starting materials, desired yield, and the scale of the reaction.

  • Route 1 is the most direct method, offering a good yield in a single step, making it attractive for its simplicity.

  • Route 2 provides a high-yielding pathway from a simple starting material, although it involves two steps. The overall yield is competitive, and this route offers flexibility if modifications to the substitution pattern are desired.

  • Route 3 is the most efficient in terms of yield for the final step. If 2-Bromo-5-hydroxybenzaldehyde is a readily available starting material, this is the preferred method for obtaining the target molecule in high purity and yield.

Researchers should consider these factors when selecting the optimal synthetic strategy for their specific application. The detailed protocols and comparative data provided in this guide are intended to facilitate this decision-making process.

References

A Comparative Guide to the Reactivity of 2-Bromo-5-methoxybenzaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the Reactivity Landscape

The reactivity of substituted benzaldehydes is primarily governed by the electrophilicity of the carbonyl carbon and the electron density of the aromatic ring. The interplay of the electron-withdrawing inductive effect (-I) and electron-donating or -withdrawing mesomeric (resonance) effects (+M or -M) of the substituents dictates the overall reactivity.

  • Bromo Group (-Br): Exerts a strong electron-withdrawing inductive effect (-I) and a weak electron-donating mesomeric effect (+M). Overall, it is a deactivating group in electrophilic aromatic substitution and increases the electrophilicity of the carbonyl carbon.

  • Methoxy (B1213986) Group (-OCH₃): Exhibits a weak electron-withdrawing inductive effect (-I) and a strong electron-donating mesomeric effect (+M). It is an activating group in electrophilic aromatic substitution and decreases the electrophilicity of the carbonyl carbon.

  • Aldehyde Group (-CHO): Is a deactivating group in electrophilic aromatic substitution due to its electron-withdrawing inductive and mesomeric effects (-I, -M).

The relative positions of these groups in the isomers of bromo-methoxybenzaldehyde lead to significant differences in their chemical behavior.

Predicted Reactivity towards Nucleophilic Addition

Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes. The rate of this reaction is enhanced by electron-withdrawing groups that increase the partial positive charge on the carbonyl carbon. Based on the electronic effects of the bromo and methoxy groups, a qualitative trend in reactivity can be predicted. A quantitative estimation can be made using Hammett substituent constants (σ), where a more positive σ value corresponds to a greater rate of reaction for nucleophilic additions.

Table 1: Hammett Substituent Constants for Bromo and Methoxy Groups [1][2][3][4][5]

SubstituentPositionσ (sigma)
Brmeta0.39
Brpara0.23
OCH₃meta0.12
OCH₃para-0.27

A higher positive cumulative σ value for the substituents on the benzaldehyde (B42025) ring generally correlates with a higher reactivity towards nucleophiles.

Table 2: Predicted Relative Reactivity of Bromomethoxybenzaldehyde Isomers in Nucleophilic Addition

IsomerSubstituent PositionsPredicted ReactivityRationale
3-Bromo-4-methoxybenzaldehydeBr (meta to CHO), OCH₃ (para to CHO)HighestThe strongly electron-withdrawing bromo group at the meta position and the electron-donating methoxy group at the para position both contribute to increasing the electrophilicity of the carbonyl carbon.
2-Bromo-5-methoxybenzaldehyde Br (ortho to CHO), OCH₃ (meta to CHO) High The ortho bromo group has a strong electron-withdrawing inductive effect. The meta methoxy group has a weaker electronic effect on the carbonyl carbon. Steric hindrance from the ortho bromo group may slightly reduce reactivity.
4-Bromo-3-methoxybenzaldehydeBr (para to CHO), OCH₃ (meta to CHO)ModerateThe para bromo group increases carbonyl electrophilicity, while the meta methoxy group has a smaller effect.
5-Bromo-2-methoxybenzaldehydeBr (meta to CHO), OCH₃ (ortho to CHO)LowThe ortho methoxy group's strong electron-donating mesomeric effect significantly reduces the electrophilicity of the carbonyl carbon, outweighing the effect of the meta bromo group.

Note: This is a predicted trend. Actual reaction rates can be influenced by steric effects and the specific reaction conditions.

Reactivity in Common Organic Reactions

Wittig Reaction

The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes and ketones. The reaction rate is influenced by the electrophilicity of the carbonyl carbon.[6][7] Therefore, the predicted order of reactivity for the Wittig reaction would be similar to that for general nucleophilic additions.

Knoevenagel Condensation

This condensation reaction involves the reaction of an aldehyde with an active methylene (B1212753) compound. The reaction is catalyzed by a base and is sensitive to the electrophilicity of the aldehyde.[8][9][10][11] Electron-withdrawing groups on the benzaldehyde ring generally accelerate the reaction.

Suzuki Coupling

The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide. For the bromomethoxybenzaldehyde isomers, the bromine atom can participate in this reaction. The reactivity of the aryl bromide is influenced by electronic and steric factors. Electron-withdrawing groups on the aromatic ring can sometimes enhance the rate of oxidative addition, the rate-determining step.[12][13][14][15][16]

Experimental Protocols

The following are detailed experimental protocols for key reactions that can be used to quantitatively compare the reactivity of this compound and its isomers.

Protocol 1: Comparative Wittig Reaction

Objective: To compare the reaction rates and yields of the Wittig reaction for different bromomethoxybenzaldehyde isomers.

Materials:

  • This compound and its isomers

  • (Triphenylphosphoranylidene)acetic acid ethyl ester (Wittig reagent)

  • Toluene, anhydrous

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • TLC plates

  • NMR spectrometer

Procedure:

  • In separate, oven-dried round-bottom flasks, dissolve 1.0 mmol of each bromomethoxybenzaldehyde isomer in 10 mL of anhydrous toluene.

  • To each flask, add 1.1 mmol of (triphenylphosphoranylidene)acetic acid ethyl ester.

  • Stir the reactions at room temperature and monitor the progress by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing by TLC.

  • After 24 hours (or once the reaction has gone to completion as indicated by TLC), quench the reactions with a few drops of water.

  • Extract the product with ethyl acetate (B1210297), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Determine the yield of the resulting ethyl cinnamate (B1238496) derivative for each isomer.

  • For a more quantitative comparison, the reaction can be monitored by ¹H NMR spectroscopy to determine the rate of disappearance of the aldehyde proton and the appearance of the alkene protons.

Protocol 2: Comparative Knoevenagel Condensation

Objective: To compare the reactivity of bromomethoxybenzaldehyde isomers in the Knoevenagel condensation.[11]

Materials:

Procedure:

  • In separate round-bottom flasks, dissolve 1.0 mmol of each bromomethoxybenzaldehyde isomer and 1.0 mmol of malononitrile in 10 mL of ethanol.

  • To each flask, add a catalytic amount of piperidine (e.g., 0.1 mmol).

  • Stir the reaction mixtures at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product will likely precipitate. Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product and determine the yield for each isomer. The time taken for the reaction to reach completion can be used as a measure of relative reactivity.

Protocol 3: Comparative Suzuki Coupling

Objective: To compare the efficiency of Suzuki coupling for different bromomethoxybenzaldehyde isomers.[12][13]

Materials:

  • This compound and its isomers

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene/Water (4:1)

  • Schlenk tubes or similar reaction vessels

Procedure:

  • In separate Schlenk tubes, combine 1.0 mmol of a bromomethoxybenzaldehyde isomer, 1.2 mmol of phenylboronic acid, 0.02 mmol of Pd(OAc)₂, 0.08 mmol of PPh₃, and 2.0 mmol of K₂CO₃.

  • Evacuate and backfill each tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add 10 mL of a 4:1 toluene/water solvent mixture to each tube.

  • Heat the reactions at 80°C and monitor their progress by TLC or GC-MS.

  • After the starting material is consumed, cool the reactions to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

  • Determine the yield of the biphenyl (B1667301) product for each isomer.

Visualizations

Logical Relationship of Substituent Effects on Reactivity

Substituent_Effects subst Substituent Position (ortho, meta, para) elec_eff Electronic Effects (-I, +M for Br; -I, +M for OCH3) subst->elec_eff steric_eff Steric Effects (Ortho substituents) subst->steric_eff carbonyl_react Carbonyl Electrophilicity elec_eff->carbonyl_react ring_react Aromatic Ring Electron Density elec_eff->ring_react suzuki Suzuki Coupling (C-Br bond reactivity) elec_eff->suzuki steric_eff->carbonyl_react steric_eff->suzuki nuc_add Nucleophilic Addition (e.g., Wittig, Knoevenagel) carbonyl_react->nuc_add eas Electrophilic Aromatic Substitution ring_react->eas

Caption: Influence of substituent position on the reactivity of bromomethoxybenzaldehydes.

Experimental Workflow for Comparative Reactivity Study

Experimental_Workflow start Select Isomers of Bromomethoxybenzaldehyde reaction_setup Set up Parallel Reactions (e.g., Wittig, Knoevenagel, Suzuki) - Identical conditions - Equimolar reactants start->reaction_setup monitoring Monitor Reaction Progress - TLC - GC-MS - NMR spectroscopy reaction_setup->monitoring workup Reaction Workup and Product Isolation - Extraction - Purification monitoring->workup analysis Analyze Results - Determine Yields - Calculate Reaction Rates workup->analysis comparison Compare Reactivity - Rank isomers - Correlate with electronic/steric effects analysis->comparison Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pdiibromide Ar-Pd(II)(Br)L2 oxidative_addition->pdiibromide transmetalation Transmetalation pdiibromide->transmetalation pdiialkyl Ar-Pd(II)(Ar')L2 transmetalation->pdiialkyl ar_boronic Ar'-B(OH)2 + Base ar_boronic->transmetalation reductive_elimination Reductive Elimination pdiialkyl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product arbr Ar-Br (Bromomethoxybenzaldehyde) arbr->oxidative_addition

References

A Spectroscopic Comparison of 2-Bromo-5-methoxybenzaldehyde and Its Isomeric Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Analysis of Brominated Methoxybenzaldehyde Isomers

In the landscape of pharmaceutical research and organic synthesis, the precise characterization of molecular structures is paramount. Benzaldehyde (B42025) derivatives, in particular, serve as crucial building blocks for a wide array of therapeutic agents and functional materials. This guide presents a comprehensive spectroscopic comparison of 2-Bromo-5-methoxybenzaldehyde and its selected positional isomers. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we provide a detailed analysis of their distinct spectral fingerprints, offering a valuable resource for unambiguous identification and quality control.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its isomers. These datasets are essential for distinguishing between these closely related compounds.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundAldehydic Proton (CHO), δ (ppm), MultiplicityAromatic Protons, δ (ppm), Multiplicity, J (Hz)Methoxy Protons (OCH₃), δ (ppm), Multiplicity
This compound10.29 (s)7.45 (d, J=3.0), 7.40 (d, J=3.0), 7.01 (dd, J=8.8, 3.0)3.83 (s)
3-Bromo-4-methoxybenzaldehyde9.83 (s)8.05 (d, J=2.1), 7.79 (dd, J=8.5, 2.1), 7.01 (d, J=8.5)3.96 (s)
5-Bromo-2-methoxybenzaldehyde10.42 (s)7.93 (d, J=2.7), 7.69 (dd, J=8.8, 2.7), 6.91 (d, J=8.8)3.91 (s)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundC=OC-BrC-OAromatic C-HOCH₃
This compound190.3115.7159.3135.3, 124.9, 114.8, 112.955.8
3-Bromo-4-methoxybenzaldehyde190.8111.7162.2134.8, 131.6, 128.8, 111.456.6
5-Bromo-2-methoxybenzaldehyde189.0113.8160.0136.2, 128.5, 125.7, 112.556.1

Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)

Compoundν(C=O)ν(C-H, aldehyde)ν(C-O, aromatic)ν(C-Br)
This compound~1685~2830, ~2730~1250~680
3-Bromo-4-methoxybenzaldehyde~1688~2835, ~2735~1260~670
5-Bromo-2-methoxybenzaldehyde~1678~2840, ~2740~1255~660

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺[M+2]⁺Major Fragment Ions
This compound214/21699%185/187 ([M-CHO]⁺), 172/174 ([M-C₂H₂O]⁺), 134 ([M-Br]⁺), 106, 77
3-Bromo-4-methoxybenzaldehyde214/21699%213/215 ([M-H]⁺), 185/187 ([M-CHO]⁺), 142, 114
5-Bromo-2-methoxybenzaldehyde214/21699%213/215 ([M-H]⁺), 185/187 ([M-CHO]⁺), 172/174, 134 ([M-Br]⁺), 106

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols represent standard procedures for the analysis of aromatic aldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the benzaldehyde derivative was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer.

  • ¹H NMR Acquisition: Spectra were acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans were co-added to achieve a good signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition: Spectra were acquired with a spectral width of 240 ppm, using a proton-decoupled pulse sequence. A relaxation delay of 2 seconds was used, and approximately 1024 scans were accumulated.

  • Data Processing: The raw data (Free Induction Decay - FID) was processed using a Fourier transform. The resulting spectra were phase-corrected, and the baseline was corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.[1]

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: FT-IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR accessory.

  • Data Acquisition: Spectra were collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added and averaged. A background spectrum of the clean ATR crystal was recorded prior to the sample analysis.

  • Data Processing: The resulting spectrum was baseline-corrected and the peak positions were identified.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) was prepared in methanol.

  • Instrumentation: Mass spectra were obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Conditions: A non-polar capillary column was used. The oven temperature was programmed with an initial hold at 60°C for 1 minute, followed by a ramp to 250°C at a rate of 10°C/minute.

  • MS Conditions: The mass spectrometer was operated in electron ionization (EI) mode with an ionization energy of 70 eV. The mass-to-charge ratio (m/z) was scanned over a range of 40-400 amu.

  • Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and the major fragment ions. The isotopic pattern for bromine ([M]⁺ and [M+2]⁺) was a key diagnostic feature.

Synthesis Workflow

The synthesis of brominated methoxybenzaldehyde isomers often involves the electrophilic bromination of a corresponding methoxybenzaldehyde precursor. The following diagram illustrates a generalized workflow for the synthesis and purification of these compounds.

SynthesisWorkflow Start Start: Methoxybenzaldehyde Isomer Bromination Electrophilic Bromination (e.g., Br2, NBS) Start->Bromination Reagents ReactionWorkup Reaction Work-up (Quenching, Extraction) Bromination->ReactionWorkup Crude Product Purification Purification (Recrystallization or Column Chromatography) ReactionWorkup->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization Purified Product FinalProduct Final Product: Bromo-methoxybenzaldehyde Characterization->FinalProduct Verified Structure

Caption: Generalized workflow for the synthesis of brominated methoxybenzaldehyde isomers.

This guide provides a foundational spectroscopic framework for the identification and differentiation of this compound and its isomers. The presented data and protocols are intended to support researchers in their synthetic and analytical endeavors, ensuring the quality and integrity of their chemical entities.

References

A Comparative Guide to the Purity Analysis of 2-Bromo-5-methoxybenzaldehyde by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. 2-Bromo-5-methoxybenzaldehyde is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound against other common analytical techniques, supported by experimental protocols and data.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC is a highly effective method for determining the purity of this compound and separating it from potential process-related impurities and degradation products. The method's high resolution and sensitivity make it a preferred choice in quality control laboratories.

Experimental Protocol: Reverse-Phase HPLC Method

This protocol is a robust method for the purity assessment of this compound.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Water with 0.1% Phosphoric Acid

    • B: Acetonitrile with 0.1% Phosphoric Acid

  • Gradient Elution:

    • 0-15 min: 50-80% B

    • 15-20 min: 80% B

    • 20-22 min: 80-50% B

    • 22-25 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

2. Reagent and Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.

3. Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Hypothetical HPLC Purity Analysis Data

The following table represents a typical purity analysis of a this compound sample using the described HPLC method.

Peak No.Compound NameRetention Time (min)Peak Area (%)
12-Bromo-5-methoxybenzoic Acid4.80.45
23-Bromo-5-methoxybenzaldehyde8.20.30
3This compound 9.5 99.10
4Unidentified Impurity11.20.15

Note: This data is representative and may vary between different batches and synthesis routes.

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, other analytical techniques can also be employed for the purity assessment of this compound. Each method offers distinct advantages and disadvantages.

Analytical TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase.High resolution and sensitivity; suitable for non-volatile and thermally labile compounds; well-established for purity determination.Requires reference standards for impurity identification; can be time-consuming for method development.
Gas Chromatography (GC) Separation of volatile compounds based on their boiling points and interaction with a stationary phase.High efficiency for volatile compounds; often faster than HPLC.Not suitable for non-volatile or thermally unstable compounds; derivatization may be required for polar analytes.
Quantitative NMR (qNMR) The signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.Primary analytical method (no need for a specific reference standard of the analyte); provides structural information; non-destructive.Lower sensitivity compared to HPLC and GC; requires a high-purity internal standard; potential for signal overlap.[1][2][3][4]
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.Provides molecular weight and structural information; highly sensitive.Often coupled with a separation technique (GC-MS, LC-MS) for complex mixtures; quantification can be more complex than other methods.

Commercial suppliers often use Gas Chromatography (GC) to specify a purity of >98.0% for this compound.[5] Common impurities in benzaldehydes can include the corresponding benzoic acid (from oxidation) and benzyl (B1604629) alcohol.[6][7]

Visualizing the Workflow and Method Comparison

To better illustrate the experimental and logical processes, the following diagrams were generated using Graphviz.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh_sample Weigh Sample & Reference Standard dissolve Dissolve in Diluent (Acetonitrile/Water) weigh_sample->dissolve sonicate Sonicate to Ensure Complete Dissolution dissolve->sonicate inject Inject into HPLC System sonicate->inject separation Separation on C18 Column (Gradient Elution) inject->separation detection UV Detection at 254 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % Purity (Area Percent Method) integrate->calculate

HPLC Purity Analysis Workflow for this compound.

Method_Comparison cluster_main Purity Analysis of this compound cluster_adv Key Advantages cluster_disadv Key Disadvantages HPLC HPLC HPLC_adv High Resolution & Sensitivity HPLC->HPLC_adv excels in HPLC_disadv Requires Standards HPLC->HPLC_disadv limited by GC GC GC_adv Speed for Volatiles GC->GC_adv excels in GC_disadv Thermally Labile Limitation GC->GC_disadv limited by qNMR qNMR qNMR_adv Primary Method & Structural Info qNMR->qNMR_adv excels in qNMR_disadv Lower Sensitivity qNMR->qNMR_disadv limited by

Comparison of Analytical Methods for Purity Determination.

References

A Researcher's Guide to the Structural Confirmation of 2-Bromo-5-methoxybenzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel and known compounds is a foundational requirement for advancing scientific discovery. This guide provides a comparative analysis of the spectroscopic and structural data for 2-Bromo-5-methoxybenzaldehyde and its closely related derivatives. By presenting key experimental data in a comparative format, alongside detailed experimental protocols and logical workflows, this document aims to serve as a practical resource for the structural elucidation of this important class of molecules.

Spectroscopic Data Comparison: Unraveling Substitution Patterns

The precise arrangement of substituents on the benzaldehyde (B42025) scaffold significantly influences the spectroscopic signature of each molecule. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides a wealth of information about the chemical environment of each proton and carbon atom. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and several of its isomers and related derivatives.

Table 1: ¹H NMR Spectral Data Comparison of Substituted Benzaldehydes

CompoundSolventAldehyde Proton (CHO) δ (ppm), MultiplicityAromatic Protons δ (ppm), Multiplicity, J (Hz)Methoxy Protons (OCH₃) δ (ppm), MultiplicityOther Protons δ (ppm), Multiplicity
This compound (Predicted)CDCl₃10.29 (s)7.78 (d, J=8.8), 7.18 (dd, J=8.8, 3.1), 7.09 (d, J=3.1)3.84 (s)
2-MethoxybenzaldehydeCDCl₃10.47 (s)7.84-7.82 (m), 7.58-7.53 (m), 7.05-6.98 (m)3.92 (s)
2-BromobenzaldehydeCDCl₃10.36 (s)7.92-7.90 (m), 7.66-7.63 (m), 7.46-7.40 (m)-
5-Bromo-2-methoxybenzaldehydeCDCl₃10.4 (s)7.95 (d, J=2.6), 7.65 (dd, J=8.8, 2.6), 6.85 (d, J=8.8)3.9 (s)
2-Bromo-5-methoxyphenolCDCl₃-7.02 (d, J=2.82), 6.77 (dd, J=2.84, 2.84)3.81 (s)7.49 (d, J=8.12)

Note: Data for this compound is based on prediction from NMRShiftDB.[1] Other data is from experimental sources.

Table 2: ¹³C NMR Spectral Data Comparison of Substituted Benzaldehydes

CompoundSolventAldehyde Carbon (CHO) δ (ppm)Aromatic Carbons δ (ppm)Methoxy Carbon (OCH₃) δ (ppm)
This compound (Predicted)CDCl₃189.5159.0, 134.3, 125.8, 122.8, 115.4, 113.255.7
2-MethoxybenzaldehydeCDCl₃189.9161.8, 135.9, 128.5, 124.8, 120.6, 111.655.6
2-BromobenzaldehydeCDCl₃191.9135.4, 133.9, 133.4, 129.8, 127.9, 127.1-
5-Bromo-2-methoxybenzaldehydeCDCl₃188.5158.4, 137.5, 128.5, 125.6, 115.1, 114.756.4
2-Bromo-5-methoxyphenolCDCl₃-159.90, 146.95, 133.75, 114.98, 110.08, 105.8255.87

Note: Data for this compound is based on prediction from NMRShiftDB.[1] Other data is from experimental sources.

Table 3: IR and Mass Spectrometry Data for Selected Derivatives

CompoundKey IR Absorptions (cm⁻¹)Molecular Ion (m/z)
2-Bromo-4,5-dimethoxybenzaldehyde1018 (C-Br), C=O, C=C aromatic, C-O ether244 [M⁺]
This compoundNot explicitly found[M⁺] available on SpectraBase[2]

Experimental Protocols

Detailed and consistent experimental procedures are critical for reproducible results. The following are generalized protocols for the synthesis and characterization of this compound derivatives.

Synthesis Protocol: Bromination of 3-Methoxybenzaldehyde (B106831)

A common route to synthesize this compound involves the electrophilic bromination of 3-methoxybenzaldehyde.[3]

  • Dissolution: Dissolve 3-methoxybenzaldehyde (1.0 eq.) in a suitable solvent such as glacial acetic acid.

  • Bromination: Slowly add a solution of bromine (1.2 eq.) in the same solvent to the reaction mixture at a controlled temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated solution of sodium sulfite. Extract the product with a suitable organic solvent (e.g., ether).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Characterization Protocols
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ 0.00).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal.

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for oils).

  • Data Acquisition: Record the FTIR spectrum over a standard range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=O stretch of the aldehyde, C-O stretch of the ether, and C-Br stretch).

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).

  • Mass Analysis: Analyze the resulting ions to determine the mass-to-charge ratio (m/z) of the molecular ion and characteristic fragment ions.

Visualizing Experimental Workflows and Structural Relationships

To further clarify the processes involved in structural confirmation, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the logical relationship between different analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Confirmation start Starting Materials reaction Chemical Reaction start->reaction workup Work-up reaction->workup purification Purification workup->purification nmr NMR (1H, 13C) purification->nmr ir FTIR purification->ir ms Mass Spec. purification->ms xray X-ray (if crystalline) purification->xray analysis Spectra Interpretation nmr->analysis ir->analysis ms->analysis xray->analysis comparison Comparison to Analogs analysis->comparison confirmation Structure Confirmation comparison->confirmation

Caption: A generalized workflow for the synthesis and structural confirmation of organic compounds.

logical_relationship Logical flow from molecular structure to confirmed identity. cluster_compound Molecular Structure cluster_properties Observable Properties cluster_interpretation Interpretation & Confirmation Compound This compound (C₈H₇BrO₂) Spectra Spectroscopic Data (NMR, IR, MS) Compound->Spectra Physical Physical Properties (m.p., b.p.) Compound->Physical Crystal Crystal Structure (if applicable) Compound->Crystal Interpretation Data Interpretation Spectra->Interpretation Physical->Interpretation Crystal->Interpretation Confirmation Confirmed Structure Interpretation->Confirmation

Caption: Logical relationship between a molecule's structure and its analytical data.

References

A Comparative Analysis of Catalysts for Cross-Coupling Reactions of 2-Bromo-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on catalyst selection for the synthesis of substituted 5-methoxybenzaldehyde derivatives.

The strategic functionalization of 2-Bromo-5-methoxybenzaldehyde is a critical step in the synthesis of a wide array of complex molecules central to pharmaceutical and materials science. The selection of an appropriate catalyst system for cross-coupling reactions is paramount to achieving high yields and reaction efficiency. This guide provides a comparative overview of various catalytic systems for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions involving this versatile substrate.

Catalyst Performance Comparison

The efficiency of cross-coupling reactions with this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. While extensive data for this specific substrate is dispersed throughout the literature, the following tables summarize typical conditions and yields based on analogous transformations and established methodologies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. For an electron-rich substrate like this compound, catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands are generally preferred to overcome the higher activation barrier for oxidative addition.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O80-1004-16>85
Pd(PPh₃)₄PPh₃K₂CO₃Toluene (B28343)/EtOH/H₂O10012~85
PdCl₂(dppf)dppfCs₂CO₃Dioxane10012High

Note: Yields are based on studies with structurally similar substrates and represent expected outcomes under optimized conditions.

Heck Coupling

The Heck reaction provides a powerful means to form C-C bonds by coupling with alkenes. For substrates like this compound, higher temperatures may be required to achieve reasonable reaction rates.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂P(o-tolyl)₃Et₃NToluene1651630-75[1]
Pd(OAc)₂-K₂CO₃DMA14040Good
PdCl₂(PPh₃)₂PPh₃K₂CO₃DMF/H₂O10013~90

Note: Yields can vary significantly based on catalyst purity and reaction environment.[1]

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds with terminal alkynes. Both traditional copper-cocatalyzed and copper-free systems are effective. Copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts.

Catalyst SystemAdditiveBaseSolventTemp. (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂CuIEt₃NDMF804-6~93
Pd(PPh₃)₄-DIPADMF80-10012-24High
Pd(OAc)₂/sXPhos-K₃PO₄Acetonitrile/H₂O10012Good

Note: Yields are based on couplings with analogous aryl bromides.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The choice of ligand is critical and often depends on the nature of the amine coupling partner.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃XantPhosDBUToluene/MeCN1401Good
Pd(OAc)₂BINAPNaOt-BuToluene80-10012-24High
BrettPhos Pd G4BrettPhosK₃PO₄t-BuOH10072High

Note: Yields are based on general protocols for aryl bromides.

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below to facilitate experimental design and execution.

General Protocol for Suzuki-Miyaura Coupling
  • Preparation : To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), the arylboronic acid (1.2 equiv), a base such as K₃PO₄ (2.0 equiv), a palladium precursor like Pd(OAc)₂ (0.02 equiv), and a suitable ligand, for instance, SPhos (0.04 equiv).

  • Degassing : Seal the flask and perform at least three vacuum/backfill cycles with an inert gas (e.g., argon or nitrogen) to ensure an oxygen-free environment.

  • Solvent Addition : Prepare a degassed solvent mixture, for example, dioxane and water (4:1), by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the flask via syringe.

  • Reaction : Place the sealed flask in a preheated oil bath at 80-100 °C and stir the reaction vigorously.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with water, followed by brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Heck Coupling
  • Preparation : In a pressure vessel, combine this compound (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (5 mol%), a phosphine ligand like P(o-tolyl)₃ (15 mol%), the alkene (e.g., ethyl acrylate, 1.2 equiv), a base such as triethylamine (B128534) (1.5 equiv), and a suitable solvent like toluene.[1]

  • Degassing : Purge the vessel with nitrogen, seal, and cool to -78 °C. Evacuate the vessel at this temperature, seal, and allow it to warm to room temperature.[1]

  • Reaction : Heat the vessel to the required temperature (e.g., 165 °C) for a specified time (e.g., 16 hours).[1]

  • Workup : After cooling to room temperature, wash the reaction mixture with water. Extract the organic components into a solvent like ether.[1]

  • Purification : Wash the combined organic layers with water, dry over a drying agent like MgSO₄, filter, and concentrate in vacuo. Purify the resulting product by column chromatography.[1]

General Protocol for Sonogashira Coupling (Copper-Free)
  • Preparation : To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and this compound (1.0 equiv).

  • Inerting : Seal the flask, and evacuate and backfill with an inert gas three times.

  • Reagent Addition : Add an anhydrous, degassed solvent (e.g., DMF) and a suitable amine base (e.g., diisopropylamine, 3.0 equiv) via syringe. Add the terminal alkyne (1.2 equiv) dropwise.

  • Reaction : Heat the reaction mixture to the required temperature (e.g., 80-100 °C).

  • Monitoring and Workup : Monitor the reaction as previously described. Upon completion, follow a standard aqueous workup.

  • Purification : Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Preparation : In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XantPhos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv) to an oven-dried reaction vessel.

  • Reagent Addition : Add the amine (1.2 equiv) and the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction : Seal the vessel and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Workup and Purification : After cooling, dilute with an organic solvent and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography.

Reaction Mechanisms and Workflows

The following diagrams illustrate the catalytic cycles and general experimental workflows for the discussed cross-coupling reactions.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., K3PO4) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene Complex Alkene Complex Ar-Pd(II)-X(L2)->Alkene Complex Alkene Coordination Sigma-Alkyl Pd Complex Sigma-Alkyl Pd Complex Alkene Complex->Sigma-Alkyl Pd Complex Migratory Insertion H-Pd(II)-X(L2) H-Pd(II)-X(L2) Sigma-Alkyl Pd Complex->H-Pd(II)-X(L2) Beta-Hydride Elimination (Product Release) H-Pd(II)-X(L2)->Pd(0)L2 Reductive Elimination (Base)

Catalytic cycle of the Heck cross-coupling reaction.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-X->Cu-C≡CR Alkyne Coordination (Base, R-C≡CH) Cu-C≡CR->Ar-Pd(II)-X(L2)

Catalytic cycles of the Sonogashira cross-coupling reaction.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Amine Complex Amine Complex Ar-Pd(II)-X(L2)->Amine Complex Amine Coordination (R2NH) Amido Complex Amido Complex Amine Complex->Amido Complex Deprotonation (Base) Amido Complex->Pd(0)L2 Reductive Elimination (Ar-NR2)

Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reagents (Aryl Halide, Coupling Partner, Base) B Assemble Flame-Dried Glassware under Inert Atmosphere A->B C Add Reagents and Degassed Solvent B->C D Add Catalyst and Ligand C->D E Heat and Stir at Desired Temperature D->E F Monitor Reaction Progress (TLC, LC-MS) E->F G Cool to Room Temperature and Perform Aqueous Extraction F->G H Dry Organic Layer and Evaporate Solvent G->H I Purify by Column Chromatography H->I

A generalized experimental workflow for cross-coupling reactions.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-5-methoxybenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure and compliant laboratory environment. This document provides a comprehensive guide to the proper disposal procedures for 2-Bromo-5-methoxybenzaldehyde, a compound commonly used in proteomics research.

This guidance synthesizes safety data sheet (SDS) information to deliver essential, immediate safety and logistical information for the operational and disposal plans of this chemical.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to adhere to the following safety protocols. This compound is classified as harmful if swallowed and causes serious eye irritation.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles and a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A laboratory coat is mandatory. For potential splash hazards, a chemical-resistant apron is recommended.

  • Respiratory Protection: If working with the powder form or in an area with inadequate ventilation, a NIOSH-approved respirator is necessary.

All handling of this compound should be conducted in a well-ventilated chemical fume hood. An eyewash station and safety shower must be readily accessible.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. Adherence to local, state, and federal regulations is mandatory.

  • Waste Characterization: Classify this compound as a halogenated organic waste. Consult your institution's Environmental Health and Safety (EHS) department for specific waste codes.

  • Containerization:

    • Ensure the compound is stored in a clearly labeled, sealed, and non-reactive container.

    • The label must include the full chemical name: "this compound" and the appropriate hazard pictograms.

    • Do not mix with other waste streams unless explicitly instructed by your EHS department.

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • This area should be away from incompatible materials such as strong oxidizing agents and bases.

  • Arranging for Pickup: Contact your institution's EHS department to schedule the pickup and disposal of the hazardous waste. They will have established protocols with a certified waste disposal vendor.

In the event of a spill, avoid dust formation.[1][2] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1][2]

Quantitative Data

While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key hazard identification data for this compound.

Hazard ClassificationGHS CodeSignal Word
Acute Toxicity, Oral (Category 4)H302Warning
Serious Eye Irritation (Category 2A)H319Warning

Experimental Protocols for Disposal

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 2-Bromo-5- methoxybenzaldehyde for Disposal assess Assess Waste: Pure compound or mixture? start->assess containerize Containerize Waste: Use a labeled, sealed, non-reactive container. assess->containerize label Label Container: 'this compound', Hazard Pictograms containerize->label storage Store in Designated Hazardous Waste Area label->storage contact_ehs Contact Institutional EHS for Pickup storage->contact_ehs end End: Waste Disposed of by Licensed Vendor contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Bromo-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 2-Bromo-5-methoxybenzaldehyde (CAS No. 7507-86-0). Adherence to these protocols is essential for ensuring laboratory safety and proper environmental stewardship. This powdered substance is harmful if swallowed and causes serious eye irritation.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling. The following PPE is mandatory to minimize exposure and ensure safety.

PPE CategoryMinimum RequirementSpecifications and Best Practices
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary for operations with a high risk of splashing.[1]
Hand Protection Chemical-resistant gloves.Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[2]
Skin and Body Protection Laboratory coat.Wear appropriate protective clothing to prevent skin exposure.[3]
Respiratory Protection Not generally required for small quantities in a well-ventilated area.A NIOSH-approved respirator (e.g., N95 dust mask) should be used if dust is generated or if ventilation is inadequate. If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges is necessary.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is critical for minimizing exposure and preventing contamination. All handling of this compound, especially weighing and solution preparation, should occur in a designated area, preferably within a chemical fume hood.

Experimental Protocol: General Weighing and Solution Preparation

  • Preparation: Before handling the compound, ensure you are in a well-ventilated area, such as a chemical fume hood. Don all required personal protective equipment as detailed in the table above.

  • Weighing: Use a clean, dedicated spatula and weigh boat. To minimize dust generation, handle the solid material carefully.

  • Solution Preparation: Slowly add the weighed solid to the desired solvent in a suitable container. Gently swirl or stir to dissolve. Avoid splashing.

  • Storage of Solutions: If not for immediate use, solutions should be stored in a tightly sealed, clearly labeled container in a cool, dry place away from incompatible materials.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[4] Decontaminate all surfaces and equipment used.

Disposal Plan

All waste generated must be treated as hazardous.

  • Chemical Waste: Dispose of this compound and any contaminated materials in a designated, labeled hazardous waste container. The container must be kept closed and stored in a cool, dry, well-ventilated area away from incompatible materials.[1]

  • Contaminated PPE: Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.[1]

  • Disposal Vendor: All waste disposal must be carried out by a licensed chemical waste disposal company, following all local, state, and federal regulations.

Emergency Procedures

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[5]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[5]

  • In Case of Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5]

  • In Case of Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • In Case of a Spill: Evacuate the area. Wear appropriate PPE and contain the spill. Collect the spilled material using an absorbent, non-combustible material and place it in a sealed container for disposal. Ventilate the area and clean the spill site.

Workflow for Safe Handling

cluster_spill Emergency prep Preparation (Don PPE, Work in Fume Hood) weigh Weighing (Minimize Dust) prep->weigh dissolve Solution Preparation (Slow Addition, Avoid Splashing) weigh->dissolve spill Spill Response (Evacuate, Contain, Clean) weigh->spill use Experimental Use dissolve->use dissolve->spill use->spill waste Waste Collection (Segregate Hazardous Waste) use->waste decon Decontamination (Clean Workspace and Equipment) use->decon spill->waste dispose Final Disposal (Licensed Vendor) waste->dispose decon->prep Next Experiment

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.